molecular formula C8H7N3S B1363287 4-Phenyl-4H-1,2,4-triazole-3-thiol CAS No. 5373-72-8

4-Phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1363287
CAS No.: 5373-72-8
M. Wt: 177.23 g/mol
InChI Key: PUGUFBAPNSPHHY-UHFFFAOYSA-N
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Description

4-Phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGUFBAPNSPHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968498
Record name 4-Phenyl-4H-1,2,4-triazole-3-thiol
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Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5373-72-8
Record name 5373-72-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-4H-1,2,4-triazole-3-thiol
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Record name 4-PHENYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Phenyl-4H-1,2,4-triazole-3-thiol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Phenyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide focuses on a key derivative, this compound, providing a comprehensive overview of its chemical properties, synthesis, reactivity, and significance in the field of drug development. As a versatile synthetic intermediate, its unique structural features, including the thione-thiol tautomerism and multiple reactive sites, make it a compound of significant interest for the development of novel therapeutic agents. This document serves as a technical resource, synthesizing data from spectroscopic analysis, chemical reactivity studies, and biological screenings to offer field-proven insights for researchers.

Molecular Structure and Tautomerism

This compound (C₈H₇N₃S) is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with a phenyl group at the N4 position and a thiol group at the C3 position.[3][4] A critical aspect of its chemistry is the existence of a prototropic equilibrium between two tautomeric forms: the thiol form and the thione form.[5]

  • This compound (Thiol form)

  • 4-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Thione form)

Experimental and computational studies indicate that the thione form is the predominant and more stable tautomer in both the solid state and in solution.[5][6] This equilibrium is fundamental to its reactivity and biological interactions, as the proton can be transferred between the sulfur and nitrogen atoms. The stability of the thione form is often attributed to the greater strength of the C=S double bond and favorable delocalization of charge within the heterocyclic ring.

Caption: Thione-thiol tautomerism of the core molecule.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established, with the most common and reliable method involving the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1][7] This approach offers high yields and purity.

Experimental Protocol: Synthesis via Thiosemicarbazide Cyclization

This two-step protocol describes the synthesis starting from phenyl isothiocyanate and phenylhydrazine.

Step 1: Synthesis of 1,4-Diphenylthiosemicarbazide

  • Dissolve phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add phenyl isothiocyanate (1.0 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • The resulting white precipitate of 1,4-diphenylthiosemicarbazide is collected by vacuum filtration, washed with cold ethanol, and dried.

Causality: The nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbon of the isothiocyanate. Ethanol is a suitable solvent that facilitates the reaction without participating in it.

Step 2: Cyclization to this compound

  • Suspend the 1,4-diphenylthiosemicarbazide (1.0 eq) from Step 1 in an aqueous solution of sodium hydroxide (2 M, ~4-5 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. During reflux, the solid will dissolve as the cyclization proceeds.

  • After cooling the reaction mixture to room temperature, filter it to remove any unreacted starting material.

  • Carefully acidify the clear filtrate with dilute hydrochloric acid (e.g., 2N HCl) until it is acidic to litmus paper (pH ~5-6).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and recrystallize from an appropriate solvent like ethanol to obtain the pure product.

Causality: The strong base (NaOH) facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to the elimination of a water molecule and the formation of the stable triazole ring. Acidification is required to protonate the resulting thiolate salt, causing the final product to precipitate.

synthesis_workflow start Starting Materials (Phenylhydrazine, Phenyl isothiocyanate) step1 Step 1: Thiosemicarbazide Formation - Solvent: Ethanol - Stir at RT, 2-3h start->step1 intermediate Intermediate (1,4-Diphenylthiosemicarbazide) step1->intermediate step2 Step 2: Base-Catalyzed Cyclization - Reagent: NaOH (aq) - Reflux, 4-6h intermediate->step2 acidification Acidification - Reagent: Dilute HCl step2->acidification purification Purification - Filtration & Recrystallization (Ethanol) acidification->purification product Final Product (this compound) purification->product reactivity_diagram cluster_reactions Key Derivatization Pathways Core This compound reagent1 + R-X (Alkyl Halide) Base Core->reagent1 reagent2 Oxidizing Agent Core->reagent2 reagent3 + Metal Salt (e.g., ZnCl₂) Core->reagent3 product1 S-Alkylated Derivative reagent1->product1 product2 Disulfide Dimer reagent2->product2 product3 Metal Complex reagent3->product3

References

4-Phenyl-4H-1,2,4-triazole-3-thiol CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No: 5373-72-8), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key derivative of the 1,2,4-triazole scaffold, this molecule serves as a versatile building block for the synthesis of novel compounds with diverse biological activities. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, established synthetic routes, spectroscopic characterization, potential applications, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, reflecting an approach grounded in practical laboratory experience.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique combination of features: metabolic stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological targets.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[1][2][3]

This compound is a notable member of this class, distinguished by a phenyl group at the N4 position and a thiol group at the C3 position. The presence of the reactive thiol group makes it an exceptionally useful intermediate for further chemical modification, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR) in drug discovery programs.

Core Properties and Structural Elucidation

A precise understanding of a compound's fundamental properties is critical for its effective application.

Compound Identification

The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 5373-72-8[4][5]
Molecular Formula C₈H₇N₃S[4][5]
Molecular Weight 177.23 g/mol [4]
IUPAC Name 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione[5]
Synonyms 4-Phenyl-3-mercapto-4H-1,2,4-triazole[5]
Structural Features and Tautomerism

The structure of this compound is characterized by the potential for thione-thiol tautomerism. The compound can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond).[6] This equilibrium is influenced by factors such as the solvent and the physical state (solid vs. solution). Spectroscopic evidence, particularly from IR and NMR, is crucial for determining the predominant form under specific conditions.[6]

Caption: Thione-thiol tautomerism of this compound.

Synthesis and Characterization

The synthesis of 1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. The most common and reliable methods involve the alkaline cyclization of substituted thiosemicarbazide precursors.[3]

General Synthetic Protocol

The synthesis is typically a two-step process starting from phenyl isothiocyanate.

Step 1: Formation of the Thiosemicarbazide Intermediate Phenyl isothiocyanate is reacted with a carbohydrazide (e.g., formic hydrazide) to form the corresponding 1-formyl-4-phenylthiosemicarbazide. This reaction is a nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate.

Step 2: Alkaline Cyclization The thiosemicarbazide intermediate is then heated under reflux in an alkaline medium, such as an aqueous solution of sodium hydroxide. The base facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to cyclization and dehydration to form the stable 1,2,4-triazole ring. Acidification of the reaction mixture then precipitates the final product.[3]

synthesis start Phenyl Isothiocyanate + Formic Hydrazide step1 Step 1: Nucleophilic Addition (Solvent: Ethanol) start->step1 intermediate 1-Formyl-4-phenylthiosemicarbazide step1->intermediate step2 Step 2: Alkaline Cyclization (Reagent: aq. NaOH, Reflux) intermediate->step2 cyclized Sodium salt of product step2->cyclized step3 Step 3: Acidification (Reagent: HCl) cyclized->step3 product This compound step3->product

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol
  • Materials: Phenyl isothiocyanate, formic hydrazide, sodium hydroxide, concentrated hydrochloric acid, ethanol.

  • Step 1: In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in ethanol. Add formic hydrazide (1 equivalent) dropwise while stirring. Reflux the mixture for 2-3 hours.

  • Step 2: Cool the reaction mixture. The resulting precipitate (1-formyl-4-phenylthiosemicarbazide) can be filtered, washed with cold ethanol, and dried.

  • Step 3: Suspend the dried intermediate in an aqueous solution of sodium hydroxide (e.g., 8%).

  • Step 4: Heat the suspension under reflux for 4-6 hours until a clear solution is obtained.

  • Step 5: Cool the solution to room temperature and pour it into ice-cold water.

  • Step 6: Acidify the solution slowly with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Step 7: Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from ethanol can be performed for further purification.[3]

Spectroscopic Characterization

Validation of the synthesized structure is achieved through standard spectroscopic techniques.

TechniqueExpected ObservationsRationale
FTIR (KBr) ~3300-3100 cm⁻¹ (N-H), ~3050 cm⁻¹ (Ar C-H), ~2550 cm⁻¹ (S-H, thiol), ~1600 cm⁻¹ (C=N), ~1300 cm⁻¹ (C=S, thione)Confirms the presence of key functional groups. The relative intensity of S-H vs. C=S peaks indicates the predominant tautomeric form in the solid state.[6][7]
¹H-NMR (DMSO-d₆) δ 13.0-14.0 (s, 1H, SH/NH), δ 7.4-7.8 (m, 5H, Ar-H)The downfield singlet is characteristic of the acidic proton of the thiol/thione group. The multiplet corresponds to the five protons of the phenyl ring.[7]
¹³C-NMR (DMSO-d₆) ~δ 167 (C=S), ~δ 125-135 (Aromatic Carbons)The chemical shift around 167 ppm is indicative of the thione carbon, providing strong evidence for this tautomer in solution.[5]
Mass Spec (GC-MS) m/z 177 (M⁺), 176 (M-H)⁺The molecular ion peak confirms the molecular weight of the compound.[5]

Applications in Research and Drug Development

The utility of this compound stems from its dual role as both a biologically active scaffold and a reactive chemical intermediate.

  • Antimicrobial and Antifungal Agents: The 1,2,4-triazole-3-thiol core is a key pharmacophore in many antimicrobial agents. The sulfur atom can coordinate with metal ions in enzymes, while the triazole ring engages in hydrogen bonding, disrupting essential microbial processes.[1][2]

  • Anticancer Research: Derivatives synthesized from this compound have been investigated for their cytotoxic effects. Modifications at the thiol position can be used to attach moieties that target specific pathways in cancer cells.

  • Synthesis of Fused Heterocyclic Systems: The thiol group is an excellent nucleophile, readily reacting with electrophiles. This allows for the construction of fused ring systems, such as triazolo[3,4-b]thiadiazines, which often exhibit enhanced biological activity.[1]

  • Corrosion Inhibition: The nitrogen and sulfur atoms can effectively coordinate to metal surfaces, forming a protective layer. This has led to its investigation as a corrosion inhibitor for various metals and alloys.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to safety protocols is paramount.

Hazard Identification

The compound is generally classified as an irritant.

Hazard ClassGHS CodeStatement
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
STOT - Single ExposureH335May cause respiratory irritation

Data sourced from available Safety Data Sheets (SDS).[8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[10]

Conclusion

This compound is a high-value heterocyclic compound underpinned by a robust and accessible synthetic methodology. Its significance lies not only in the inherent biological potential of the triazole scaffold but also in its capacity as a versatile synthon for creating extensive libraries of novel derivatives. The thione-thiol tautomerism and the reactive thiol group provide chemists with multiple avenues for molecular elaboration. For researchers in drug discovery and materials science, this compound represents a foundational building block for developing next-generation therapeutic agents and functional materials.

References

A Comprehensive Spectroscopic Guide to 4-Phenyl-4H-1,2,4-triazole-3-thiol: Elucidating Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Phenyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry

The 1,2,4-triazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this esteemed class of heterocyclic compounds, this compound stands out as a crucial synthetic intermediate and a pharmacophore of considerable interest. Its structural elucidation is paramount for quality control, reaction monitoring, and for understanding its interactions with biological targets. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind spectral features and the logic of experimental choices are emphasized to provide a field-proven perspective on the structural analysis of this important molecule.

The structural integrity of this compound is defined by a phenyl group attached to a nitrogen atom of the triazole ring and a thiol group, which can exist in tautomeric equilibrium with its thione form. This structural nuance is critical to its chemical reactivity and biological activity and can be effectively probed using the spectroscopic techniques detailed herein.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the thiol and the thione. The equilibrium between these two forms is influenced by factors such as the solvent and the solid-state packing. Spectroscopic analysis is crucial for identifying the predominant tautomer under the experimental conditions.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules.[3]

¹H NMR Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring, non-equivalent protons.

Experimental Protocol: ¹H NMR Spectroscopy A generalized protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence the position of exchangeable protons (N-H and S-H).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and spectral width.

Predicted ¹H NMR Spectrum and Interpretation: While an experimental spectrum for the title compound is not readily available in the literature, a predicted spectrum can be inferred from data on analogous compounds and spectral databases. The expected signals are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Singlet (broad)1HSH (Thiol) or NH (Thione)The proton attached to a heteroatom is typically deshielded and appears as a broad singlet due to chemical exchange. Its chemical shift is highly dependent on solvent and concentration. The downfield shift is characteristic of thiol protons in similar triazole systems.[4]
~8.50Singlet1HC5-H (Triazole)The proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift.
~7.40 - 7.60Multiplet5HPhenyl-HThe aromatic protons of the phenyl ring will appear as a complex multiplet in this region, typical for a monosubstituted benzene ring.

Causality in Interpretation:

  • The broadness of the SH/NH peak is a direct consequence of proton exchange with the solvent or other molecules. This exchange happens on a timescale that is fast relative to the NMR experiment, leading to a coalescence of the signal.

  • The downfield shift of the triazole proton (C5-H) is due to the deshielding effect of the electronegative nitrogen atoms in the ring.

  • The multiplet for the phenyl protons arises from the spin-spin coupling between the ortho, meta, and para protons, which have slightly different chemical environments.

¹³C NMR Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to that for ¹H NMR, with the following key differences:

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Acquisition Time: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum and Interpretation: Based on known chemical shifts for phenyl and triazole moieties, the following peaks are predicted for this compound.

Chemical Shift (δ, ppm)AssignmentRationale
~165C3 (Triazole)The carbon atom attached to the sulfur atom (in the thiol form) or double-bonded to sulfur (in the thione form) is significantly deshielded.
~145C5 (Triazole)The other carbon atom in the triazole ring.
~135C-ipso (Phenyl)The carbon atom of the phenyl ring directly attached to the triazole nitrogen.
~129C-para (Phenyl)The para carbon of the phenyl ring.
~128C-meta (Phenyl)The meta carbons of the phenyl ring.
~125C-ortho (Phenyl)The ortho carbons of the phenyl ring.

Self-Validating System: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For this compound, we expect to see 6 distinct signals (2 for the triazole ring and 4 for the phenyl ring, assuming free rotation).

Infrared (IR) Spectroscopy: Probing Functional Groups

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it belongs to.

Experimental Protocol: KBr Pellet Method for Solid Samples

  • Material Preparation: Use spectroscopic grade potassium bromide (KBr) and dry it in an oven at ~110°C for several hours to remove any adsorbed water.[5][6] The sample should also be thoroughly dried.

  • Grinding and Mixing: Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of the dry KBr and mix thoroughly until a homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.[5]

Predicted IR Spectrum and Interpretation: The IR spectrum of this compound is expected to show the following characteristic absorption bands, which can also help in distinguishing between the thiol and thione tautomers.

Wavenumber (cm⁻¹)VibrationAssignmentRationale
~3100-3000C-H stretchAromatic C-HCharacteristic stretching vibrations of the C-H bonds in the phenyl and triazole rings.
~2600-2550S-H stretchThiol (S-H)A weak but characteristic absorption in this region would be strong evidence for the presence of the thiol tautomer.
~1600, 1490, 1450C=C stretchAromatic ringThese absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.
~1620C=N stretchTriazole ringThe stretching vibration of the carbon-nitrogen double bond within the triazole ring.[4]
~1300C-N stretchTriazole ringStretching vibration of the carbon-nitrogen single bonds.
~1250C=S stretchThione (C=S)A strong absorption in this region would indicate a significant contribution from the thione tautomer.
~750, 690C-H bendAromatic out-of-planeThese strong absorptions are characteristic of a monosubstituted benzene ring.

Expertise in Interpretation: The presence or absence of a weak band around 2550-2600 cm⁻¹ (S-H stretch) and a strong band around 1250 cm⁻¹ (C=S stretch) is the most direct way to assess the thiol-thione tautomeric equilibrium in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and characteristic fragment ions.[8][9] The fragmentation pattern provides valuable information about the structure of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[10]

  • Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺˙).[9][11]

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, more stable ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum and Fragmentation Pathway: The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 177, corresponding to its molecular weight. The fragmentation pattern can be rationalized as follows:

Summary of Key Mass Spectral Data

m/zIonRationale
177[M]⁺˙Molecular Ion (C₈H₇N₃S)⁺˙
176[M-H]⁺Loss of a hydrogen radical.
104[C₆H₅N₂]⁺Loss of HSCN from the molecular ion.
77[C₆H₅]⁺Phenyl cation, a very common fragment for phenyl-containing compounds.

digraph "Fragmentation" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#4285F4"];

M [label="[M]⁺˙\nm/z = 177"]; M_H [label="[M-H]⁺\nm/z = 176"]; F1 [label="[C₆H₅N₂]⁺\nm/z = 104"]; F2 [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_H [label="- H˙"]; M -> F1 [label="- HSCN"]; F1 -> F2 [label="- N₂"]; } Caption: Proposed EI-MS fragmentation pathway for this compound.

Authoritative Grounding: The fragmentation of the 1,2,4-triazole ring is a complex process that can be influenced by the substituents. The loss of small, stable neutral molecules like HCN, N₂, and in this case, likely HSCN, is a common feature in the mass spectra of such heterocyclic systems. The presence of a prominent peak at m/z 77 for the phenyl cation is a strong indicator of the phenyl substituent.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups and provides insights into tautomerism, and Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this important molecule, ensuring its identity and purity in the pursuit of novel drug discovery and development.


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References

An In-depth Technical Guide to the Thione-Thiol Tautomerism of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fascinating phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a cornerstone of modern organic and medicinal chemistry. This guide provides a comprehensive exploration of the thione-thiol tautomerism in 4-Phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in drug discovery. We will delve into the synthesis, spectroscopic characterization, and computational analysis of this tautomeric system. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven methodologies for the study of such equilibria. By understanding the subtle interplay of factors governing the tautomeric balance, we can unlock new avenues for the rational design of therapeutic agents with enhanced efficacy and target specificity.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism plays a pivotal role in the biological activity of many pharmaceutical compounds. The ability of a molecule to exist in different tautomeric forms can profoundly influence its physicochemical properties, such as lipophilicity, acidity/basicity (pKa), and hydrogen bonding capacity. These properties, in turn, dictate how a drug molecule interacts with its biological target, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2] The presence of a thione group at the 3-position of the triazole ring introduces the possibility of thione-thiol tautomerism, a prototropic equilibrium between a C=S (thione) and a C-S-H (thiol) form. The predominant tautomer can have significant implications for receptor binding and overall bioactivity. Therefore, a thorough understanding and ability to characterize this equilibrium are crucial for the development of novel triazole-based therapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The general strategy involves the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the desired triazole ring.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Benzoylthiosemicarbazide

  • To a solution of benzoyl hydrazine (10 mmol) in ethanol (50 mL), add phenyl isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1-benzoyl-4-phenylthiosemicarbazide.

Causality: The nucleophilic addition of the terminal nitrogen of benzoyl hydrazine to the electrophilic carbon of phenyl isothiocyanate forms the thiosemicarbazide backbone. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.

Step 2: Cyclization to this compound

  • Dissolve the 1-benzoyl-4-phenylthiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (2 M, 50 mL).

  • Reflux the mixture for 6-8 hours.

  • After cooling, the solution is acidified with dilute hydrochloric acid (HCl) until a precipitate is formed.

  • The solid product is filtered, washed thoroughly with water, and recrystallized from ethanol to afford pure this compound.

Causality: The alkaline conditions promote the intramolecular cyclization of the thiosemicarbazide. The hydroxide ion acts as a base, facilitating the nucleophilic attack of one of the nitrogen atoms onto the carbonyl carbon, followed by dehydration to form the stable triazole ring. Acidification is necessary to protonate the resulting thiolate salt and precipitate the neutral thiol/thione product.

G cluster_synthesis Synthesis Workflow start Benzoyl Hydrazine + Phenyl Isothiocyanate reflux1 Reflux in Ethanol start->reflux1 Step 1 thiosemicarbazide 1-Benzoyl-4-phenyl- thiosemicarbazide reflux1->thiosemicarbazide reflux2 Reflux in aq. NaOH thiosemicarbazide->reflux2 Step 2 acidify Acidify with HCl reflux2->acidify product 4-Phenyl-4H-1,2,4- triazole-3-thiol acidify->product G cluster_uv_vis Solvent-Dependent UV-Vis Workflow start Prepare Stock Solutions (Cyclohexane, Acetonitrile, Ethanol) record_spectra Record UV-Vis Spectra (200-400 nm) start->record_spectra analyze_shifts Analyze λmax Shifts record_spectra->analyze_shifts conclusion Correlate with Solvent Polarity and Tautomer Stability analyze_shifts->conclusion G cluster_dft DFT Calculation Workflow build_structures Build 3D Structures (Thione and Thiol) optimize_geom Geometry Optimization (B3LYP/6-311++G(d,p)) build_structures->optimize_geom freq_calc Frequency Calculations optimize_geom->freq_calc ts_search Transition State Search optimize_geom->ts_search energy_profile Construct Energy Profile freq_calc->energy_profile ts_search->energy_profile G cluster_factors Factors Influencing Tautomeric Equilibrium equilibrium Thione <=> Thiol solvent Solvent Polarity solvent->equilibrium ph pH ph->equilibrium temp Temperature temp->equilibrium substituents Substituents substituents->equilibrium

References

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a wide array of clinically successful drugs spanning diverse therapeutic areas. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic applications of 1,2,4-triazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal to their development.

The Enduring Appeal of the 1,2,4-Triazole Nucleus

The prevalence of the 1,2,4-triazole core in numerous pharmaceuticals is not coincidental. Several key features contribute to its status as a favored pharmacophore:

  • Metabolic Stability: The triazole ring is generally robust to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[1]

  • Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2]

  • Dipole Character: The inherent dipole moment of the triazole ring contributes to its ability to engage in favorable interactions with receptor sites.[2]

  • Bioisosterism: The 1,2,4-triazole nucleus can serve as a bioisostere for amide and ester groups, allowing for the modulation of a molecule's properties while maintaining its biological activity.[1]

  • Enhanced Solubility: The polar nature of the triazole moiety often improves the aqueous solubility of drug candidates, a crucial factor for bioavailability.[3][4]

Therapeutic Applications: A Broad Spectrum of Activity

Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of pharmacological activities, leading to their development as antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant agents.[5][6][7]

Antifungal Activity: The Hallmark of 1,2,4-Triazoles

Perhaps the most well-established and clinically significant application of 1,2,4-triazoles is in the treatment of fungal infections.[8] Drugs like fluconazole and itraconazole are mainstays in antifungal therapy.[9][10]

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By binding to the heme iron atom in the active site of CYP51, the triazole ring disrupts the conversion of lanosterol to ergosterol.[11] This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, which compromises the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[9][12] This fungistatic action effectively halts the proliferation of the fungal pathogen.[8][13]

Diagram: Antifungal Mechanism of 1,2,4-Triazoles

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole cluster_outcome Cellular Consequences Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps Triazole_Antifungal 1,2,4-Triazole Antifungal (e.g., Fluconazole) CYP51 CYP51 Triazole_Antifungal->CYP51 Inhibits Triazole_Antifungal->CYP51 Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Mechanism of 1,2,4-triazole antifungal agents via inhibition of CYP51.

Quantitative Antifungal Activity:

The in vitro efficacy of antifungal 1,2,4-triazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values.

Compound/DrugFungal StrainMIC (µg/mL)Reference
FluconazoleCandida albicans0.25 - 4[9][10]
ItraconazoleCandida albicans≤0.03 - 0.25[9]
Ciprofloxacin-triazole hybrid (28g)MRSA0.25 - 1[13]
Bis-1,2,4-triazole derivative (54)Proteus vulgaris0.5[13]
Quinoline-benzothiazolyl-triazole (23f, 23j)Candida albicans6.25[13]
Anticancer Activity: A Multifaceted Approach

The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[8] Derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines through diverse mechanisms.[14][15]

Mechanisms of Action:

  • Aromatase Inhibition: A key strategy in the treatment of hormone receptor-positive breast cancer is the reduction of estrogen levels. Letrozole and anastrozole are potent non-steroidal aromatase inhibitors that contain a 1,2,4-triazole moiety.[4][14] They competitively inhibit the aromatase enzyme (CYP19A1), which is responsible for the final step in estrogen biosynthesis.[14] This deprivation of estrogen slows the growth of hormone-dependent tumors.[1][14] Letrozole has been shown to be a more potent inhibitor of aromatase than anastrozole.[14][15]

  • Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[14]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[14]

  • Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair, and their inhibition by 1,2,4-triazole compounds can induce DNA damage and cell death.[14]

  • PI3K/Akt/mTOR Pathway Modulation: Some 1,2,4-triazole-containing compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[16][17][18]

Diagram: Anticancer Mechanisms of 1,2,4-Triazoles

cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Triazole_Derivatives 1,2,4-Triazole Derivatives Aromatase Aromatase (CYP19A1) Triazole_Derivatives->Aromatase Inhibit Kinases Protein Kinases Triazole_Derivatives->Kinases Inhibit Tubulin Tubulin Triazole_Derivatives->Tubulin Inhibit Polymerization Topoisomerases Topoisomerases Triazole_Derivatives->Topoisomerases Inhibit PI3K_Pathway PI3K/Akt/mTOR Pathway Triazole_Derivatives->PI3K_Pathway Inhibit Estrogen_Depletion Decreased Estrogen Production Aromatase->Estrogen_Depletion Signal_Transduction_Block Blocked Signal Transduction Kinases->Signal_Transduction_Block Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest DNA_Damage DNA Damage Topoisomerases->DNA_Damage Growth_Inhibition Inhibition of Cell Growth and Proliferation PI3K_Pathway->Growth_Inhibition Estrogen_Depletion->Growth_Inhibition Signal_Transduction_Block->Growth_Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DNA_Damage->Apoptosis Growth_Inhibition->Apoptosis

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Anticancer Activity:

The in vitro anticancer efficacy of 1,2,4-triazole derivatives is commonly determined by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
LetrozoleBreast Cancer (MCF-7)Potent Aromatase Inhibitor[14][15]
AnastrozoleBreast Cancer (MCF-7)Potent Aromatase Inhibitor[14][15]
Compound 10aMCF-7, Hela, A5496.43, 5.6, 21.1[19]
Compound 10dMCF-7, Hela, A54910.2, 9.8, 16.5[19]
Compound 7cSMMC-7721 (Hepatocellular Carcinoma)1.10[10]
TP6B16F10 (Murine Melanoma)41.12[20]
B4MCF-720.35[21]
Anti-inflammatory and Other Activities

1,2,4-triazole derivatives have also shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[22][23] Additionally, various derivatives have been reported to possess antibacterial, antiviral, and anticonvulsant properties, highlighting the broad therapeutic potential of this scaffold.[2][5][24]

Quantitative Anti-inflammatory Activity:

CompoundTargetIC50 (µM)Reference
Derivative 4COX-1 / COX-2117.8 / 1.76[24]
Derivative 14COX-1 / COX-213.5 / 0.04[24]
Compound 21aCOX-1 / COX-29.15 / 2.13[24]
Compound 21bCOX-1 / COX-28.85 / 1.98[24]

Synthesis of 1,2,4-Triazole Derivatives: Key Methodologies

A variety of synthetic routes have been developed for the construction of the 1,2,4-triazole ring system.

Classical Synthetic Methods
  • Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide at high temperatures to yield a 3,5-disubstituted 1,2,4-triazole.[14]

  • Einhorn-Brunner Reaction: This reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of diacylamines with monosubstituted hydrazines in the presence of a weak acid.[3]

Modern Synthetic Approaches
  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 1,2,4-triazole derivatives.[15]

  • Copper-Catalyzed Reactions: Copper catalysts have been effectively employed in the synthesis of 1,2,4-triazoles through oxidative C-H functionalization and C-N bond formation.[8][15]

Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol provides an efficient, one-pot, two-step synthesis of 1,2,4-triazole-3-thione derivatives, which are versatile intermediates for further functionalization. The process involves the initial formation of an acyl/aroyl substituted thiosemicarbazide, followed by base-catalyzed intramolecular cyclization.

Step 1: Formation of Thiosemicarbazide Intermediate

  • Dissolve the appropriate substituted acid hydrazide (10 mmol) in ethanol (50 mL).

  • Add the corresponding isothiocyanate (10 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated thiosemicarbazide intermediate by filtration, wash with cold ethanol, and dry.

Step 2: Cyclization to 1,2,4-Triazole-3-thione

  • Suspend the dried thiosemicarbazide intermediate (5 mmol) in an aqueous solution of sodium hydroxide (8%, 25 mL).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.

  • Collect the precipitated 1,2,4-triazole-3-thione by filtration.

  • Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Biological Evaluation: Key Experimental Workflows

The biological activity of newly synthesized 1,2,4-triazole derivatives is assessed through a variety of in vitro assays.

Diagram: General Workflow for Synthesis and Biological Evaluation

Synthesis Chemical Synthesis of 1,2,4-Triazole Derivatives Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity, Antimicrobial) Purification->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow from synthesis to biological evaluation of 1,2,4-triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[7][22][25][26][27]

Experimental Protocol: CYP51 Inhibition Assay

This fluorescence-based functional assay is used to determine the inhibitory activity of compounds against recombinant T. cruzi CYP51.

  • Assay Preparation: In a 96-well plate, add 37 pmoles/mL of recombinant T. cruzi CYP51, 100 µM of the fluorescent substrate BOMCC, and varying concentrations of the test compound in 50 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH regenerating system to each well.

  • Fluorescence Measurement: Monitor the decrease in fluorescence over time as the BOMCC is metabolized.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.[3][28]

Future Directions and Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile nucleus in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to the development of clinically successful drugs and a multitude of promising therapeutic candidates.[8] Future research will likely focus on the design of novel hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to achieve multi-target activity and overcome drug resistance. The continued exploration of the structure-activity relationships of 1,2,4-triazole derivatives, aided by computational modeling and advanced synthetic methodologies, will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

An In-Depth Technical Guide to In Silico Docking Studies of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs with activities spanning antifungal, antibacterial, anticancer, and anti-inflammatory applications.[1][2][3] This guide provides an in-depth, technically-focused protocol for conducting in silico molecular docking studies on a representative member of this class, 4-Phenyl-4H-1,2,4-triazole-3-thiol. As drug discovery pipelines increasingly rely on computational methods to reduce costs and accelerate timelines, mastering molecular docking has become essential.[4][5] This document moves beyond a simple list of steps, offering field-proven insights into the causality behind methodological choices, establishing self-validating systems for trustworthy results, and grounding the entire workflow in authoritative scientific principles. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage structure-based drug design for hit identification and lead optimization.[6][7]

Foundational Principles: The 'Why' Behind the 'How'

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[5][7] The primary goals are twofold:

  • Pose Prediction: To accurately determine the conformation, position, and orientation of the ligand within the receptor's binding site.[4][5]

  • Binding Affinity Estimation: To calculate the strength of the interaction, typically represented by a scoring function or binding energy, which helps in ranking potential drug candidates.[4]

The reliability of any docking study is not merely a function of the software used but is critically dependent on meticulous preparation of both the ligand and the receptor. The principle of "garbage in, garbage out" is particularly resonant in this field. This guide, therefore, places significant emphasis on the preparatory stages as the foundation for a scientifically valid outcome.

Part I: Pre-Docking Preparation – Laying the Groundwork for Accuracy

This phase involves the careful preparation of molecular structures and the definition of the search space for the docking simulation.

Target Protein Selection & Preparation

Expertise & Experience: The choice of a biological target is dictated by the therapeutic hypothesis. Given the well-documented antibacterial properties of 1,2,4-triazole derivatives[1][3][8], we will select a crucial bacterial enzyme as our target. D-alanine-D-alanine ligase (DDL) from the pathogenic bacterium Staphylococcus aureus is an excellent candidate. It is a vital enzyme in the bacterial cell wall synthesis pathway and a validated target for antibiotics. For this guide, we will use the crystal structure of S. aureus DDL, available from the Protein Data Bank (PDB).

Protocol 1: Receptor Preparation

  • Obtain Crystal Structure: Download the PDB file for S. aureus DDL. For this workflow, we will use PDB ID: 2I3E , which is the enzyme co-crystallized with an inhibitor. This native ligand is crucial for validating our docking protocol later.

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, or Discovery Studio Visualizer).

  • Remove Non-Essential Molecules: Delete all water molecules (HOH), co-factors, and the co-crystallized ligand from the structure.

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (i.e., as a bridging interaction). Removing the existing ligand clears the binding site for our compound of interest.

  • Add Hydrogens & Assign Charges: Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds and are typically not resolved in crystal structures. Assign partial atomic charges (e.g., Gasteiger or AMBER charges). This step is critical for the scoring function to accurately calculate electrostatic interactions.

  • Save the Prepared Receptor: Save the cleaned, hydrogen-added protein structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

Ligand Preparation (this compound)

Expertise & Experience: The ligand must be represented in its most energetically favorable three-dimensional conformation. Docking a high-energy or improperly charged ligand will produce meaningless results.

Protocol 2: Ligand Preparation

  • Generate 2D Structure: Draw the structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch, or obtain it from a database like PubChem.

  • Convert to 3D and Energy Minimize: Convert the 2D drawing into a 3D structure. Perform an energy minimization using a suitable molecular mechanics force field (e.g., MMFF94).

    • Causality: This process optimizes the ligand's geometry (bond lengths, angles, and torsions) to find its lowest energy, most stable conformation.

  • Assign Charges and Torsions: Assign partial charges (e.g., Gasteiger). Define the rotatable bonds (torsions) that the docking algorithm will be allowed to explore.

  • Save the Prepared Ligand: Save the final 3D structure in the required format (e.g., .pdbqt).

Active Site Definition & Grid Box Generation

Expertise & Experience: To make the simulation computationally feasible, the search for the best binding pose is confined to a specific region of the protein—the active site or binding pocket.

Protocol 3: Defining the Search Space

  • Identify the Binding Site: The most reliable method is to use the position of the co-crystallized ligand (from the original PDB file, 2I3E) to define the center of the binding pocket.

  • Generate the Grid Box: Using software like AutoDock Tools, define a 3D grid box that encloses the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely within the pocket.

    • Causality: The docking program pre-calculates potential interaction energies between different atom types on a grid. This significantly speeds up the simulation, as these values can be quickly looked up rather than recalculated at every step.

  • Record Coordinates: Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box. These are required inputs for the docking software.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_grid Active Site Definition PDB Download PDB (2I3E) Clean Remove Water & Ligands PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges_R Assign Charges Hydrogens->Charges_R Save_R Save Receptor.pdbqt Charges_R->Save_R Identify Identify Binding Pocket Save_R->Identify Draw Obtain 2D Structure Convert3D Convert to 3D Draw->Convert3D EnergyMin Energy Minimization Convert3D->EnergyMin Charges_L Assign Charges & Torsions EnergyMin->Charges_L Save_L Save Ligand.pdbqt Charges_L->Save_L Config Generate Config File Save_L->Config Define Define Grid Box Identify->Define Define->Config

Caption: Input-process-output flow for the AutoDock Vina simulation.

Part III: Post-Docking Analysis – Transforming Data into Scientific Insight

Trustworthiness: Raw output from a docking program is merely data, not knowledge. This phase is crucial for interpreting the results, validating the methodology, and building confidence in the predictions.

Protocol Validation: The Self-Validating System

Before analyzing the results for our test compound, we must validate our docking protocol.

Protocol 5: Re-Docking the Native Ligand

  • Prepare Native Ligand: Extract the co-crystallized ligand from the original 2I3E PDB file and prepare it using the same method as in Protocol 2.

  • Dock the Native Ligand: Run the docking simulation (Protocol 4) using the prepared native ligand and the same grid box.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Trustworthiness Metric: A valid docking protocol should be able to reproduce the experimental binding mode. An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen parameters are appropriate for this biological system.

Analyzing Binding Affinity and Poses

Once the protocol is validated, we can analyze the results for this compound.

  • Examine Binding Scores: Review the log file to see the binding affinity scores for the predicted poses. The score is an estimation of the binding free energy (ΔG) in kcal/mol. More negative values suggest stronger, more favorable binding.

  • Visual Inspection: Load the receptor and the output poses file (all_results.pdbqt) into a visualization tool. Analyze the top-ranked pose (Pose 1).

Data Presentation: Docking Results Summary

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-7.80.000
2-7.51.352
3-7.22.108
.........
(Note: These are illustrative values for demonstration purposes.)
Interpreting Molecular Interactions

Expertise & Experience: This is the most critical step, where computational data is translated into a biochemical hypothesis. The binding score is important, but the nature of the interactions provides the rationale for the predicted affinity.

Protocol 6: Interaction Analysis

  • Identify Key Interactions: In your visualization software, focus on the top-ranked pose within the active site.

  • Look for Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. Note the donor and acceptor atoms and the distance (typically < 3.5 Å). The triazole nitrogens and the thiol group are potential H-bond donors/acceptors.

  • Identify Hydrophobic Interactions: Observe where the phenyl ring of the ligand is situated. It will likely be in a hydrophobic pocket, interacting with nonpolar residues like Valine, Leucine, or Isoleucine.

  • Identify π-System Interactions: The aromatic phenyl and triazole rings can participate in π-π stacking (with residues like Phenylalanine, Tyrosine) or π-cation interactions (with charged residues like Lysine, Arginine).

  • Correlate with Biological Data: Compare the interacting residues with any known catalytic or key binding residues from the literature. A strong hypothesis is formed if the ligand interacts with residues known to be critical for the enzyme's function.

Diagram 3: Post-Docking Analysis Workflow

G cluster_validation Protocol Validation cluster_analysis Results Analysis Redock Re-dock Native Ligand RMSD Calculate RMSD Redock->RMSD Validate Result < 2.0 Å? RMSD->Validate Scores Analyze Binding Scores Validate->Scores Proceed if Valid Visualize Visualize Poses Scores->Visualize Interactions Map Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions Hypothesis Formulate Biochemical Hypothesis Interactions->Hypothesis DockingOut Docking Output DockingOut->Redock DockingOut->Scores

Caption: The workflow for validating the protocol and analyzing results.

Advanced Considerations and Future Directions

While this guide provides a robust workflow for standard rigid-receptor docking, it is important to acknowledge its limitations and potential next steps.

  • Receptor Flexibility: Proteins are not static. Methods like ensemble docking (docking against multiple conformations of the receptor) or induced-fit docking can provide a more realistic model of the binding event. [5][7]* Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time, the top-ranked protein-ligand complex can be subjected to MD simulations. [8][9]This helps verify if the key interactions are maintained in a dynamic, solvated environment.

  • ADMET Prediction: A promising docking result is only the beginning. Subsequent in silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to evaluate the compound's drug-likeness. [9][10]

Conclusion

This technical guide has detailed a comprehensive, field-tested workflow for the in silico molecular docking of this compound. By emphasizing rigorous preparation, protocol validation, and detailed interaction analysis, this methodology ensures that the generated results are not only computationally derived but are also biochemically plausible and scientifically trustworthy. Molecular docking, when executed with this level of diligence, serves as a powerful and indispensable tool in the modern drug discovery arsenal, enabling the rapid screening of virtual libraries and the rational design of novel therapeutic agents.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-phenylthiosemicarbazide, and proceeds through a cyclization reaction. This guide elucidates the underlying reaction mechanism, offers a step-by-step experimental protocol, and outlines the necessary safety precautions. The information presented herein is intended to equip researchers with the practical knowledge required for the successful and safe synthesis of this valuable triazole derivative.

Introduction

1,2,4-Triazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of more complex bioactive molecules.[3][4] Its unique structural features allow for further functionalization, making it a versatile building block in drug discovery programs.[5]

This document provides a comprehensive guide to the synthesis of this compound, starting from 4-phenylthiosemicarbazide. The primary method detailed involves the reaction with formic acid, which serves as both a reagent and a solvent, leading to the cyclization of the thiosemicarbazide backbone.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-phenylthiosemicarbazide and formic acid is a two-step process involving acylation followed by cyclodehydration.

  • Acylation: The initial step is the formylation of the N1-nitrogen of 4-phenylthiosemicarbazide by formic acid. This reaction forms an N-formyl intermediate, 1-formyl-4-phenyl-3-thiosemicarbazide.[6] The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of formic acid, which is activated by protonation in the acidic medium.

  • Cyclodehydration: The N-formyl intermediate then undergoes an intramolecular cyclization. The N4-nitrogen atom, rendered nucleophilic, attacks the carbonyl carbon of the formyl group. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring. The reaction is driven by the formation of the aromatic triazole ring system. In alkaline conditions, the N-4 nitrogen is more nucleophilic, facilitating the cyclization to form the 1,2,4-triazole.[7]

The tautomeric nature of the final product is an important consideration. This compound can exist in both thiol and thione forms. Spectroscopic evidence suggests that the thione form is predominant in the solid state.[4]

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Phenylthiosemicarbazide 4-Phenylthiosemicarbazide 1-Formyl-4-phenyl-3-thiosemicarbazide 1-Formyl-4-phenyl-3-thiosemicarbazide 4-Phenylthiosemicarbazide->1-Formyl-4-phenyl-3-thiosemicarbazide Acylation (Formic Acid) Formic Acid Formic Acid This compound This compound 1-Formyl-4-phenyl-3-thiosemicarbazide->this compound Cyclodehydration (-H2O)

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 4-phenylthiosemicarbazide.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-PhenylthiosemicarbazideReagent Grade, 98%Sigma-Aldrich
Formic AcidACS Reagent, ≥88%Fisher Scientific
EthanolAnhydrous, 99.5%VWR Chemicals
Hydrochloric Acid (HCl)Concentrated, 37%J.T. Baker
Sodium Hydroxide (NaOH)Pellets, 97%EMD Millipore
Distilled Water-In-house
Round-bottom flask (100 mL)-Pyrex
Reflux condenser-Kimble
Magnetic stirrer and stir bar-IKA
Heating mantle-Glas-Col
Büchner funnel and filter paper-Whatman
Beakers and Erlenmeyer flasks-Corning
pH paper-MColorpHast
Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylthiosemicarbazide (0.1 mol, 16.72 g).

    • Carefully add formic acid (30 mL) to the flask. Caution: Formic acid is corrosive and should be handled in a fume hood.

    • Attach a reflux condenser to the flask and place the setup on a heating mantle.

  • Reflux:

    • Begin stirring the mixture and heat it to reflux (approximately 100-110 °C).

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold distilled water.

    • A white precipitate of this compound will form.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold distilled water to remove any residual formic acid.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.

    • Dissolve the solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the purified product in a vacuum oven at 60 °C.

  • Characterization:

    • The identity and purity of the synthesized this compound can be confirmed by measuring its melting point (expected: ~210-212 °C) and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.[8]

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine 4-Phenylthiosemicarbazide and Formic Acid B Reflux for 4-6 hours A->B C Cool to Room Temperature B->C D Precipitate in Ice Water C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Vacuum Filtration G->H I Dry in Vacuum Oven H->I J Characterization (MP, NMR, IR) I->J

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • General Precautions:

    • All experimental procedures should be conducted in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]

    • An emergency eyewash station and safety shower should be readily accessible.[11]

  • Chemical-Specific Hazards:

    • Thiosemicarbazide and its derivatives: These compounds are toxic if swallowed and can cause skin and eye irritation.[9][11][12] Avoid inhalation of dust and direct contact with skin and eyes.[9] In case of accidental exposure, wash the affected area immediately with plenty of water.[11]

    • Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled. Handle with extreme care in a fume hood.

    • Ethanol: Ethanol is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Waste Disposal:

    • All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated solvent waste should be collected in separate, appropriately labeled containers.

Conclusion

This application note provides a robust and reliable method for the synthesis of this compound from 4-phenylthiosemicarbazide. By following the detailed protocol and adhering to the safety guidelines, researchers can confidently produce this important heterocyclic building block for their drug discovery and development endeavors. The elucidation of the reaction mechanism and the inclusion of visual aids are intended to provide a deeper understanding of the chemical transformation and the practical workflow.

References

Application Notes and Protocols: One-Pot Synthesis of Substituted 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Substituted 1,2,4-triazole-3-thiols, in particular, are key intermediates and exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] Traditional multi-step syntheses of these compounds often involve tedious procedures, harsh reaction conditions, and the isolation of intermediates, leading to lower overall yields and increased waste. One-pot synthesis methodologies offer a streamlined and efficient alternative, aligning with the principles of green chemistry by minimizing steps, solvent usage, and energy consumption.[1][7][8]

This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of substituted 1,2,4-triazole-3-thiols, designed for researchers, scientists, and professionals in drug development. The protocols described herein are robust, versatile, and have been developed to ensure high yields and purity of the target compounds.

Principle and Mechanism

The one-pot synthesis of substituted 1,2,4-triazole-3-thiols typically proceeds through the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by an intramolecular cyclization. A common and efficient variation involves the fusion of a carboxylic acid with thiocarbohydrazide.[5][9] The general mechanism involves two key stages:

  • Formation of an Acylthiosemicarbazide or Acylthiocarbohydrazide Intermediate: The initial step is the nucleophilic attack of the hydrazine derivative on the carbon atom of the isothiocyanate or the carboxylic acid. This results in the formation of a linear intermediate.

  • Intramolecular Cyclization and Dehydration: Under the influence of heat or a basic/acidic catalyst, the intermediate undergoes intramolecular cyclization. A molecule of water is eliminated, leading to the formation of the stable 1,2,4-triazole ring.

The choice of reactants and reaction conditions can be tailored to introduce a variety of substituents at different positions of the triazole ring, allowing for the generation of diverse chemical libraries for screening purposes.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Dehydration Hydrazide R-CO-NH-NH2 (Carboxylic Acid Hydrazide) Intermediate R-CO-NH-NH-CS-NH-R' (Acylthiosemicarbazide Intermediate) Hydrazide->Intermediate + R'-NCS Isothiocyanate R'-N=C=S (Isothiocyanate) Isothiocyanate->Intermediate TriazoleThiol Substituted 1,2,4-Triazole-3-thiol Intermediate->TriazoleThiol Heat/Catalyst - H2O Intermediate->TriazoleThiol Water H2O caption General Reaction Mechanism.

Caption: General Reaction Mechanism.

Experimental Protocols

This section details two robust one-pot protocols for the synthesis of substituted 1,2,4-triazole-3-thiols.

Protocol 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols via Fusion with Thiocarbohydrazide

This method is particularly effective for synthesizing 4-amino substituted triazole thiols directly from carboxylic acids and thiocarbohydrazide.[5][10]

Materials and Equipment
  • Reagents:

    • Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid)

    • Thiocarbohydrazide[11]

    • Dilute Sodium Bicarbonate solution (5% w/v)

    • Dilute Hydrochloric Acid (1 M)

    • Ethanol (for recrystallization)

  • Equipment:

    • Oil bath

    • Round bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer with hot plate

    • Büchner funnel and flask

    • Melting point apparatus

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reactant Mixture: In a 50 mL round bottom flask, thoroughly mix the substituted benzoic acid (10 mmol) and thiocarbohydrazide (10 mmol, 1.06 g).

  • Fusion Reaction: Place the flask in a preheated oil bath. Heat the mixture to a temperature just above the melting point of the reactants (typically 150-180 °C). The mixture will melt and start to evolve gas (H₂S and H₂O). Continue heating for 20-30 minutes until the evolution of gas ceases and the mixture solidifies.

  • Work-up: Allow the reaction mixture to cool to room temperature. To the solidified mass, add 20 mL of a 5% sodium bicarbonate solution and heat gently to dissolve the product.

  • Purification: Filter the warm solution to remove any unreacted starting material. Acidify the filtrate with 1 M hydrochloric acid until the product precipitates out completely.

  • Isolation and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry thoroughly.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.

Protocol 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols from Hydrazides and Isothiocyanates

This versatile protocol allows for the introduction of two different substituents at the 4 and 5 positions of the triazole ring.[12]

Materials and Equipment
  • Reagents:

    • Substituted Acid Hydrazide (e.g., Isonicotinic acid hydrazide)

    • Aryl or Alkyl Isothiocyanate (e.g., Phenyl isothiocyanate)

    • Sodium Hydroxide solution (8% w/v)

    • Dilute Hydrochloric Acid (1 M)

    • Ethanol

  • Equipment:

    • Round bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer with hot plate

    • Büchner funnel and flask

    • Melting point apparatus

    • Standard laboratory glassware

Step-by-Step Procedure
  • Thiosemicarbazide Formation: Dissolve the substituted acid hydrazide (10 mmol) in 30 mL of ethanol in a 100 mL round bottom flask. Add the aryl or alkyl isothiocyanate (10 mmol) to the solution and reflux the mixture for 2-4 hours. A precipitate of the corresponding thiosemicarbazide will form.

  • Cyclization: After cooling, add 20 mL of 8% sodium hydroxide solution to the reaction mixture. Reflux the mixture for another 4-6 hours until the evolution of H₂S gas ceases.

  • Work-up and Purification: Cool the reaction mixture and pour it into 100 mL of cold water. Acidify the solution with 1 M hydrochloric acid to precipitate the product.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Protocol 1: Fusion Method cluster_1 Protocol 2: Isothiocyanate Method P1_Start Mix Carboxylic Acid & Thiocarbohydrazide P1_React Heat in Oil Bath (Fusion) P1_Start->P1_React P1_Workup Dissolve in NaHCO3 & Filter P1_React->P1_Workup P1_Precipitate Acidify with HCl P1_Workup->P1_Precipitate P1_Isolate Filter, Wash & Dry P1_Precipitate->P1_Isolate P1_End Recrystallize P1_Isolate->P1_End P2_Start Mix Hydrazide & Isothiocyanate in Ethanol P2_React1 Reflux (Thiosemicarbazide formation) P2_Start->P2_React1 P2_React2 Add NaOH & Reflux (Cyclization) P2_React1->P2_React2 P2_Workup Pour into Water & Acidify with HCl P2_React2->P2_Workup P2_Isolate Filter, Wash & Dry P2_Workup->P2_Isolate P2_End Recrystallize P2_Isolate->P2_End caption Experimental Workflows.

Caption: Experimental Workflows.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various substituted 1,2,4-triazole-3-thiols using the one-pot methods described.

EntryR¹ Substituent (from Acid/Hydrazide)R² Substituent (from Isothiocyanate)MethodYield (%)Melting Point (°C)Reference
14-ChlorophenylAminoProtocol 185245-247[5]
2PhenylAminoProtocol 182210-212[5]
3Furan-2-ylPhenylProtocol 275220-222[12]
4Benzyl4-ChlorophenylProtocol 278198-200[12]
5Pyridin-4-ylPhenylProtocol 272255-257[4]
6Phenyl2,4-DinitrophenylNot specified75255-257[13]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure anhydrous conditions where necessary. Increase reaction time or temperature moderately. Check the purity of starting materials.
Side reactionsMonitor the reaction by TLC to optimize reaction time. In Protocol 2, ensure complete formation of the thiosemicarbazide before adding NaOH.
Product does not precipitate Incorrect pHCheck the pH after acidification. Add more acid if necessary to ensure complete precipitation.
Product is soluble in the aqueous mediumCool the solution in an ice bath to decrease solubility. If the product is still soluble, extract with a suitable organic solvent like ethyl acetate.
Oily Product Impurities presentPurify by column chromatography. Ensure thorough washing of the precipitate to remove soluble impurities.
Product has a low melting pointDry the product under high vacuum to remove residual solvent.
Difficulty in Recrystallization Incorrect solventPerform small-scale solubility tests to find a suitable recrystallization solvent or solvent system.
Presence of impuritiesTreat the solution with activated charcoal to remove colored impurities before recrystallization.

Conclusion

The one-pot synthesis of substituted 1,2,4-triazole-3-thiols represents a highly efficient and versatile approach for accessing this important class of heterocyclic compounds. The protocols detailed in this guide are scalable and amenable to the generation of diverse libraries for drug discovery and materials science applications. By understanding the underlying reaction mechanisms and potential troubleshooting steps, researchers can confidently and successfully synthesize a wide range of substituted 1,2,4-triazole-3-thiols.

References

Application Note: A Validated Protocol for the Synthesis and Characterization of Novel Schiff Base Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-validated protocol for the synthesis of Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole moiety and its associated Schiff bases are scaffolds of significant interest in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2][3] This document details a reliable two-part synthetic strategy: (I) the synthesis of the core precursor, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, and (II) its subsequent condensation with various aromatic aldehydes to yield the target Schiff bases. We provide step-by-step experimental procedures, mechanistic insights, characterization methodologies, and a troubleshooting guide to ensure reproducible and high-yield synthesis for researchers in organic synthesis and drug discovery.

Part I: Synthesis of the Precursor, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Principle and Mechanism

The synthesis of the triazole precursor is a well-established multi-step process that begins with a benzoic acid derivative. The key transformation involves the construction of the heterocyclic triazole ring. The process commences with the conversion of benzoic acid to benzohydrazide.[4][5] This intermediate is then reacted with carbon disulfide in an alkaline ethanolic solution to form a stable potassium dithiocarbazinate salt.[4][5][6] The final and critical step is the intramolecular cyclization of this salt with hydrazine hydrate, which, upon heating, forms the stable five-membered 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol ring structure.[4][5][7] The use of hydrazine hydrate serves both as a reactant and a catalyst for the cyclization.

Detailed Experimental Protocol: Synthesis of Precursor (3)

Step 1: Synthesis of Benzohydrazide (1)

  • To a solution of ethyl benzoate (0.1 mol) in absolute ethanol (100 mL), add hydrazine hydrate (99%, 0.2 mol).

  • Fit the round-bottom flask with a reflux condenser and heat the mixture under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting white solid, wash with cold distilled water, and recrystallize from ethanol to obtain pure benzohydrazide (1).

Step 2: Synthesis of Potassium 2-benzoylhydrazine-1-carbodithioate (2)

  • In a 250 mL flask immersed in an ice bath, dissolve pure benzohydrazide (1) (0.1 mol) in absolute ethanol (60 mL) containing potassium hydroxide (0.15 mol).

  • To this cold, stirring solution, add carbon disulfide (CS₂) (0.12 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours.[6]

  • The precipitated potassium salt is collected by filtration, washed thoroughly with anhydrous ether to remove impurities, and dried under vacuum. This product (2) is typically used in the next step without further purification.[6]

Step 3: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3)

  • Suspend the potassium salt (2) (0.1 mol) in water (80 mL) in a round-bottom flask.

  • Add hydrazine hydrate (99%, 0.2 mol) to the suspension.

  • Heat the mixture under reflux for 3-4 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve (perform in a well-ventilated fume hood).[7]

  • Cool the reaction mixture and carefully acidify with dilute hydrochloric acid or glacial acetic acid to a pH of ~5-6.

  • The precipitated white or off-white solid is filtered, washed extensively with cold water, and dried.

  • Recrystallize the crude product from ethanol to yield pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3).

Expected Characterization of Precursor (3)
  • Appearance: White crystalline solid.

  • FT-IR (KBr, cm⁻¹): Key peaks should be observed for N-H stretching (amino group, ~3300-3200 cm⁻¹), S-H stretching (thiol group, ~2600-2550 cm⁻¹), C=N stretching (triazole ring, ~1645 cm⁻¹), and C-S stretching (~670 cm⁻¹).

  • ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the amino protons (-NH₂), aromatic protons (phenyl group), and the thiol proton (-SH) are expected. The thiol proton often appears as a broad singlet at high chemical shifts (~13-14 ppm).[6][8]

Part II: General Protocol for Synthesizing Schiff Base Derivatives

Principle and Mechanism

The formation of a Schiff base (an imine) is a condensation reaction between a primary amine and an aldehyde or ketone. In this protocol, the nucleophilic primary amino group (-NH₂) at the N4 position of the triazole ring attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen, making the carbon more electrophilic.[9] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable carbon-nitrogen double bond (-N=CH-) characteristic of a Schiff base. Aromatic aldehydes are preferred as they form more stable, conjugated Schiff bases.[2]

General Experimental Protocol: Synthesis of Schiff Bases (4a-d)
  • Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3) (1.0 mmol) in hot ethanol (20 mL) in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the desired substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add the aldehyde solution to the solution of the triazole precursor with vigorous stirring.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

  • Attach a reflux condenser and heat the mixture under reflux for 4-10 hours. The reaction progress should be monitored using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Wash the product with a small amount of cold ethanol to remove unreacted aldehyde.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or dimethylformamide (DMF), to obtain the pure Schiff base derivative.[1]

Visualization of the Synthetic Pathway

The general reaction for the synthesis of the target Schiff bases is illustrated below.

G precursor 4-amino-5-phenyl-4H- 1,2,4-triazole-3-thiol plus1 + aldehyde Aromatic Aldehyde (R-CHO) react_arrow Ethanol, Δ Glacial Acetic Acid schiff_base Schiff Base Derivative plus2 + water Water (H₂O) plus1->react_arrow react_arrow->plus2

Caption: General reaction scheme for Schiff base synthesis.

Representative Synthesized Derivatives

The following table summarizes the reaction conditions and outcomes for the synthesis of several Schiff base derivatives using the general protocol.

Compound IDAromatic Aldehyde UsedReaction Time (h)Yield (%)M.p. (°C)Reference
4a Benzaldehyde6~85220-222[10]
4b 4-Chlorobenzaldehyde8~58205-206[8]
4c 4-Nitrobenzaldehyde8~69181-182[8]
4d Vanillin (4-hydroxy-3-methoxybenzaldehyde)5~75228-230[11]

Part III: Structural Elucidation and Validation Workflow

Methodology

Confirming the successful synthesis of the target Schiff bases requires rigorous structural characterization. A combination of spectroscopic techniques is essential for unambiguous structure validation. The disappearance of reactant signals and the appearance of new, characteristic product signals provide definitive proof of the chemical transformation.

Key Spectroscopic Changes
  • FT-IR Spectroscopy: This is the first and most rapid method for confirming the formation of the imine bond.

    • Disappearance: The characteristic N-H stretching vibrations of the primary amino group (-NH₂) of the triazole precursor (3) around 3300-3200 cm⁻¹ will disappear or significantly diminish.

    • Appearance: A new, sharp absorption band will appear in the region of 1630-1600 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration.[8]

  • ¹H NMR Spectroscopy: This technique provides detailed information about the proton environment in the molecule.

    • Disappearance: The signal for the two protons of the -NH₂ group in the precursor will no longer be present.

    • Appearance: A new, distinct singlet will appear in the downfield region of δ 8.5–10.5 ppm . This signal is highly characteristic of the azomethine proton (-N=CH-).[2][8][12] The exact chemical shift depends on the electronic nature of the substituent on the aromatic aldehyde.

    • Confirmation: The signals for the aromatic protons and the SH proton (often found at δ 13-14 ppm) will remain, though their chemical shifts may be slightly altered.[8]

Characterization and Validation Workflow

Caption: Workflow for purification and structural validation.

IV. Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Precursor (3) Incomplete cyclization; Loss during acidification or recrystallization.Ensure reflux time is adequate (3-4 hours). Acidify slowly and cool thoroughly to maximize precipitation. Use a minimal amount of hot solvent for recrystallization.
Low Yield of Schiff Base (4) Impure reactants; Insufficient catalyst; Reversible reaction equilibrium.Use freshly recrystallized precursor (3) and pure aldehyde. Ensure 3-4 drops of glacial acetic acid are added. If necessary, use a Dean-Stark apparatus to remove water and drive the reaction forward.
Oily Product / Failure to Solidify Presence of impurities; Low melting point of the product.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify using column chromatography.
Broad NMR Peaks Presence of paramagnetic impurities; Poor solubility in NMR solvent.Ensure the product is pure. Try using a different deuterated solvent like DMSO-d₆, which has excellent solvating power for these compounds.

V. Conclusion

The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis and validation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol based Schiff bases. The straightforward condensation reaction allows for the facile creation of a diverse library of compounds by varying the aromatic aldehyde, making this an invaluable methodology for researchers engaged in the exploration of new chemical entities for drug discovery and development. The comprehensive characterization workflow ensures the structural integrity of the synthesized molecules, providing a solid foundation for subsequent biological evaluation.

VI. References

  • Kapri, K. P., et al. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Amrit Research Journal, Vol. 1. Available at: --INVALID-LINK--

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: --INVALID-LINK--

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. IAD. Available at: --INVALID-LINK--

  • Siddiqui, S., & Mishra, R. (2014). Synthesis and Biological Evaluation of Some Schiff Bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. PubMed. Available at: --INVALID-LINK--

  • Kapri, K. P., et al. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. ResearchGate. Available at: --INVALID-LINK--

  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][7][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: --INVALID-LINK--

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2020). Morphological, Color Impact and Spectroscopic Studies of New Schiff Base Derived From 1,2,4-Triazole Ring. Egyptian Journal of Chemistry. Available at: --INVALID-LINK--

  • Siddiqui, S., & Mishra, R. (2014). Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. ResearchGate. Available at: --INVALID-LINK--

  • Ashour, M. A., Kandil, F. K., & Alazrak, A. (2018). Synthesis, and Spectroscopic Characterization study of some Schiff Bases. Research Journal of Pharmacy and Technology. Available at: --INVALID-LINK--

  • Request PDF on ResearchGate. (2018). New acyclic 1,2,4-triazole-based Schiff base hydrazone: Synthesis, characterization, spectrophotometric and computational studies. Available at: --INVALID-LINK--

  • Request PDF on ResearchGate. (2016). Synthesis, crystal structure, IR, 1H NMR and theoretical calculations of 1,2,4-triazole Schiff base. Available at: --INVALID-LINK--

  • Barid, R. K., & Al-Anbagi, M. E. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Iraqi Journal of Science. Available at: --INVALID-LINK--

  • Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: --INVALID-LINK--

  • Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. Available at: --INVALID-LINK--

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Acar, Ç., et al. (2020). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. DergiPark. Available at: --INVALID-LINK--

  • Jiang, N., et al. (2020). Preparation and Antitumor Effects of 4-amino-1,2,4-triazole Schiff Base Derivative. PubMed. Available at: --INVALID-LINK--

  • Al-Juburi, S. A. (2019). Synthesis of Some New Schiff Bases Derived From Symmetrical 4- Amino-1,2,4-Triazole. ResearchGate. Available at: --INVALID-LINK--

  • Jiang, N., et al. (2020). Synthetic route of 4-amino-1,2,4-triazole Schiff base derivative. ResearchGate. Available at: --INVALID-LINK--

  • Wujec, M., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. Available at: --INVALID-LINK--

References

Application Notes and Protocols for Antimicrobial Screening of 4-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 4-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antibacterial, and antiviral drugs. Specifically, derivatives of this compound have garnered significant interest due to their versatile synthesis and broad spectrum of biological activities. The presence of the thiol group and the phenyl ring offers opportunities for diverse functionalization, leading to compounds with potentially enhanced antimicrobial efficacy and novel mechanisms of action.

This guide provides a comprehensive framework for the systematic antimicrobial screening of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and field-proven insights to ensure robust and reproducible results.

Part 1: Primary Antimicrobial Susceptibility Testing

The initial phase of screening aims to identify derivatives with demonstrable antimicrobial activity. The choice of method often depends on the throughput required and the nature of the compounds being tested.

Agar Well/Disk Diffusion Method: A Qualitative First Look

This method is a widely used, cost-effective preliminary test to qualitatively assess the antimicrobial activity of a compound.[1] It relies on the diffusion of the test compound from a well or a paper disk through an agar medium inoculated with a specific microorganism.[2] The presence of a "zone of inhibition" — a clear area around the well or disk where microbial growth is absent — indicates antimicrobial activity.[3]

  • Mueller-Hinton Agar (MHA): This medium is the standard for routine antimicrobial susceptibility testing due to its non-inhibitory nature towards most common pathogens and its good reproducibility.[4]

  • Inoculum Standardization: The use of a 0.5 McFarland turbidity standard ensures a consistent and reproducible bacterial density on the agar plates, which is critical for accurate and comparable zone size measurements.[4]

  • Solvent Control: A negative control using the solvent (e.g., DMSO) in which the triazole derivatives are dissolved is essential to confirm that the solvent itself does not possess antimicrobial properties.

AgarWellDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare standardized inoclum (0.5 McFarland) D Lawn culture MHA plates with standardized inoculum A->D B Prepare Mueller-Hinton Agar (MHA) plates B->D C Dissolve triazole derivatives in appropriate solvent (e.g., DMSO) F Add test compound solution, positive control, and negative control to separate wells C->F E Create sterile wells in the agar D->E E->F G Incubate plates at 37°C for 18-24 hours F->G H Measure the diameter of the zone of inhibition (in mm) G->H

Caption: Workflow for the Agar Well Diffusion Assay.

  • Inoculum Preparation: From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Press the swab against the inner wall of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. Allow the plate to dry for about 5 minutes.[4]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test this compound derivative solution (at a known concentration) into a designated well.

  • Controls: In separate wells on the same plate, add a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[4] The results are typically reported as susceptible (S), intermediate (I), or resistant (R) by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in a liquid medium.[6] This method is more informative than the diffusion assay and is considered a gold standard for susceptibility testing.[7]

  • 96-Well Plates: These plates are ideal for testing serial dilutions of multiple compounds against different microorganisms simultaneously, making the process efficient and high-throughput.

  • Serial Dilutions: Creating a two-fold serial dilution of the test compound allows for a precise determination of the MIC value.

  • Growth and Sterility Controls: The growth control (inoculum in broth without the test compound) ensures that the microorganisms are viable and the medium supports growth. The sterility control (broth only) confirms that the medium is not contaminated.

BrothMicrodilution cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial two-fold dilutions of triazole derivatives in a 96-well plate C Inoculate each well (except sterility control) with the diluted bacterial suspension A->C B Prepare standardized inoculum (0.5 McFarland) and dilute to final concentration B->C D Include growth control (inoculum + broth) and sterility control (broth only) C->D E Incubate plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a plate reader to measure absorbance (OD600) E->F G Determine MIC: lowest concentration with no visible growth F->G

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

  • Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

  • Inoculum Preparation: Prepare a standardized inoculum as described for the diffusion assay. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. This will also dilute the compound concentrations to their final testing values.

  • Controls: Designate wells for a growth control (100 µL of inoculated broth) and a sterility control (100 µL of uninoculated broth).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD600).[8]

Part 2: Determining Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether the compound inhibits microbial growth (bacteriostatic) or kills the microorganisms (bactericidal).

Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[9] This assay is a direct extension of the broth microdilution test.

  • Subculturing from MIC Wells: By plating the contents of the wells that showed no visible growth in the MIC assay, we can determine if the bacteria were simply inhibited or killed.

  • Colony Forming Unit (CFU) Counting: Enumerating the colonies that grow on the agar plates after subculturing provides a quantitative measure of the surviving bacteria.

  • Following MIC Determination: After determining the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Subculturing: Aseptically transfer a small aliquot (e.g., 10-100 µL) from each of these selected wells and spread it onto separate, fresh MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[9][10]

Part 3: Secondary Screening: Assessing Cytotoxicity

A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells.[11] Cytotoxicity assays are therefore a critical component of the screening cascade.

MTT Assay: Evaluating Mammalian Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.[12]

  • Mitochondrial Activity as a Proxy for Viability: This assay leverages the principle that only metabolically active, viable cells can perform the enzymatic reduction of MTT, providing a reliable measure of cell health.[11]

  • Solubilization of Formazan: The insoluble purple formazan crystals must be dissolved (e.g., with DMSO or isopropanol) to allow for spectrophotometric quantification.[13]

MTTAssay cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Seed mammalian cells in a 96-well plate and allow to adhere C Replace medium with medium containing test compounds and controls A->C B Prepare serial dilutions of triazole derivatives in culture medium B->C D Incubate for 24-48 hours C->D E Add MTT solution to each well and incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability (%) and determine the IC50 value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero, HEK293) into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the this compound derivatives. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the compound concentration.

Part 4: Data Presentation and Interpretation

A systematic presentation of the screening data is essential for comparing the activity of different derivatives and for making informed decisions about which compounds to advance.

Table 1: Summary of Primary Antimicrobial Screening Results
Compound IDTest MicroorganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Triazole-001Staphylococcus aureus228162
Triazole-001Escherichia coli1532>128>4
Triazole-002Staphylococcus aureus1816322
Triazole-002Escherichia coli1064>128>2
Positive ControlStaphylococcus aureus25242
Positive ControlEscherichia coli20482

Interpretation:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

Table 2: Cytotoxicity and Selectivity Index
Compound IDIC50 on Mammalian Cells (µg/mL)MIC against S. aureus (µg/mL)Selectivity Index (SI)
Triazole-001>1008>12.5
Triazole-00250163.125

Interpretation:

  • Selectivity Index (SI): This is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC50 in a mammalian cell line to the MIC against the target pathogen (SI = IC50 / MIC).[2][14] A higher SI value indicates greater selectivity for the microbial target over host cells, suggesting a better safety profile.[2] Compounds with an SI > 10 are generally considered promising candidates for further development.[15]

Part 5: Troubleshooting and Considerations

  • Compound Solubility: Poor solubility of the triazole derivatives can lead to precipitation in the assay medium, resulting in inaccurate MIC values.[16] Using a small percentage of DMSO (typically ≤1%) can aid in solubility, but a solvent toxicity control is mandatory.

  • Skipped Wells: In broth microdilution, the phenomenon of "skipped wells" (growth in a well with a higher concentration of the compound than in a well with a lower concentration) can occur.[17] This may be due to contamination, inoculum inconsistencies, or compound precipitation. Repeating the assay with careful attention to technique is recommended.

  • Standardization is Key: Adherence to standardized protocols, such as those from CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating data that is reproducible and comparable across different laboratories.[18][19]

Conclusion

The systematic screening pipeline detailed in these application notes provides a robust framework for identifying and characterizing the antimicrobial potential of novel this compound derivatives. By integrating qualitative and quantitative antimicrobial assays with essential cytotoxicity testing, researchers can efficiently identify lead compounds with both high efficacy and a favorable safety profile, paving the way for the development of the next generation of antimicrobial agents.

References

Application Note: Standardized Methodologies for Assessing the In Vitro Antifungal Activity of Novel Triazole-Thiol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of mycology, infectious diseases, and medicinal chemistry.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This has intensified the search for new antifungal agents with novel mechanisms of action or improved efficacy. Triazole compounds represent a cornerstone of antifungal therapy, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] The disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to a fungistatic or fungicidal effect.[5][6] The incorporation of a thiol (-SH) group into a triazole scaffold is a promising strategy in medicinal chemistry. Thiols are known for their reactivity and can participate in various biological processes, including acting as antioxidants, enzyme inhibitors, or metal chelators.[7][8][9] This unique combination of a proven antifungal pharmacophore with a reactive thiol moiety necessitates a robust and standardized framework for evaluating the antifungal potential of these novel triazole-thiol compounds.

This application note provides a comprehensive guide to the in vitro evaluation of the antifungal properties of novel triazole-thiol compounds. It outlines detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), adhering to internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[10][11] Furthermore, it presents a framework for data interpretation and visualization of experimental workflows, ensuring the generation of reliable and reproducible data critical for the advancement of antifungal drug discovery programs.

Principle of Antifungal Susceptibility Testing

Antifungal susceptibility testing (AFST) is the cornerstone for evaluating the in vitro activity of a new chemical entity against pathogenic fungi.[12] The primary objective is to determine the lowest concentration of the investigational compound that inhibits the visible growth of a fungus (MIC). This is typically achieved through standardized methods such as broth microdilution or disk diffusion.[13] The broth microdilution method, considered the reference method by CLSI for yeasts (M27) and filamentous fungi (M38), involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid medium.[10][11][14] The disk diffusion method (CLSI M44) provides a simpler, qualitative or semi-quantitative alternative for some yeasts, where the antifungal agent diffuses from a saturated paper disk into an agar medium, creating a zone of growth inhibition.[15][16][17][18]

Mechanism of Action: Triazole Antifungals

Triazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][5][19][20] This enzyme is a key component of the ergosterol biosynthesis pathway.[3] By binding to the heme iron in the active site of the enzyme, triazoles block the demethylation of lanosterol, a precursor to ergosterol.[1][3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane fluidity and the function of membrane-bound enzymes, thereby inhibiting fungal growth.[3][4]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Inhibition cluster_2 Cellular Consequence Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 demethylation Ergosterol Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane CYP51->Ergosterol Triazole Triazole Compound Inhibition Inhibition Triazole->Inhibition Inhibition->CYP51 GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition

Figure 1: Mechanism of action of triazole antifungal agents.

Experimental Protocols

The following protocols are based on the CLSI M27-A3 and M44-A2 guidelines for yeasts and are adaptable for filamentous fungi with appropriate modifications as described in CLSI M38.[10][11][14]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitative antifungal susceptibility testing.[13][21][22][23]

Materials:

  • Novel triazole-thiol compounds

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well, U-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).[24][25]

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer or McFarland densitometer

  • Incubator (35°C)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the triazole-thiol compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).[26]

  • Inoculum Preparation:

    • Subculture fungal strains on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours (yeasts) or 5-7 days (molds) at 35°C.[26]

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[26]

    • For molds, prepare a spore suspension and determine the concentration using a hemocytometer.

    • Dilute the standardized suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[26]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Incubate the plates at 35°C for 24-48 hours.[27]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition for azoles) compared to the growth control.[28] This can be determined visually or with a microplate reader.

start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Figure 2: Workflow for Broth Microdilution MIC Assay.

Disk Diffusion Assay

This method provides a simpler, qualitative assessment of antifungal activity and is particularly useful for initial screening.[13][15]

Materials:

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal strains and QC strains

  • 0.5 McFarland standard

  • Sterile saline

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the triazole-thiol compound to the agar surface.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Minimum Fungicidal Concentration (MFC) Determination

This assay determines the lowest concentration of an antifungal agent that kills the fungus.[26]

Procedure:

  • Following MIC determination from the broth microdilution assay, take a 10-100 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[26]

  • Incubate the agar plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Triazole-Thiol Compounds

Fungal Species Strain ID Compound A MIC (µg/mL) Compound B MIC (µg/mL) Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028 0.5 0.25 1
Clinical Isolate 1 1 0.5 2
Aspergillus fumigatus ATCC 204305 8 4 >64
Clinical Isolate 2 16 8 >64

| Cryptococcus neoformans | ATCC 90112 | 2 | 1 | 4 |

Table 2: Minimum Fungicidal Concentration (MFC) of Novel Triazole-Thiol Compounds

Fungal Species Strain ID Compound A MFC (µg/mL) Compound B MFC (µg/mL) MFC/MIC Ratio (Compound B)
Candida albicans ATCC 90028 2 1 4
Clinical Isolate 1 4 2 4
Aspergillus fumigatus ATCC 204305 >64 32 8

| Cryptococcus neoformans | ATCC 90112 | 8 | 4 | 4 |

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[26]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following quality control measures are essential:

  • Use of QC Strains: Always include well-characterized QC strains with known MIC ranges for standard antifungal agents.[24][29] The results for the QC strains must fall within the acceptable ranges published by CLSI.[30]

  • Sterility and Growth Controls: The sterility control well should show no growth, and the growth control well should show adequate fungal growth.

  • Standardization: Strict adherence to standardized protocols, including inoculum preparation, media, and incubation conditions, is critical.[31][32]

  • Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.[33]

Further Considerations for Thiol-Containing Compounds

The presence of a thiol group may introduce specific chemical properties that warrant additional investigation:

  • Stability: The thiol group can be susceptible to oxidation. It is important to assess the stability of the triazole-thiol compounds in the assay medium over the incubation period.

  • Mechanism of Action: While the triazole moiety likely targets CYP51, the thiol group could contribute to the antifungal activity through other mechanisms, such as reacting with cysteine residues in other essential fungal enzymes or generating reactive oxygen species.[8][34][35][36] Further mechanistic studies may be required to elucidate the full spectrum of activity.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of novel triazole-thiol antifungal compounds. By adhering to standardized methodologies and incorporating rigorous quality control measures, researchers can generate high-quality, reproducible data. This information is crucial for guiding structure-activity relationship studies, selecting promising lead candidates, and ultimately advancing the development of new and effective antifungal therapies.

References

Application Notes & Protocols: Evaluating the Anticancer Efficacy of 4-Phenyl-4H-1,2,4-triazole-3-thiol Hydrazones Using In Vitro Cell Line Testing

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Rationale & Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their consistent presence in a wide array of pharmacologically active compounds.[1] The 1,2,4-triazole nucleus is a cornerstone of this group, exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] This versatility stems from the triazole ring's unique physicochemical properties, which allow it to engage with various biological targets through hydrogen bonding and other non-covalent interactions.[1]

When the 1,2,4-triazole core is functionalized with a hydrazone moiety (a class of organic compounds with the structure R₁R₂C=NNH₂), the resulting hybrid molecules often display enhanced and specific biological activities.[5][6][7][8] Hydrazones themselves are important pharmacophores known to contribute to anticancer effects, potentially through chelation of essential metal ions or by inducing cell death pathways.[6][7][9]

This guide focuses on a specific subclass: 4-Phenyl-4H-1,2,4-triazole-3-thiol hydrazones . Published research on analogous structures suggests that these compounds are promising candidates for anticancer drug discovery.[10][11][12][13] Studies have demonstrated that similar 1,2,4-triazole-hydrazone derivatives can exert potent cytotoxic effects against various cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma.[10] The proposed mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest at critical checkpoints, and the inhibition of key regulatory proteins like those in the Bcl-2 family.[5][14][15]

The following protocols provide a comprehensive framework for the initial in vitro screening and characterization of these novel compounds, establishing a critical first step in their journey from chemical synthesis to potential therapeutic agents.

Experimental Design: A Tiered Screening Strategy

A robust evaluation of novel anticancer compounds requires a systematic and logical workflow. We advocate for a tiered approach that moves from broad screening to more detailed mechanistic studies. This strategy ensures that resources are focused on the most promising candidates.

  • Tier 1: Primary Cytotoxicity Screening: The initial goal is to assess the general cytotoxic potential of the synthesized hydrazone derivatives. A primary screen against a representative panel of human cancer cell lines is performed to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.[16][17] It is crucial to include a non-cancerous cell line (e.g., human fibroblasts) to concurrently assess the compound's selectivity. A compound that is highly toxic to cancer cells but minimally affects normal cells has a higher therapeutic potential.[18]

  • Tier 2: Confirmation and Expansion: Compounds showing significant activity (typically low micromolar IC₅₀ values) and good selectivity in the primary screen are advanced. This tier involves expanding the cell line panel to include more diverse cancer types, confirming the IC₅₀ values, and potentially using a secondary, orthogonal cytotoxicity assay (e.g., Lactate Dehydrogenase (LDH) release assay) to validate the results.[17]

  • Tier 3: Mechanistic Investigation: For lead compounds, the focus shifts from if they kill cancer cells to how they kill them. This involves assays to determine the mode of cell death (e.g., apoptosis vs. necrosis) and their effect on the cell cycle.[5][14]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation cluster_2 Tier 3: Mechanism of Action A Synthesized this compound Hydrazones B MTT Assay on Cancer Panel (e.g., MCF-7, MDA-MB-231, Panc-1) + Normal Cell Line (e.g., Fibroblasts) A->B Test Compounds C Calculate IC50 Values & Selectivity Index (SI) B->C Raw Data D Expand Cell Line Panel C->D Select Leads (Low IC50, High SI) E Confirm IC50 Values D->E F Cell Cycle Analysis (Flow Cytometry) E->F Confirmed Leads G Apoptosis Assays (Annexin V / PI Staining) E->G H Target Identification (e.g., Western Blot for Bcl-2) E->H

Caption: Tiered workflow for evaluating novel anticancer compounds.

Core Protocol: In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[16][19] The principle is based on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases in living, metabolically active cells.[19][20] This reaction produces purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by dissolving the crystals and measuring the absorbance.[18][21]

Materials and Reagents
  • Test Compounds: this compound hydrazone derivatives.

  • Solvent: Sterile, cell culture grade Dimethyl Sulfoxide (DMSO).

  • Cell Lines: Panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, Panc-1) and a non-cancerous control line (e.g., HEK293, human fibroblasts).[10][22]

  • Culture Medium: Appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light.[16][20]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Hemocytometer or automated cell counter

    • Sterile 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Microplate reader with a 570 nm filter

Step-by-Step Experimental Protocol

Step 1: Compound Preparation

  • Causality: A high-concentration stock solution allows for accurate serial dilutions while minimizing the final concentration of the solvent (DMSO), which can be toxic to cells at higher levels.

  • Protocol:

    • Prepare a 10 mM stock solution of each test compound in DMSO.[16]

    • Create a series of working solutions by performing serial dilutions in complete culture medium to achieve the desired final test concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Step 2: Cell Culture and Seeding

  • Causality: Cells must be in the logarithmic growth phase to ensure they are healthy and responsive. Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Protocol:

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.[23]

    • When cells reach 70-80% confluency, harvest them using Trypsin-EDTA.

    • Count the cells and assess viability (e.g., using Trypan Blue).

    • Seed the cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[17][23]

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.[16][17]

Step 3: Compound Treatment

  • Causality: Exposing the cells to a range of concentrations is essential for generating a dose-response curve and accurately calculating the IC₅₀ value.

  • Protocol:

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared compound dilutions (from Step 1) to the appropriate wells.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

      • Blank: Wells containing medium only (no cells) for background subtraction.

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

Step 4: MTT Assay and Absorbance Reading

  • Causality: The incubation with MTT allows viable cells to metabolize the salt into formazan. The final step dissolves these crystals so their concentration can be measured spectrophotometrically.

  • Protocol:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16][22]

    • Incubate the plates for an additional 3-4 hours at 37°C, protected from light.[16]

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16][22]

    • Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[20]

    • Measure the absorbance at 570 nm using a microplate reader.[16][22]

G cluster_legend Legend A 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24h (Allow attachment) A->B C 3. Treat with serial dilutions of hydrazone compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (yellow) Incubate for 3-4h D->E F Viable cells' mitochondria reduce MTT to Formazan (purple) E->F G 6. Remove medium, add DMSO to dissolve Formazan crystals F->G H 7. Read Absorbance at 570 nm G->H key Workflow Step key2 Biological Process K->L M->N

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Analysis and Presentation

Clear presentation of quantitative data is paramount for interpretation and comparison.

4.1. Calculation of Cell Viability and IC₅₀

  • Correct Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

  • Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

4.2. Data Summary Table Summarize the cytotoxic activity of the novel hydrazone compounds in a table. This format allows for rapid comparison of potency across different cell lines and against a standard drug.

Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of Hydrazone Derivatives after 48h Treatment

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)Panc-1 (Pancreatic)IGR39 (Melanoma)HEK293 (Normal)Selectivity Index* (HEK293 / MDA-MB-231)
Hydrazone-A 15.28.412.125.6>100>11.9
Hydrazone-B 5.82.14.59.845.321.6
Hydrazone-C 48.935.7>50>50>100>2.8
Doxorubicin 0.91.21.50.85.44.5

*Selectivity Index (SI) is calculated as IC₅₀ in a normal cell line divided by IC₅₀ in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[18]

Probing the Mechanism of Action

Once lead compounds are identified, understanding their mechanism is the next critical phase. The 1,2,4-triazole-hydrazone scaffold has been linked to the induction of apoptosis, often through pathways involving the Bcl-2 family of proteins, which are key regulators of programmed cell death.[5][15]

G Compound Triazole-Hydrazone Compound Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Compound->Bcl2 Inhibition BaxBak Pro-apoptotic Proteins (e.g., Bax, Bak) Bcl2->BaxBak Inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway targeted by triazole-hydrazones.

Further experiments like flow cytometry for cell cycle analysis can reveal if the compounds cause cell cycle arrest in specific phases (e.g., G2/M), a common mechanism for anticancer agents.[5][14] Western blotting can then be used to quantify changes in the expression levels of key regulatory proteins like cyclins, caspases, and members of the Bcl-2 family, confirming the pathway suggested by the initial screen.[15]

References

Application Notes & Protocols: Leveraging the 4-Phenyl-4H-1,2,4-triazole-3-thiol Scaffold for Novel Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the 1,2,4-Triazole-3-thiol Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous diseases. Consequently, the discovery of small molecules that can selectively modulate kinase function is a paramount objective in modern drug development.[1]

The 4-Phenyl-4H-1,2,4-triazole-3-thiol nucleus represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with a unique arrangement of hydrogen bond donors and acceptors, makes it an ideal framework for interacting with the ATP-binding site of various kinases.[1][2] The triazole ring is metabolically stable and can act as a bioisostere for amide or ester groups, allowing it to mimic key interactions while potentially improving pharmacokinetic properties like solubility and cell permeability.[2][3] This guide provides an in-depth exploration of the design principles, synthetic strategies, and bio-evaluation protocols for developing potent and selective kinase inhibitors based on this versatile scaffold.

II. Foundational Principles: Mechanism of Action & Design Strategy

A. Molecular Interactions and Mechanism of Inhibition

The efficacy of this compound derivatives as kinase inhibitors stems from their ability to form specific, high-affinity interactions within the kinase ATP-binding pocket. The key pharmacophoric features include:

  • The Triazole Core : The nitrogen atoms of the triazole ring act as crucial hydrogen bond acceptors, often interacting with the "hinge region" of the kinase, which is a conserved backbone segment that anchors ATP. This mimics the interaction of the adenine portion of ATP.[4]

  • The Thiol Group (-SH) : The thiol group is a versatile functional group. It can act as a potent hydrogen bond donor, as seen in the interaction with the carbonyl of Glu 169 in CLK1, which contributes significantly to potency and selectivity.[5] It can also serve as a nucleophilic handle for covalent inhibition or as a point for further chemical modification to explore different regions of the binding pocket.

  • The 4-Phenyl Group : This aromatic ring occupies a hydrophobic pocket within the active site. Modifications to this ring are a cornerstone of structure-activity relationship (SAR) studies, as substitutions can enhance van der Waals interactions, modulate solubility, and fine-tune selectivity.[6]

The following diagram illustrates the generalized interaction of the triazole-thiol scaffold within a kinase ATP-binding site.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Triazole-Thiol Inhibitor hinge Hinge Region (e.g., Met793 in EGFR) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue catalytic_loop Catalytic Loop (e.g., Glu169 in CLK1) inhibitor_core < 4-Phenyl-4H-1,2,4-triazole-3-thiolTriazole Ring (N1, N2)4-Phenyl Group (R)3-Thiol Group (SH) > inhibitor_core:triazole->hinge H-Bond Acceptor inhibitor_core:phenyl->hydrophobic_pocket van der Waals inhibitor_core:thiol->catalytic_loop H-Bond Donor

Caption: Key interactions of the triazole-thiol scaffold in a kinase active site.

B. Rational Design Workflow

The development of a novel kinase inhibitor is a multi-stage process that integrates computational and experimental methodologies. The workflow is iterative, with feedback from biological testing informing the next round of molecular design.

Caption: Iterative workflow for kinase inhibitor design and evaluation.

III. Experimental Protocols & Methodologies

A. Protocol 1: Synthesis of the this compound Core

This protocol describes a common and robust method for synthesizing the core scaffold, which can then be derivatized.[7][8][9] The procedure involves the cyclization of a key thiosemicarbazide intermediate.

Step 1: Synthesis of Phenyl isothiocyanate from Aniline

  • This step is often a prerequisite if phenyl isothiocyanate is not commercially available. It involves reacting aniline with carbon disulfide in the presence of a base.

Step 2: Synthesis of 1-Benzoyl-4-phenylthiosemicarbazide

  • Reaction Setup : Dissolve benzohydrazide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Isothiocyanate : To the stirred solution, add 4-phenyl isothiocyanate (1 equivalent).

  • Reflux : Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Hexane:EtOAc 7:3).

  • Isolation : Cool the mixture to room temperature. The precipitated 1-benzoyl-4-phenylthiosemicarbazide will crystallize out. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Step 3: Alkaline Cyclization to form 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol

  • Reaction Setup : Suspend the 1-benzoyl-4-phenylthiosemicarbazide (1 equivalent) from Step 2 in an aqueous solution of sodium hydroxide (2M).

  • Reflux : Reflux the mixture for 6-8 hours. The cyclization reaction results in the formation of the triazole ring.

  • Acidification : After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid (HCl) to a pH of ~5-6 while stirring in an ice bath.

  • Isolation & Purification : The target compound, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol, will precipitate. Collect the solid by filtration, wash thoroughly with distilled water to remove salts, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[7]

  • Characterization : Confirm the structure using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[8][10]

B. Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a self-validating, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle : The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is then quantified. A lower signal indicates higher kinase activity.

Materials :

  • Target Kinase (e.g., TrkA, c-Met)

  • Kinase-specific peptide substrate

  • Test compounds (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Procedure :

  • Compound Plating : Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "positive control" (Staurosporine) wells.

  • Kinase/Substrate Addition : Prepare a master mix of the target kinase and its substrate in kinase buffer. Add 10 µL of this mix to each well.

  • Pre-incubation : Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction : Prepare an ATP solution in kinase buffer. Add 10 µL to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction : Incubate the plate at 30°C for 60 minutes.

  • Terminate & Detect :

    • Add 20 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal proportional to the ADP generated. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence signal using a plate reader.

  • Data Analysis :

    • Normalize the data: Set the average signal from the "no inhibitor" wells as 100% activity and the "positive control" wells as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.

Self-Validation System :

  • Z'-factor : Calculate the Z'-factor for the assay plate using the 100% and 0% activity controls. A Z' > 0.5 indicates a robust and reliable assay.

  • Reference Inhibitor : The IC50 value for the standard inhibitor (Staurosporine) should fall within a predefined, historically-validated range.

C. Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Procedure :

  • Cell Seeding : Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

IV. Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition.

Target Kinase(s)Scaffold PositionModificationImpact on ActivityReference
CLK1 / DYRK1A 4-Phenyl RingHydroxy/Methoxy substituentsIncreased potency . Methoxy at the meta position conferred high selectivity for CLK1.[5]
c-Jun N-Terminal Kinase (JNK) 4-Phenyl Ring3,4-methylene-dioxyphenylMaintained comparable activity to the parent benzodioxin compound.[6]
c-Jun N-Terminal Kinase (JNK) 4-Phenyl Ring4-tert-butylphenylDecreased potency , likely due to steric hindrance.[6]
Tankyrase / PI3K N-Aryl on Triazole3,4,5-trimethoxy benzeneEnhanced anti-proliferative activity across multiple cell lines.[12]
TrkA Phenyl Triazole Scaffold(2-(4-methylpiperazin-1-yl)phenyl)(morpholino)methanone moietyExcellent anti-proliferative activity (IC50 = 0.17 µM) and potent TrkA inhibition (IC50 = 1.6 nM).[13]
p53-MDM2 Interaction 5-Phenyl Ring4-chloro substitutionGenerally good in vitro inhibitory activity against cancer cell lines.[11]

V. In Silico Assessment: ADME & Molecular Docking

Before committing to costly synthesis, computational tools are invaluable for prioritizing compounds with favorable drug-like properties.

  • ADME Prediction : In silico models are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Tools like SwissADME or Schrödinger's QikProp can assess parameters such as Lipinski's Rule of Five, solubility (LogS), and potential for cytochrome P450 inhibition.[14][15][16] This helps to flag compounds that may have poor oral bioavailability or metabolic instability early in the design process.

  • Molecular Docking : Docking studies predict the binding pose and affinity of a designed inhibitor within the 3D crystal structure of the target kinase.[17] This provides a structural rationale for observed SAR and guides the design of new derivatives with improved interactions. For example, docking can reveal if a proposed modification will fit into a specific sub-pocket or if it is likely to cause a steric clash.[17]

VI. Conclusion and Future Directions

The this compound scaffold is a robust and highly adaptable platform for the design of novel kinase inhibitors. Its favorable pharmacophoric features and synthetic tractability have led to the discovery of potent inhibitors against a range of kinase targets. Future work in this area will likely focus on:

  • Improving Selectivity : Fine-tuning substitutions to exploit subtle differences between kinase active sites to minimize off-target effects.

  • Targeting Resistance Mutations : Designing next-generation inhibitors that are active against clinically relevant resistance mutations in kinases like EGFR.[4]

  • Dual-Target Inhibitors : Strategically designing molecules that can simultaneously inhibit two distinct kinases in a disease-relevant pathway, such as VEGFR2 and c-Met in angiogenesis.[18][19]

By combining rational, structure-based design with the robust synthetic and biological evaluation protocols outlined here, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

Application Notes & Protocols: 4-Phenyl-4H-1,2,4-triazole-3-thiol as a Versatile Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this scaffold unlocks pathways to novel molecular architectures with enhanced pharmacological profiles. Among its derivatives, 4-phenyl-4H-1,2,4-triazole-3-thiol stands out as a particularly valuable and versatile precursor.

Its utility stems from the presence of multiple reactive sites: the nucleophilic thiol (-SH) group and the adjacent nitrogen atoms of the triazole ring. This arrangement allows for facile cyclocondensation reactions with a variety of bi-electrophilic reagents, serving as a reliable synthon for the construction of fused N-bridged heterocyclic systems.[4] These resulting fused structures, such as triazolo[3,4-b][1][5][6]thiadiazoles and triazolo[3,4-b][1][5][6]thiadiazines, are of significant interest in drug discovery due to their rigid, planar structures which can effectively interact with biological targets.[5][7]

This guide provides a detailed exploration of this compound, covering its synthesis and its application in the generation of medicinally relevant fused heterocyclic systems, complete with field-proven protocols and mechanistic insights.

Synthesis of the Precursor: this compound

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically achieved through the alkaline-mediated cyclization of a 1-acyl-4-substituted-thiosemicarbazide intermediate.[6][8][9] This method is reliable, high-yielding, and utilizes readily available starting materials.

Protocol 2.1: Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a general two-step procedure starting from an appropriate acid hydrazide.

Step 1: Synthesis of 1-(Acyl)-4-phenylthiosemicarbazide

  • Dissolve the desired acid hydrazide (e.g., benzoic hydrazide for a 5-phenyl substituent) (0.1 mol) in absolute ethanol (150 mL) with gentle heating.

  • To this solution, add phenyl isothiocyanate (0.1 mol) dropwise.

  • Reflux the reaction mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the 1-(acyl)-4-phenylthiosemicarbazide intermediate.

Step 2: Cyclization to 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(acyl)-4-phenylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

  • Reflux the mixture for 6-8 hours until a clear solution is obtained and the evolution of hydrogen sulfide gas ceases.

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) to a pH of 5-6.

  • The resulting precipitate is the desired this compound.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified product.[6]

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Acid_Hydrazide R-C(=O)NHNH₂ (Acid Hydrazide) Thiosemicarbazide R-C(=O)NHNH-C(=S)NH-Ph (1-Acyl-4-phenylthiosemicarbazide) Acid_Hydrazide->Thiosemicarbazide + Phenyl Isothiocyanate Ethanol, Reflux Isothiocyanate Ph-N=C=S (Phenyl Isothiocyanate) Thiosemicarbazide_ref 1-Acyl-4-phenylthiosemicarbazide Triazole_Thiol 4-Phenyl-5-R-4H-1,2,4-triazole-3-thiol Thiosemicarbazide_ref->Triazole_Thiol 1. NaOH(aq), Reflux 2. HCl(aq)

Figure 1: General synthesis of 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiol.

Core Reactivity: The Triazole-Thiol as a Bifunctional Synthon

The power of the 1,2,4-triazole-3-thiol scaffold lies in its bifunctional nature. The thiol group (-SH) is a potent nucleophile, readily reacting with electrophiles. Concurrently, the adjacent ring nitrogen (N-2) and the exocyclic amino group at the 4-position (in 4-amino analogues) provide additional nucleophilic sites. This arrangement is ideal for reactions with 1,2- or 1,3-dielectrophiles, leading to the formation of stable five, six, or seven-membered fused rings.

For many important fused systems, the precursor required is 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol . Its synthesis follows a similar principle, starting from an acid hydrazide, but involves cyclization with thiocarbohydrazide or a two-step process via a potassium dithiocarbazinate salt intermediate.[10][11]

Figure 2: Reactivity model for forming fused systems.

Application Protocols: Synthesis of Fused Heterocyclic Systems

The following protocols detail the synthesis of key fused heterocyclic systems using the appropriate 1,2,4-triazole-3-thiol precursor.

Synthesis of[5][6][12]Triazolo[3,4-b][1][5][6]thiadiazoles

This class of compounds is typically synthesized by the acid-catalyzed cyclocondensation of a 4-amino-1,2,4-triazole-3-thiol with a carboxylic acid. The reaction proceeds via an initial acylation followed by intramolecular cyclodehydration. Phosphorus oxychloride (POCl₃) is a commonly used and effective cyclizing agent.[4]

Protocol 4.1.1: POCl₃-Mediated Synthesis of 3,6-Disubstituted-[5][6][12]triazolo[3,4-b][1][5][6]thiadiazoles

  • In a round-bottom flask, create a mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) and a selected aromatic carboxylic acid (e.g., 4-fluorobenzoic acid) (0.01 mol).

  • Add phosphorus oxychloride (POCl₃, 10 mL) to the mixture cautiously under a fume hood.

  • Reflux the reaction mixture for 4-5 hours. Monitor the reaction's progress using TLC.

  • After completion, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Allow the ice to melt completely. The solid product that precipitates is filtered.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) to precipitate any remaining product.

  • Combine the solids, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield the pure triazolothiadiazole.[4]

G Triazole 4-Amino-5-phenyl-4H- 1,2,4-triazole-3-thiol Product 3-R-6-phenyl-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazole Triazole->Product Carboxylic_Acid R-COOH (Aromatic Carboxylic Acid) Carboxylic_Acid->Product Reagent POCl₃ Reagent->Product Reflux, 4-5h

Figure 3: Synthesis of triazolo[3,4-b]thiadiazoles.
Synthesis of[5][6][12]Triazolo[3,4-b][1][5][6]thiadiazines

The fusion of a six-membered thiadiazine ring to the 1,2,4-triazole core is a common and fruitful strategy in medicinal chemistry.[5] The most direct route involves the reaction of 4-amino-1,2,4-triazole-3-thiol with α-haloketones (e.g., phenacyl bromides). The reaction is a two-step, one-pot process involving initial S-alkylation of the thiol followed by intramolecular cyclization between the 4-amino group and the ketone carbonyl.[7]

Protocol 4.2.1: Synthesis of 3,6-Disubstituted-7H-[5][6][12]triazolo[3,4-b][1][5][6]thiadiazines

  • Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (5 mmol) in absolute ethanol (30 mL).

  • Add the desired α-phenacyl bromide (5 mmol) to the solution.

  • Reflux the mixture for 8-10 hours. The reaction can be monitored by TLC.

  • During the reaction, an intermediate hydrobromide salt may precipitate.

  • After cooling, filter the precipitate and wash with cold ethanol.

  • To isolate the free base, the salt can be treated with a weak base like aqueous sodium bicarbonate.

  • The final product is then filtered, washed with water, and recrystallized from an appropriate solvent like ethanol or acetic acid.

Starting Triazoleα-HaloketoneSolventConditionsFused ProductYield (%)Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol4-Bromophenacyl bromideEthanolReflux, 8h3-Phenyl-6-(4-bromophenyl)-7H-[5][6][12]triazolo[3,4-b][1][5][6]thiadiazine~85%
4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol2-Bromo-1-phenylethanoneEthanolReflux, 10h3-(4-Chlorophenyl)-6-phenyl-7H-[5][6][12]triazolo[3,4-b][1][5][6]thiadiazine~80%[7]
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol2-Bromo-1-(4-nitrophenyl)ethanoneAcetic AcidReflux3-Methyl-6-(4-nitrophenyl)-7H-[5][6][12]triazolo[3,4-b][1][5][6]thiadiazine~75%[7]
Table 1: Examples of Triazolo[3,4-b][1][5][6]thiadiazine Synthesis.
Synthesis of[5][6][12]Triazolo[3,4-b][1][5][6]thiadiazepines

The construction of seven-membered thiadiazepine rings fused to a triazole core can be achieved through reactions with reagents like α,β-unsaturated ketones (chalcones) or α,γ-dihalides.[11][13] These seven-membered rings are of interest for their conformational flexibility and potential as CNS-active agents.

Protocol 4.3.1: Chalcone-Based Synthesis of Triazolothiadiazepines

  • Synthesize the required chalcone by Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.

  • In a round-bottom flask, dissolve 1,3-[bis(4-amino-1,2,4-triazole-3-thiol-5-yl)] benzene (a bis-triazole, for example) (1 mmol) and the synthesized chalcone (2 mmol) in glacial acetic acid (20 mL).

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 12-15 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The precipitate formed is filtered, washed with water, and then with a small amount of cold ethanol.

  • Recrystallize from a suitable solvent (e.g., dioxane) to obtain the pure product.[11]

Structural Characterization

Confirmation of the synthesized fused heterocycles is achieved through standard spectroscopic methods:

  • Infrared (IR) Spectroscopy: The disappearance of the S-H stretching band (around 2550-2600 cm⁻¹) and N-H stretching bands of the 4-amino group (around 3200-3300 cm⁻¹) from the precursor is a key indicator of successful cyclization.[6][10]

  • ¹H-NMR Spectroscopy: The appearance of new signals corresponding to the protons in the newly formed ring (e.g., the CH₂ and CH protons in the thiadiazine ring) confirms the structure. The SH proton signal (often a broad singlet above 13 ppm) from the starting triazole will be absent in the product spectrum.[6]

  • Mass Spectrometry (MS): Provides the molecular ion peak, confirming the molecular weight of the synthesized compound.

Biological Significance and Applications

The fused heterocyclic systems derived from this compound and its 4-amino analogue are a rich source of pharmacologically active compounds. Extensive research has demonstrated their potential across various therapeutic areas:

  • Antimicrobial Activity: Many triazolothiadiazoles and triazolothiadiazines exhibit significant antibacterial and antifungal properties.[1][3]

  • Anticancer Activity: Certain derivatives have shown promising cytotoxic activity against various human cancer cell lines, including breast, liver, and colon cancer.[4][5][14]

  • Antiviral Activity: The triazole-thiadiazine scaffold has been investigated as a potential antiviral agent, showing activity against viruses like influenza A (H1N1).[12][13]

  • Anti-inflammatory and Analgesic Effects: The rigid ring system is also associated with anti-inflammatory and pain-relieving properties.[15]

The versatility of the triazole-thiol precursor allows for the introduction of diverse substituents onto the fused ring system, enabling fine-tuning of the molecule's steric and electronic properties to optimize biological activity. This makes it a highly valuable platform for lead generation and optimization in modern drug discovery programs.

References

Experimental Protocol for the Regioselective N-Alkylation of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] These heterocyclic compounds exhibit a wide array of pharmacological activities, including antifungal, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of the triazole ring, particularly through N-alkylation, is a critical strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

This application note provides a detailed, field-proven protocol for the regioselective N-alkylation of 4-phenyl-4H-1,2,4-triazole-3-thiol. We will delve into the mechanistic principles governing the reaction's regioselectivity, offering a step-by-step experimental procedure and troubleshooting guidance to ensure reproducible and successful synthesis of N-alkylated 1,2,4-triazole derivatives.

Reaction Mechanism and Regioselectivity

The N-alkylation of this compound is a nuanced reaction, primarily due to the presence of multiple nucleophilic centers, which can lead to a mixture of N- and S-alkylated products. A thorough understanding of the underlying chemical principles is paramount for achieving the desired regioselectivity.

Tautomerism and Nucleophilicity

This compound exists in a tautomeric equilibrium between the thiol and thione forms.[6] In the thione tautomer, the exocyclic sulfur atom possesses significant nucleophilicity. The triazole ring also contains nitrogen atoms that are nucleophilic, particularly the N1 and N2 positions. The relative nucleophilicity of these sites is influenced by the electronic environment and the reaction conditions.

Controlling Regioselectivity: N- vs. S-Alkylation

The regioselectivity of the alkylation is primarily dictated by the nature of the alkylating agent, the choice of base, the solvent, and the reaction temperature. The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for predicting the outcome.

  • S-Alkylation (Soft-Soft Interaction): The sulfur atom is a soft nucleophile and will preferentially react with soft electrophiles, such as primary alkyl halides (e.g., methyl iodide, ethyl bromide), under neutral or weakly basic conditions.[7][8]

  • N-Alkylation (Hard-Hard Interaction): The nitrogen atoms of the triazole ring are harder nucleophiles compared to the sulfur atom. To favor N-alkylation, a hard electrophile is preferred. However, in many cases, the regioselectivity is controlled by kinetic and thermodynamic factors. Deprotonation of the N-H proton with a strong base can enhance the nucleophilicity of the nitrogen atom, promoting N-alkylation.

The following diagram illustrates the tautomeric forms of this compound and the competing pathways for N- and S-alkylation.

G cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways Thiol This compound (Thiol Form) Thione 4-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Thione Form) Thiol->Thione Tautomerization Alkylation_Start Deprotonated Intermediate Thione->Alkylation_Start Base S_Alkylation S-Alkylated Product (Thermodynamically Favored) Alkylation_Start->S_Alkylation Soft Electrophile (e.g., Alkyl Iodide) N_Alkylation N-Alkylated Product (Kinetically Favored) Alkylation_Start->N_Alkylation Hard Electrophile or Strong Base Conditions

Caption: Tautomerism and competing N- vs. S-alkylation pathways.

Experimental Protocol

This protocol is designed to favor the N-alkylation of this compound.

Materials and Reagents
  • This compound (98% purity)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Then, add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Quenching: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-alkylated product.

Table of Reaction Parameters
Alkylating AgentBaseSolventTemperature (°C)Time (h)Expected Major Product
Benzyl BromideK₂CO₃DMF60-704-6N-Alkylated
Methyl IodideK₂CO₃AcetoneReflux3-5S-Alkylated
Ethyl BromideNaHTHF0 to RT2-4N-Alkylated

Experimental Workflow Diagram

G Start Start Setup Reaction Setup: - this compound - Anhydrous DMF - K₂CO₃ Start->Setup Add_Alkylating_Agent Add Alkylating Agent Setup->Add_Alkylating_Agent Reaction Heat and Stir (60-70 °C, 4-6 h) Add_Alkylating_Agent->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Work-up: - Quench with water - Extract with EtOAc - Wash with brine TLC_Monitoring->Workup Complete Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Pure N-Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of this compound.

Characterization of the N-Alkylated Product

Confirmation of the N-alkylation and differentiation from the S-alkylated isomer can be achieved through standard spectroscopic techniques.

  • ¹H NMR: The chemical shift of the protons on the carbon adjacent to the heteroatom is diagnostic. In the N-alkylated product, the -CH₂- protons will appear at a different chemical shift compared to the S-alkylated product. The absence of the N-H proton signal (if present in the starting material spectrum) is also indicative of successful alkylation.

  • ¹³C NMR: The chemical shift of the carbon of the alkyl group attached to the nitrogen versus the sulfur will be significantly different.

  • IR Spectroscopy: The disappearance of the N-H stretching vibration (if observable) and changes in the C=S and C-N stretching frequencies can provide evidence for N-alkylation.

  • Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular formula of the product.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product yield Inactive reagents, insufficient temperature, or reaction time.Ensure all reagents are pure and anhydrous. Increase the reaction temperature or prolong the reaction time.
Formation of S-alkylated isomer Reaction conditions favor S-alkylation (e.g., weak base, soft alkylating agent).Use a stronger base (e.g., NaH) to enhance N-nucleophilicity. Ensure anhydrous conditions.
Incomplete reaction Insufficient amount of base or alkylating agent.Increase the equivalents of the base and/or alkylating agent.
Multiple spots on TLC Formation of both N- and S-isomers, or side reactions.Optimize reaction conditions (temperature, base, solvent). Purify carefully using column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the regioselective N-alkylation of this compound. By carefully controlling the reaction conditions, researchers can preferentially synthesize the N-alkylated derivatives, which are valuable scaffolds in drug discovery and development. The provided guidelines on reaction mechanism, experimental procedure, and troubleshooting will aid in the successful and reproducible synthesis of these important compounds.

References

Application Notes and Protocols: Harnessing 1,2,4-Triazole-3-thiol Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1,2,4-Triazole-3-thiol in Modern Chemistry

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character. The introduction of a thiol group at the 3-position unlocks a unique reactivity profile, establishing 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (and their thiol tautomers) as exceptionally versatile building blocks.[1][2] These compounds are not merely passive scaffolds; they are active participants in a range of chemical transformations, most notably the suite of reactions under the "click chemistry" umbrella.

Click chemistry, a concept introduced by K. Barry Sharpless, prioritizes reactions that are modular, wide in scope, high-yielding, and generate inoffensive byproducts.[3][4] These reactions proceed under mild, often aqueous, conditions, making them ideal for applications in complex biological and material systems.[5][6][7] This guide provides an in-depth exploration of how the unique properties of 1,2,4-triazole-3-thiol derivatives can be leveraged in various click chemistry paradigms, offering researchers a powerful toolkit for innovation in drug discovery, bioconjugation, and materials science.

Core Concepts: Synthesis and Reactivity

A foundational understanding of the synthesis of the 1,2,4-triazole-3-thiol core is essential before delving into its click applications. A prevalent and robust method involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by cyclization of the intermediate 1,4-substituted thiosemicarbazides.[8] Another effective approach is the direct reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE), which facilitates both the initial acylation and subsequent cyclodehydration.[2][9]

The key to the utility of these molecules in click chemistry lies in the reactivity of the thiol group and the potential for functionalization at other positions of the triazole ring. This dual reactivity allows for participation in multiple types of click reactions, as illustrated below.

Core_Concept cluster_synthesis Synthesis cluster_click Click Chemistry Applications cluster_applications End Products Thiosemicarbazide Thiosemicarbazide TriazoleThiol 1,2,4-Triazole-3-thiol Scaffold Thiosemicarbazide->TriazoleThiol CarboxylicAcid Carboxylic Acid / Isothiocyanate CarboxylicAcid->TriazoleThiol Cyclization ThiolEne Thiol-Ene Reaction TriazoleThiol->ThiolEne Thiol Reactivity ThiolEpoxy Thiol-Epoxy Reaction TriazoleThiol->ThiolEpoxy Thiol Reactivity CuAAC Azide-Alkyne Cycloaddition (CuAAC/SPAAC) TriazoleThiol->CuAAC Scaffold Functionalization (with Azide or Alkyne) Polymers Functional Polymers ThiolEne->Polymers DrugCandidates Drug Candidates ThiolEpoxy->DrugCandidates BioMolecules Bioconjugates CuAAC->BioMolecules CuAAC->DrugCandidates Thiol_Epoxy_Mechanism TriazoleThiol { N |  N |  C-SH |  N-R¹ |  C-R²} TransitionState Transition State TriazoleThiol:C3->TransitionState Nucleophilic Attack Epoxide H₂C---CH-R³ | O Epoxide:C1->TransitionState Product { N |  N |  C-S-CH₂-CH(OH)-R³ |  N-R¹ |  C-R²} TransitionState->Product Ring Opening caption Mechanism of Thiol-Epoxy Click Reaction. CuAAC_Workflow cluster_reactants Reactants cluster_reagents Click Reagents Protein Azide-Modified Protein (in buffer) Mix Combine & Incubate (Room Temp, 1-2h) Protein->Mix Probe Alkyne-Triazole-Thiol Probe (in DMSO) Probe->Mix Copper CuSO₄ Copper->Mix Reducer Sodium Ascorbate Reducer->Mix Ligand THPTA Ligand Ligand->Mix Purify Purification (e.g., Dialysis, SEC) Mix->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Phenyl-4H-1,2,4-triazole-3-thiol (C₈H₇N₃S). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most frequently reported and reliable method for purifying this compound and its analogs is recrystallization , with ethanol being the most commonly cited solvent.[1][2][3] This technique is effective because the solubility of the triazole-thiol is significantly higher in hot ethanol than in cold ethanol, allowing for the separation of the desired compound from impurities that are either highly soluble or insoluble in this solvent system. The general synthesis involves the alkaline cyclization of a corresponding thiosemicarbazide, followed by acidification to precipitate the crude product.[4][5] Recrystallization effectively removes inorganic salts and unreacted starting materials from this process.

Q2: What are the potential impurities I should be aware of during purification?

A2: Impurities can arise from several sources during the synthesis and workup. Key potential contaminants include:

  • Unreacted Starting Materials: Such as the precursor 1-benzoyl-4-phenyl-thiosemicarbazide, which may persist if the cyclization reaction is incomplete.

  • Inorganic Salts: Salts like sodium chloride or potassium chloride are common byproducts, formed when the reaction mixture is neutralized or acidified (e.g., with HCl) after alkaline cyclization.[1][2]

  • Oxidation Products: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide dimer (bis(4-phenyl-4H-1,2,4-triazol-3-yl) disulfide). This is a common side reaction in triazole-thiols.[6]

  • Tautomers: this compound can exist in tautomeric thione and thiol forms. The thione form is generally predominant in the solid state.[7] While not an impurity, understanding this equilibrium is crucial for spectroscopic analysis.

Q3: How do I assess the purity of my final product?

A3: A multi-technique approach is essential for confirming the purity and identity of your compound.

  • Melting Point (m.p.): A sharp, defined melting point that matches literature values indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of a pure compound.

  • Spectroscopic Methods:

    • ¹H NMR: Confirms the structure. A key signal is the thiol proton (SH), which typically appears at a very low field (δ 13-14 ppm) due to hydrogen bonding.[1][8]

    • FTIR: Identifies functional groups. Look for characteristic bands for N-H (around 3300-3200 cm⁻¹), SH (a weak band around 2600-2500 cm⁻¹), C=N, and the N-C=S amide bands.[1][2]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound (177.23 g/mol ).[9]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula C₈H₇N₃S.[1][10]

Troubleshooting Guide for Recrystallization

This section addresses common issues encountered during the recrystallization of this compound.

Problem Encountered Potential Cause(s) Recommended Solution(s) [11]
Low Yield After Recrystallization 1. Too much solvent was used, keeping the product dissolved even when cold. 2. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Concentrate the mother liquor (the leftover solution after filtration) by evaporation and cool it again to recover a second crop of crystals. 3. Consider a different solvent or a mixed-solvent system where the compound is less soluble when cold.
Product "Oils Out" Instead of Crystallizing 1. The solution was cooled too quickly. 2. The melting point of the compound is lower than the boiling point of the chosen solvent. 3. High concentration of impurities depressing the melting point.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Use a lower-boiling point solvent. 3. Try adding the hot, saturated solution to a pre-heated anti-solvent (a solvent in which the product is insoluble).
Compound Fails to Crystallize from Solution 1. The solution is too dilute. 2. The chosen solvent is too effective, even at low temperatures.1. Evaporate some of the solvent to increase the concentration. 2. Add an anti-solvent (e.g., cold water or hexane) dropwise until persistent turbidity is observed, then allow it to stand. 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 4. Add a seed crystal from a previous successful batch.
Final Product is Colored (e.g., Yellowish or Beige) 1. Presence of colored impurities from the synthesis.1. During the hot dissolution step of recrystallization, add a small amount of activated charcoal to the solution and keep it hot for 5-10 minutes. 2. Caution: Use charcoal sparingly as it can adsorb your product, reducing the yield. 3. Filter the hot solution through a pad of Celite or filter paper to remove the charcoal before allowing it to cool.

Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization from Ethanol

This protocol is the most common method for purifying this compound.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate with a stirrer) until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for removing particulates and can be combined with charcoal treatment for colored impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white or off-white solid.

Purification & Verification Workflow

The following diagram illustrates the logical flow from a crude synthetic product to a fully characterized, high-purity compound.

cluster_purification Purification Stage cluster_analysis Purity & Identity Verification crude Crude Product (from synthesis) dissolve Dissolve in Minimal Hot Ethanol crude->dissolve charcoal Add Activated Charcoal (Optional, for color) dissolve->charcoal if colored hot_filter Hot Gravity Filtration dissolve->hot_filter if solids present cool Slow Cooling & Ice Bath dissolve->cool if no solids/color charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Ethanol vac_filter->wash dry Dry Under Vacuum wash->dry pure Purified Product dry->pure mp Melting Point pure->mp tlc TLC (Single Spot?) pure->tlc nmr NMR (¹H, ¹³C) pure->nmr ftir FTIR pure->ftir ms Mass Spec. pure->ms final Verified High-Purity Compound mp->final tlc->final nmr->final ftir->final ms->final

Caption: Workflow for purification and verification.

Troubleshooting Decision Flowchart

This diagram provides a logical path to diagnose and solve common recrystallization problems.

cluster_problems Problem Identification cluster_solutions Corrective Actions start Recrystallization Problem? low_yield Low Yield start->low_yield oiling_out Product Oils Out start->oiling_out no_xtal No Crystals Form start->no_xtal sol1 Concentrate Mother Liquor OR Use Less Solvent Initially low_yield->sol1 sol2 Cool Slowly OR Change Solvent oiling_out->sol2 sol3 Concentrate Solution OR Add Anti-Solvent OR Scratch/Seed no_xtal->sol3

Caption: Troubleshooting flowchart for recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 1,2,4-Triazole-3-thiones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazole-3-thiones, providing potential causes and actionable solutions.

Issue 1: Consistently Low Yield of the Desired 1,2,4-Triazole-3-thione

Question: I am following a standard procedure for the cyclization of a substituted thiosemicarbazide to a 1,2,4-triazole-3-thione, but my yields are consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low yields are a common frustration in organic synthesis. For the formation of 1,2,4-triazole-3-thiones, several factors can be at play. Let's break down the potential culprits and how to address them.

Potential Cause 1: Incomplete Cyclization

The cyclization of thiosemicarbazides to form the triazole ring is a critical step that is highly dependent on the reaction conditions.[1] Inadequate temperature, insufficient reaction time, or a suboptimal choice of base can lead to incomplete conversion of the starting material.

Solutions:

  • Optimize Reaction Temperature and Time: While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization.[2] Monitor your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A prolonged reaction at a moderate temperature is often preferable to a short reaction at a very high temperature, which can lead to side product formation.

  • Choice of Base: The strength and concentration of the base are crucial.[1][3] Aqueous sodium hydroxide (e.g., 8-20% solution) is commonly used for the cyclization of acylthiosemicarbazides.[1][2][3] If you are using a weaker base like sodium carbonate or triethylamine, you might need to employ higher temperatures or longer reaction times.[1] For substrates with sensitive functional groups, a milder base might be necessary, but this often requires careful optimization of other parameters.

Potential Cause 2: Side Reaction - Formation of 1,3,4-Thiadiazoles

A significant competing reaction in the synthesis of 1,2,4-triazole-3-thiones is the formation of the isomeric 1,3,4-thiadiazole-2-amines.[4][5] This is particularly prevalent when the cyclization is performed under acidic conditions or with certain catalysts like polyphosphate ester (PPE) if the conditions are not carefully controlled.[4][5]

Solutions:

  • Maintain Basic Conditions: The cyclization of acylthiosemicarbazides to 1,2,4-triazole-3-thiones is favored under basic conditions.[1][3] Ensure your reaction medium remains alkaline throughout the process.

  • Careful Selection of Cyclizing Agent: If you are using methods that involve strong dehydrating agents, be aware of the potential for thiadiazole formation. The use of aqueous alkali solutions for cyclization generally favors the formation of the desired triazole.[4]

  • Purification Strategy: If you suspect the formation of the thiadiazole isomer, you can often separate it from the desired triazole based on differences in solubility. 1,3,4-thiadiazol-2-amines are typically insoluble in alkaline medium, which can be exploited during workup.[4]

Potential Cause 3: Steric Hindrance

Bulky substituents on the thiosemicarbazide starting material can sterically hinder the cyclization process, leading to lower yields.[2]

Solutions:

  • Increase Reaction Temperature and Time: More forcing conditions may be required to overcome the steric barrier.

  • Stronger Base: A stronger base might be necessary to facilitate the deprotonation and subsequent cyclization.

  • Alternative Synthetic Route: If optimization of the standard cyclization fails, consider alternative synthetic strategies.

Issue 2: Presence of Persistent Impurities in the Final Product

Question: After purification, I still observe significant impurities in my 1,2,4-triazole-3-thione product according to NMR and LC-MS analysis. What could these impurities be and how can I remove them?

Answer: The nature of impurities can provide valuable clues about what might be going wrong in your reaction or workup.

Potential Impurity 1: Unreacted Starting Material

This is the most straightforward impurity to identify. If your reaction has not gone to completion, you will have leftover thiosemicarbazide.

Solution:

  • Optimize Reaction Conditions: Refer to the solutions for low yield to drive the reaction to completion.

  • Effective Purification: Recrystallization is often an effective method for removing unreacted starting material from the crystalline triazole product. Choose a solvent system where the product has lower solubility than the starting material at room temperature but is soluble at elevated temperatures.

Potential Impurity 2: Isomeric Byproducts

As discussed, the formation of 1,3,4-thiadiazoles is a common side reaction.[4][5]

Solution:

  • Spectroscopic Analysis: Carefully analyze your 1H NMR spectra. The chemical shifts of protons on the triazole and thiadiazole rings will be different.[5]

  • Chromatographic Separation: If recrystallization is ineffective, column chromatography can be used to separate the isomers.

Potential Impurity 3: Products of Thiol-Thione Tautomerism and Subsequent Reactions

1,2,4-Triazole-3-thiones can exist in tautomeric equilibrium with the corresponding 1,2,4-triazole-3-thiols. While the thione form is generally more stable in the solid state, the thiol form can be reactive, leading to side products, especially if the reaction is not worked up promptly or if it is exposed to air and light.[1]

Solution:

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Prompt Workup: Once the reaction is complete, proceed with the workup and purification without undue delay.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1,2,4-triazole-3-thiones.

Q1: What is the general mechanism for the formation of 1,2,4-triazole-3-thiones from thiosemicarbazides?

A1: The most common pathway involves the base-catalyzed intramolecular cyclization of an acylthiosemicarbazide. The mechanism proceeds as follows:

  • Deprotonation: The base removes a proton from one of the nitrogen atoms of the thiosemicarbazide.

  • Nucleophilic Attack: The resulting anion attacks the carbonyl carbon of the acyl group.

  • Cyclization and Dehydration: This intramolecular nucleophilic attack leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the stable 1,2,4-triazole-3-thione ring.[1]

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Acylthiosemicarbazide Acylthiosemicarbazide Anion Anion Acylthiosemicarbazide->Anion Base (e.g., NaOH) Tetrahedral_Intermediate Tetrahedral Intermediate Anion->Tetrahedral_Intermediate Intramolecular Nucleophilic Attack Triazole_Thione 1,2,4-Triazole-3-thione Tetrahedral_Intermediate->Triazole_Thione - H2O

Caption: General mechanism for the synthesis of 1,2,4-triazole-3-thiones.

Q2: What are the most common starting materials for synthesizing 1,2,4-triazole-3-thiones?

A2: The primary precursors are thiosemicarbazide or its derivatives and a carboxylic acid derivative. Common synthetic routes include:

  • From Thiosemicarbazide and a Carboxylic Acid/Ester/Acid Chloride: The thiosemicarbazide is first acylated with a carboxylic acid, ester, or acid chloride to form an acylthiosemicarbazide, which is then cyclized.[4]

  • From Acid Hydrazides and Isothiocyanates: An acid hydrazide is reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide, which is subsequently cyclized.[3][5]

  • From Thiocarbohydrazide: Thiocarbohydrazide can be reacted with carboxylic acids or their derivatives to form 4-amino-1,2,4-triazole-3-thiones.[3][6]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the synthesis.

  • Polar Protic Solvents: Water and ethanol are commonly used, especially for the base-catalyzed cyclization of acylthiosemicarbazides.[3] They are effective at dissolving the reactants and the base.

  • Aprotic Solvents: Solvents like chloroform have been found to be effective for the acylation of thiosemicarbazides with carboxylic acids in the presence of reagents like polyphosphate ester.[4][5]

  • "Green" Solvents: In an effort to make the synthesis more environmentally friendly, water is often the solvent of choice.[7][8]

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

A4: Yes, there is a growing interest in developing greener synthetic protocols. Some approaches include:

  • Water as a Solvent: Performing the reaction in water minimizes the use of volatile organic compounds.[7][8]

  • Catalytic Methods: The use of reusable catalysts, such as acidic ionic liquids, can improve the efficiency and environmental impact of the synthesis.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields.

Q5: What are some of the key applications of 1,2,4-triazole-3-thiones?

A5: 1,2,4-Triazole-3-thiones are a privileged scaffold in medicinal chemistry and drug development due to their wide range of biological activities, including:

  • Antimicrobial[7]

  • Antifungal[3]

  • Antitubercular[6]

  • Anticancer[7]

  • Antiviral[2]

  • Metallo-β-lactamase inhibitors[10][11]

Experimental Protocols

General Procedure for the Synthesis of 5-Aryl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol is a generalized procedure based on the cyclization of 1-aroyl-4-phenylthiosemicarbazides.

Step 1: Synthesis of 1-Aroyl-4-phenylthiosemicarbazide

  • Dissolve the desired aroyl hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add phenyl isothiocyanate (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the 1-aroyl-4-phenylthiosemicarbazide.

Step 2: Cyclization to 5-Aryl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Suspend the 1-aroyl-4-phenylthiosemicarbazide (1 equivalent) in an 8% aqueous sodium hydroxide solution.[1][3]

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-aryl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Experimental_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization and Purification Start1 Aroyl Hydrazide + Phenyl Isothiocyanate Reflux1 Reflux in Ethanol Start1->Reflux1 Filter1 Cool and Filter Reflux1->Filter1 Product1 1-Aroyl-4-phenylthiosemicarbazide Filter1->Product1 Start2 Thiosemicarbazide in 8% NaOH(aq) Product1->Start2 Intermediate Reflux2 Reflux Start2->Reflux2 Workup Cool, Filter, Acidify Reflux2->Workup Filter2 Filter Precipitate Workup->Filter2 Purify Recrystallize Filter2->Purify Product2 Pure 1,2,4-Triazole-3-thione Purify->Product2

Caption: Experimental workflow for the synthesis of 1,2,4-triazole-3-thiones.

Data Summary

The following table summarizes typical reaction conditions for the synthesis of 1,2,4-triazole-3-thiones.

Starting MaterialsBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Thiosemicarbazide + Formamide-Formamide110-1200.585[2]
Benzoylthiosemicarbazide20% NaOHWater90-95384[2]
Acylthiosemicarbazides8% NaOHWaterReflux4-644-75[1][3]
Thiocarbohydrazide + Acetic Acid-Acetic AcidReflux--[3]
Thiosemicarbazides + Carboxylic AcidsPolyphosphate EsterChloroform90--[4][5]
Aldehyde + Thiosemicarbazide[H₂-TMDP][HPO₄]Water:Ethanol (1:1)Ambient-High[12]

References

Technical Support Center: Overcoming Solubility Challenges with 4-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. This resource is designed to provide practical, in-depth solutions to the common solubility challenges encountered during experimental work. By understanding the underlying physicochemical principles, you can effectively troubleshoot and optimize the solubility of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound derivatives?

A1: The this compound scaffold possesses a complex physicochemical profile that dictates its solubility. The core structure contains both hydrophobic (the phenyl ring) and hydrophilic (the triazole ring with its nitrogen and thiol groups) moieties. Consequently, the solubility of its derivatives is highly dependent on the nature of the substituents.

Generally, these compounds exhibit poor aqueous solubility. The aromatic phenyl ring contributes to their lipophilic character. However, they often show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Their solubility in alcohols, such as ethanol, is variable and often depends on the specific substituents on the phenyl ring and other parts of the molecule.[2][3]

The thiol group (-SH) in the 3-position exists in tautomeric equilibrium with the thione form (>C=S). This tautomerism can influence the compound's polarity and hydrogen bonding capacity, further affecting its solubility in different solvent systems.

Q2: My this compound derivative is insoluble in my desired aqueous buffer. What are my initial troubleshooting steps?

A2: When facing poor aqueous solubility, a systematic approach is crucial. Here are the initial steps to take:

  • pH Adjustment: The triazole ring contains nitrogen atoms that can be protonated in acidic conditions, and the thiol group can be deprotonated in basic conditions. This ionization increases the polarity of the molecule and can significantly enhance aqueous solubility.

    • Acidic Conditions: Try dissolving your compound in an acidic buffer (e.g., pH 2-4). Protonation of the triazole nitrogens can form a soluble salt.

    • Basic Conditions: Attempt to dissolve the compound in a basic buffer (e.g., pH 8-10). Deprotonation of the thiol group to a thiolate anion will increase its affinity for water.

  • Co-Solvent Systems: The use of a water-miscible organic co-solvent can disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system, allowing for the solubilization of more lipophilic compounds.

    • Commonly used co-solvents include ethanol, methanol, isopropanol, acetonitrile, polyethylene glycol (PEG), and propylene glycol.

    • Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase the concentration until your compound dissolves. Be mindful that high concentrations of organic solvents may not be suitable for all biological assays.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic shell maintains its solubility in the aqueous medium.

    • Examples of non-ionic surfactants include Tween® 80 and Poloxamer 188.

    • Ionic surfactants like sodium lauryl sulfate (SLS) can also be effective.

Troubleshooting Guides: Advanced Strategies

Q3: I've tried pH adjustment and co-solvents with limited success. What are the more advanced formulation strategies I can employ?

A3: For particularly challenging derivatives, advanced formulation techniques can be highly effective. These methods aim to modify the physical state of the compound or create sophisticated delivery systems.

Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic carrier matrix. The amorphous state has a higher free energy than the crystalline state, leading to increased apparent solubility and a faster dissolution rate.[4][5]

  • Mechanism of Action: By preventing the drug from crystallizing, the energy required to dissolve the compound is significantly reduced. The hydrophilic carrier also improves the wettability of the drug particles.

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[5]

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, and the solvent is then evaporated, leaving a solid dispersion.

    • Melt Extrusion: The drug and carrier are mixed and heated to a molten state, then extruded and cooled to form a solid dispersion.

Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, with a particle size in the nanometer range.[4]

  • Mechanism of Action: According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate.

  • Stabilization: Surfactants or polymers are required to stabilize the nanosuspension and prevent particle aggregation.

  • Preparation Methods:

    • Media Milling (Top-Down): High-energy milling is used to break down larger drug crystals into nanoparticles.

    • High-Pressure Homogenization (Top-Down): The drug suspension is forced through a narrow gap at high pressure, causing particle size reduction.

    • Precipitation (Bottom-Up): The drug is dissolved in a solvent and then precipitated as nanoparticles by adding an anti-solvent.[4]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble guest molecules, like your triazole derivative, forming an inclusion complex with enhanced aqueous solubility.

  • Mechanism of Action: The hydrophobic part of the triazole derivative (e.g., the phenyl ring) is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their favorable cavity size and safety profile.

  • Preparation Methods:

    • Kneading: The drug and cyclodextrin are mixed with a small amount of water or ethanol to form a paste, which is then dried.

    • Co-precipitation: The drug and cyclodextrin are dissolved in a solvent, and the complex is then precipitated by adding an anti-solvent or by changing the temperature.

    • Freeze-Drying (Lyophilization): An aqueous solution of the drug and cyclodextrin is frozen and then subjected to a vacuum to remove the water, leaving a porous, highly soluble complex.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 10 mg of your this compound derivative and 90 mg of PVP K30 in 5 mL of methanol.

  • Solvent Evaporation: Evaporate the methanol using a rotary evaporator at 40°C until a thin film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid dispersion and characterize it using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Protocol 2: Formulation of a Nanosuspension by Precipitation
  • Organic Phase: Dissolve 10 mg of your triazole derivative in 2 mL of acetone.

  • Aqueous Phase: Prepare a 1% (w/v) solution of Poloxamer 188 in 10 mL of deionized water.

  • Precipitation: Inject the organic phase into the aqueous phase under high-speed stirring (e.g., 1000 rpm).

  • Solvent Removal: Remove the acetone by stirring the suspension at room temperature for 4-6 hours.

  • Characterization: Analyze the particle size and distribution of the resulting nanosuspension using Dynamic Light Scattering (DLS).

Visualizations

Solubility_Troubleshooting_Workflow start Poorly Soluble Derivative initial_steps Initial Troubleshooting start->initial_steps ph_adjust pH Adjustment (Acidic/Basic Buffers) initial_steps->ph_adjust Try First cosolvent Co-solvent Systems (Ethanol, PEG, etc.) initial_steps->cosolvent Try First surfactant Surfactants (Tween® 80, Poloxamers) initial_steps->surfactant Try First advanced_strategies Advanced Strategies ph_adjust->advanced_strategies Limited Success soluble Soluble Compound ph_adjust->soluble Success cosolvent->advanced_strategies Limited Success cosolvent->soluble Success surfactant->advanced_strategies Limited Success surfactant->soluble Success solid_dispersion Solid Dispersion (Amorphous State) advanced_strategies->solid_dispersion nanosuspension Nanosuspension (Increased Surface Area) advanced_strategies->nanosuspension cyclodextrin Cyclodextrin Complexation (Encapsulation) advanced_strategies->cyclodextrin solid_dispersion->soluble nanosuspension->soluble cyclodextrin->soluble

Caption: A workflow for troubleshooting the poor solubility of this compound derivatives.

Data Summary Table

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the moleculeSimple, cost-effectivepH may not be compatible with the intended application
Co-solvents Reduces solvent polarityEasy to prepareHigh concentrations of organic solvents can be toxic
Surfactants Micellar encapsulationEffective at low concentrationsCan interfere with some biological assays
Solid Dispersions Amorphous state, increased wettabilitySignificant solubility enhancementCan be physically unstable and prone to recrystallization
Nanosuspensions Increased surface areaHigh drug loading, suitable for various administration routesRequires specialized equipment, potential for particle aggregation
Cyclodextrins Inclusion complex formationGood safety profile, improves stabilityLimited to drugs that fit the cavity, can be expensive

References

Troubleshooting low bioactivity in synthesized triazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting guide for researchers, scientists, and drug development professionals experiencing low bioactivity with synthesized triazole compounds. As a Senior Application Scientist, my goal is to provide you with a logical, experience-driven framework to diagnose and resolve common issues encountered in the lab. This guide is structured in a question-and-answer format to address problems methodically, from initial compound verification to complex biological interactions.

Frequently Asked Questions (FAQs)
Section 1: Foundational Checks - Is My Compound What I Think It Is?

Question 1: I've synthesized a novel triazole, but it shows no activity in my primary assay. Where do I even begin troubleshooting?

Answer: This is a common and often frustrating starting point. Before questioning the biological hypothesis, we must first rigorously validate the tool being used: the compound itself. Low or no activity can stem from three primary domains: the compound's integrity , the assay's reliability , or unforeseen biological factors .

The first and most critical step is to rule out issues with the compound. A surprising number of bioactivity problems are traced back to incorrect structures, residual impurities from the synthesis, or poor solubility under assay conditions. Only after confirming the compound's identity, purity, and bioavailability in the assay system should you proceed to question the assay or the biological target's response.

Below is a general workflow to systematically diagnose the issue.

G cluster_compound Compound Issues cluster_assay Assay Issues cluster_bio Biological Issues start Low or No Bioactivity Observed compound_check Step 1: Compound Integrity Verification start->compound_check assay_check Step 2: Assay System Validation compound_check->assay_check Compound OK purity Purity & Identity (NMR, LC-MS, HPLC) compound_check->purity stereochem Stereochemistry (Chiral Separation) compound_check->stereochem solubility Solubility & Stability (Assay Conditions) compound_check->solubility bio_check Step 3: Biological System Analysis assay_check->bio_check Assay OK controls Controls (Positive, Negative, Vehicle) assay_check->controls artifacts Assay Artifacts (e.g., Aggregation) assay_check->artifacts conclusion Formulate New Hypothesis (e.g., SAR, Target Validation) bio_check->conclusion No Biological Barriers Found permeability Cell Permeability (Cell-based Assays) bio_check->permeability efflux Efflux Pumps (e.g., P-gp) bio_check->efflux metabolism Metabolic Instability bio_check->metabolism

Caption: General troubleshooting workflow for low bioactivity.

Question 2: How can I be sure that the compound I synthesized is structurally correct and pure enough for biological testing?

Answer: This is the cornerstone of any drug discovery campaign. Assuming a compound's identity and purity without verification can lead to months of wasted effort. Impurities can cause toxicological problems or interfere with assay readouts, masking the true activity of your compound.[1]

Causality:

  • Starting Materials/By-products: Unreacted starting materials or synthetic by-products can have their own biological activity or, more commonly, interfere with the assay.[1]

  • Catalyst Contamination: Residual metals like palladium or copper can be cytotoxic or inhibit enzymes, leading to false positives or negatives.[1]

  • Incorrect Structure: The final product may not be the intended molecule due to unexpected rearrangements or reactions.

Protocol: Standard Compound Quality Control (QC) You must perform a panel of analytical tests to confirm both identity and purity. A purity level of >95% is the generally accepted minimum for compounds entering biological screening.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirm the molecular weight of your compound. High-resolution MS (HRMS) is preferred to confirm the elemental formula.[2][3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The observed shifts and coupling constants should match the expected structure.[2][4]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. Use a diode-array detector (DAD) to assess peak purity at multiple wavelengths.[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms that the main peak in your chromatogram corresponds to the mass of your target compound and helps identify impurities.

Technique Purpose Key Information Provided Common Pitfalls
¹H and ¹³C NMR Structural ConfirmationConnectivity of atoms, stereochemistry clues.Co-eluting solvents can mask signals; complex spectra may be hard to interpret.
LC-MS Identity & Purity CheckMolecular weight of the main component and impurities.Ion suppression can affect quantitation; some compounds ionize poorly.
HPLC-UV/DAD Quantitative PurityPercentage purity based on peak area at one or more wavelengths.Co-eluting impurities with no chromophore will be missed.[5]
HRMS Elemental FormulaHighly accurate mass to confirm the elemental composition.Does not provide structural or purity information on its own.

Question 3: My compound is a racemic mixture. Could stereochemistry be the reason for its low activity?

Answer: Absolutely. This is a frequently overlooked cause of low potency, especially with scaffolds like triazoles that often contain chiral centers. Biological targets, such as enzymes and receptors, are chiral environments. Consequently, enantiomers of a chiral drug can exhibit significant differences in biological activity, a phenomenon known as stereoselectivity.[6]

Causality: One enantiomer may bind to the target with high affinity, while the other (the "distomer") may have low or no affinity. In a 1:1 racemic mixture, you are effectively testing your active compound at only 50% of the nominal concentration. In a worst-case scenario, the distomer could even be an antagonist or have off-target toxicity.

There are many documented cases for triazole fungicides where enantiomers show vast differences in bioactivity, sometimes by a factor of over 200.[7][8][9][10]

  • For the fungicide Difenoconazole , the (2R,4S)-stereoisomer is the most bioactive and least toxic, while the (2S,4S)-stereoisomer is the least bioactive and most toxic.[6][8]

  • For Tebuconazole , the (–)-enantiomer is significantly more active against Fusarium species than the (+)-enantiomer.[7]

G cluster_receptor Biological Target (e.g., Enzyme) receptor Binding Site eutomer Eutomer (Active Enantiomer) eutomer->receptor High Affinity Binding (Correct Fit) distomer Distomer (Inactive Enantiomer) distomer->receptor Low/No Binding (Steric Hindrance)

Caption: Stereoselectivity in drug-target interaction.

Experimental Protocol: Chiral Separation and Testing

  • Analytical Chiral HPLC: Develop an analytical method to confirm that your compound is indeed a racemic mixture (i.e., two peaks of equal area).

  • Preparative Chiral HPLC/SFC: Use a preparative chiral column to separate the enantiomers.

  • Confirm Chirality: Use techniques like circular dichroism (CD) to confirm the separation and assign absolute stereochemistry if possible.[11]

  • Test Isomers Separately: Test the purified enantiomers and the racemic mixture in your biological assay. If stereoselectivity is a factor, you should see a significant potency difference between the isomers.

Section 2: Assay-Related Issues - Is My Experiment Telling Me the Truth?

Question 4: My compound is pure and structurally confirmed, but its activity is still low and varies between experiments. What could be wrong with my assay?

Answer: Assay variability and artifacts are common culprits. The first suspect in this scenario is often poor compound solubility in the aqueous assay buffer. Many organic molecules, including some triazole derivatives, have low aqueous solubility.[12][13]

Causality: If a compound is not fully dissolved at the tested concentration, it can precipitate out of solution. This means the actual concentration of the compound available to interact with the target is much lower than the nominal concentration, leading to an artificially low observed bioactivity. This can also cause high variability as the degree of precipitation can differ from well to well or plate to plate.

Protocol: Assessing and Mitigating Solubility Issues

  • Visual Inspection: Prepare your highest test concentration in the final assay buffer. Let it sit for the duration of the assay. Check for any visible precipitate or cloudiness (Tyndall effect).

  • Kinetic Nephelometry: This is a quantitative method to measure solubility.

  • "Wash-out" Experiment: After running a cell-based assay, gently wash the cells and add fresh media. If the compound was precipitating on the cells, you might see a rebound in the biological signal.

Solutions for Poor Solubility:

  • Reduce DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) in the assay is as low as possible, typically ≤0.5%.

  • Use Excipients: Consider using solubility-enhancing excipients like cyclodextrins, but first, confirm they do not interfere with your assay.

  • Test at Lower Concentrations: The most straightforward solution is to lower the top concentration of your dose-response curve to stay below the solubility limit.

  • Prodrug Approach: For in-vivo studies or complex cell models, a more soluble prodrug might be necessary.[14]

Question 5: How do I ensure my biological assay is robust and not generating misleading data?

Answer: A robust assay is a self-validating system. Every plate or experiment must include the proper controls to ensure its performance is within acceptable limits. Without these, you cannot trust your results. The validation of bioanalytical methods is a critical step to ensure reliability, accuracy, and specificity.[15]

Causality: Lack of proper controls makes it impossible to distinguish between true compound activity, vehicle effects, and assay drift or failure. High-throughput screens are particularly susceptible to systematic errors like batch, plate, and positional effects that can lead to false positives or negatives.[16]

Protocol: Essential Assay Controls and Validation

  • Establish a Robust Assay Window:

    • Positive Control: A known activator or inhibitor for your target. This defines the maximum possible signal (100% activity).

    • Negative/Vehicle Control: Typically just the solvent (e.g., DMSO) at the same concentration used for your test compounds. This defines the baseline signal (0% activity).

    • The difference between these controls is your assay window. A small window is more susceptible to noise.

  • Calculate the Z'-factor (Z-prime): This statistical parameter is a measure of assay quality.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A Z' > 0.5 indicates an excellent, robust assay.

    • A Z' < 0 indicates the positive and negative control signals overlap, and the assay is not viable.

  • Run a Known Reference Compound: Always include a standard, mid-potency compound on every plate. The IC₅₀ of this compound should not vary significantly between runs. This helps track assay performance over time.

  • Check for Assay Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay, luciferase inhibition). Test your compound in a "counter-screen" without the biological target to rule this out.

Section 3: Biological System Issues - Is My Compound Reaching Its Target?

Question 6: My triazole is potent in a biochemical (cell-free) assay but shows no activity in a cell-based assay. Why the discrepancy?

Answer: This is a classic and informative result. It strongly suggests your compound is failing to reach its intracellular target. The plasma membrane is the primary barrier that prevents the direct translocation of many chemical entities.[14] A molecule's ability to cross this barrier is governed by its physicochemical properties.

Causality:

  • Poor Membrane Permeability: The compound may be too large, too polar, or have too many hydrogen bond donors/acceptors to passively diffuse across the lipid bilayer.[17] Lipinski's "Rule of 5" provides a useful framework for predicting poor absorption or permeation.[17] While small molecules can enter cells via simple diffusion, facilitated diffusion, or active transport, hydrophilic drugs often show poor permeability.[14][18]

  • Active Efflux: The compound might be getting into the cell but is then actively pumped out by efflux transporters like P-glycoprotein (P-gp/MDR1).[18] This keeps the intracellular concentration too low to engage the target.

Protocol: Investigating Cellular Uptake and Efflux

  • Assess Physicochemical Properties:

    • Calculate properties like cLogP, molecular weight, polar surface area (PSA), and hydrogen bond donors/acceptors. Do they fall within typical ranges for cell permeability (e.g., Lipinski's Rule of 5)?

  • Cellular Accumulation Assays:

    • Use LC-MS/MS to directly measure the concentration of your compound inside the cells versus the medium after a set incubation time. This provides a definitive answer on whether the compound is accumulating in the cell.

  • Permeability Assays:

    • Use in-vitro models like PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell monolayers to quantify permeability.[19]

  • Efflux Transporter Assays:

    • Run your cell-based assay in the presence of a known P-gp inhibitor (e.g., verapamil). If your compound's activity is restored, it is likely a substrate for P-gp or a similar efflux pump.

References

Technical Support Center: Characterization of Triazole-Thiol/Thione Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-thiol derivatives. This guide is designed to address the common pitfalls encountered during the characterization of triazole-thiol and triazole-thione isomers. The inherent tautomerism of these compounds often leads to ambiguous analytical data, making definitive structural elucidation a significant challenge. This resource provides in-depth, field-proven insights and troubleshooting strategies to navigate these complexities with confidence.

The Thione-Thiol Tautomerism Challenge

The core issue in the characterization of these compounds lies in the prototropic tautomerism between the triazole-thiol (A) and triazole-thione (B) forms. This equilibrium is dynamic and highly sensitive to environmental factors, which can complicate spectroscopic analysis. Computational studies, such as those employing Density Functional Theory (DFT), often indicate that the thione form is the most stable tautomer in the gas phase.[1][2][3] However, the solid-state and solution-phase equilibrium can be influenced by factors like solvent polarity, temperature, and pH.

Tautomerism Thiol Triazole-Thiol (A) Thione Triazole-Thione (B) Thiol->Thione Proton Transfer HPLCMSMS cluster_0 HPLC System cluster_1 Mass Spectrometer Sample Sample Injection Column Chromatographic Separation Sample->Column ESI Electrospray Ionization (ESI) Column->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2

References

Technical Support Center: Scalable Synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scalable synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical insights, troubleshooting strategies, and frequently asked questions to ensure successful and scalable production of this important heterocyclic compound.

Overview of Synthetic Strategies

The synthesis of this compound and its derivatives is a cornerstone in the development of various therapeutic agents.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Several synthetic routes have been established, with the most common and scalable methods revolving around the cyclization of a thiosemicarbazide precursor.

The two primary scalable approaches for the synthesis of 4-substituted-1,2,4-triazole-3-thiols are:

  • Method A: Alkaline Cyclization of Acylthiosemicarbazides: This is a widely used and robust method involving the reaction of a phenyl isothiocyanate with a suitable hydrazide to form a 1,4-disubstituted thiosemicarbazide, followed by cyclization in an alkaline medium.[3][4]

  • Method B: Reaction of Thiocarbohydrazide with Carboxylic Acids: This method involves the direct reaction of thiocarbohydrazide with a carboxylic acid, often under heating, to form the 4-amino-1,2,4-triazole-3-thiol, which can then be further modified if necessary.

Below is a comparative overview of these methods:

Parameter Method A: Alkaline Cyclization of Acylthiosemicarbazides Method B: Reaction of Thiocarbohydrazide with Carboxylic Acids
Starting Materials Phenyl isothiocyanate, Carboxylic acid hydrazideThiocarbohydrazide, Carboxylic acid
Key Intermediate 1-Acyl-4-phenylthiosemicarbazideNot isolated in one-pot reactions
Reaction Conditions Two steps: formation of thiosemicarbazide followed by alkaline reflux (e.g., NaOH or KOH solution).[5]Typically a one-pot reaction involving heating the reactants together, sometimes with a catalyst.
Scalability Generally good scalability, with straightforward workup.Can be highly scalable, especially in a one-pot setup, but may require higher temperatures.
Potential Issues Purity of the intermediate is crucial; potential for side reactions if conditions are not optimized.Potential for decarboxylation of the carboxylic acid at high temperatures; formation of byproducts.
Yields Generally moderate to high yields (60-80%).[3]Yields can be variable depending on the specific carboxylic acid and reaction conditions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Low or No Product Yield

Q1: I am getting a very low yield or no desired product at all. What are the likely causes?

A1: Low or no yield can stem from several factors. Let's break down the possibilities based on the synthetic route:

  • For Method A (Alkaline Cyclization):

    • Incomplete formation of the acylthiosemicarbazide intermediate: Ensure the reaction between the acid hydrazide and phenyl isothiocyanate has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC).

    • Suboptimal alkaline cyclization conditions: The concentration of the base (e.g., NaOH or KOH) and the reflux time are critical. A 2N NaOH solution and a reflux time of 3-4 hours are commonly reported to be effective.[4][5] Insufficient base or time will lead to incomplete cyclization.

    • Degradation of the product: Prolonged exposure to harsh alkaline conditions at high temperatures can lead to degradation. Once the reaction is complete, cool the mixture and proceed with acidification without delay.

  • For Method B (Thiocarbohydrazide and Carboxylic Acid):

    • Insufficient reaction temperature: This reaction often requires heating to drive the condensation and cyclization. A temperature range of 160-170°C is often employed.

    • Purity of starting materials: Ensure the thiocarbohydrazide and benzoic acid are of high purity. Impurities can interfere with the reaction.

Q2: My reaction seems to have stalled. How can I push it to completion?

A2: If the reaction is sluggish, consider the following:

  • Increase Reaction Time: For the alkaline cyclization (Method A), extending the reflux time by an hour or two can sometimes improve the yield. Monitor by TLC to track the disappearance of the starting material.

  • Increase Temperature: For the direct reaction of thiocarbohydrazide and benzoic acid (Method B), a modest increase in temperature might be necessary. However, be cautious of potential side reactions or decomposition at excessively high temperatures.

  • Use of a Catalyst: While often not necessary for these specific syntheses, in some cases, the use of a dehydrating agent or a catalyst like polyphosphate ester (PPE) can facilitate the reaction, particularly when dealing with less reactive carboxylic acids.[6][7][8][9]

Presence of Impurities and Byproducts

Q3: My final product is impure. I see an unexpected spot on my TLC plate. What could it be?

A3: The most common byproduct in the synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazide precursors is the isomeric 1,3,4-thiadiazol-2-amine derivative.[6]

  • Causality: The formation of the 1,3,4-thiadiazole isomer is favored under certain conditions, particularly when using strong dehydrating agents like concentrated sulfuric acid for cyclization.[5]

  • Identification: The two isomers can often be distinguished by their melting points and spectroscopic data. For instance, the N-H and S-H protons of the 1,2,4-triazole ring typically resonate at a lower field (around 13-14 ppm) in the 1H NMR spectrum compared to the amino group protons of the 1,3,4-thiadiazole.[6]

  • Prevention: To favor the formation of the desired 1,2,4-triazole isomer, use alkaline conditions (e.g., NaOH or KOH) for the cyclization step.

Q4: How can I effectively purify my this compound?

A4: Purification is typically achieved through recrystallization.

  • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing this compound and its derivatives.[4][10] A mixture of dimethylformamide and ethanol can also be used.[10]

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot solvent.

    • If the solution is colored, you can treat it with a small amount of activated charcoal and filter it hot.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram for Troubleshooting Common Synthesis Issues

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point for this compound?

A1: The reported melting point can vary slightly depending on the purity. However, it is generally in the range of 180-190°C. For example, some sources report a melting point of 187-188°C.[3]

Q2: How can I confirm the structure of my synthesized product?

A2: A combination of spectroscopic techniques is recommended for structural confirmation:

  • 1H NMR: Look for the characteristic signals of the phenyl group protons and the exchangeable N-H and S-H protons. The thiol proton (SH) typically appears as a broad singlet at a low field (around 13-14 ppm).[3][4]

  • 13C NMR: This will confirm the number of unique carbon atoms in the molecule.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H, S-H (usually weak), C=N, and aromatic C-H stretching.[3][4]

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, standard laboratory safety practices should be followed.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phenyl isothiocyanate is a lachrymator and should be handled with care.

  • Hydrazine hydrate is toxic and corrosive. Handle it with extreme caution.

Q4: Can this synthesis be performed in a one-pot reaction?

A4: Yes, one-pot syntheses of 4-substituted-1,2,4-triazole-3-thiols have been reported and can be advantageous for scalability as they reduce the number of workup and isolation steps.[11] These methods often involve the reaction of a carboxylic acid, a monosubstituted hydrazine, and a source of thiocarbonyl, sometimes with a coupling agent.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Alkaline Cyclization of 1-Benzoyl-4-phenylthiosemicarbazide

This two-step protocol is a reliable and scalable method.

Step 1: Synthesis of 1-Benzoyl-4-phenylthiosemicarbazide

  • To a solution of benzoyl hydrazide (0.1 mol) in ethanol (150 mL), add phenyl isothiocyanate (0.1 mol).

  • Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Filter the precipitate, wash with a small amount of cold ethanol, and dry to obtain 1-benzoyl-4-phenylthiosemicarbazide.

Step 2: Synthesis of this compound

  • Suspend the 1-benzoyl-4-phenylthiosemicarbazide (0.05 mol) in a 2N sodium hydroxide solution (100 mL).

  • Reflux the mixture for 3-4 hours. The solid will gradually dissolve as the cyclization proceeds.

  • After the reflux is complete, cool the reaction mixture to room temperature.

  • Acidify the clear solution with dilute hydrochloric acid to a pH of approximately 5-6.

  • The product will precipitate out as a white solid.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthetic Pathway Visualization

SyntheticPathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Benzoyl Hydrazide Benzoyl Hydrazide 1-Benzoyl-4-phenylthiosemicarbazide 1-Benzoyl-4-phenylthiosemicarbazide Benzoyl Hydrazide->1-Benzoyl-4-phenylthiosemicarbazide + Phenyl Isothiocyanate Phenyl Isothiocyanate Phenyl Isothiocyanate->1-Benzoyl-4-phenylthiosemicarbazide This compound This compound 1-Benzoyl-4-phenylthiosemicarbazide->this compound NaOH, Reflux

Caption: The two-step synthesis of this compound.

References

Validation & Comparative

Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory expectation but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4] The objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, thereby empowering researchers, scientists, and drug development professionals to design and execute self-validating analytical systems.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5][6] For purity analysis, this means the method must be able to accurately and reliably quantify the main compound while also detecting and separating any potential impurities, including starting materials, by-products, and degradation products.[6] This guide is structured to provide both the "how" and the "why," grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[7][8][9][10][11][12][13]

Foundational Pillars of HPLC Method Validation

A successful HPLC method validation hinges on a series of interconnected parameters that, when evaluated together, provide a comprehensive picture of the method's performance and reliability. The relationship between these parameters is crucial for establishing a self-validating system.

HPLC_Validation_Workflow MethodDevelopment Method Development Specificity Specificity/ Selectivity MethodDevelopment->Specificity Establishes Robustness Robustness MethodDevelopment->Robustness Evaluates Linearity Linearity Specificity->Linearity Prerequisite for LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Impacts SystemSuitability System Suitability Accuracy Accuracy Linearity->Accuracy Informs Precision Precision Linearity->Precision Informs Accuracy->Precision Precision->LOD_LOQ Determines Robustness->SystemSuitability Defines limits for

Caption: Interconnectivity of HPLC validation parameters.

Comparing HPLC Methodologies: Reversed-Phase vs. HILIC

For triazole compounds, which can range in polarity, the choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is a critical first step.[14]

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Rationale for this compound
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., silica, amide)The phenyl group imparts significant non-polar character, making RP-HPLC the primary choice.
Mobile Phase Polar (e.g., water/acetonitrile, water/methanol)Apolar organic solvent with a small amount of aqueous bufferAn RP-HPLC mobile phase provides excellent control over the retention of the target analyte and potential non-polar impurities.
Analyte Suitability Non-polar to moderately polar compoundsHighly polar compoundsThis compound is well-suited for RP-HPLC. HILIC would be considered if highly polar degradation products were expected.[14]

Experimental Protocols and Data Interpretation

The following sections detail the experimental protocols for validating an HPLC method for the purity analysis of this compound. The acceptance criteria are based on ICH Q2(R2) and USP <1225> guidelines.[7][8][9]

Specificity (Selectivity)

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[6] For a purity method, this is paramount. We must prove that the peaks for potential impurities and degradation products do not co-elute with the main analyte peak. A forced degradation study is the most rigorous way to demonstrate this.[15][16][17]

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Placebo Solution: Prepare a solution containing all formulation excipients without the active pharmaceutical ingredient (API).

    • Impurity Stock Solutions: If known impurities are available, prepare individual stock solutions.

  • Forced Degradation:

    • Subject the analyte solution to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.

      • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Neutralize the acidic and basic solutions before injection.

  • Chromatographic Analysis:

    • Inject the unstressed analyte solution, placebo solution, stressed samples, and (if available) spiked impurity samples.

    • Utilize a photodiode array (PDA) or diode array detector (DAD) to assess peak purity.

Data Presentation & Acceptance Criteria:

ParameterObservationAcceptance Criteria
Resolution The resolution between the main analyte peak and the closest eluting peak (impurity or degradant) is > 2.0.Resolution > 1.5
Placebo Interference No significant peaks from the placebo solution at the retention time of the analyte.No interference at the analyte's retention time.
Peak Purity The peak purity index for the analyte in the stressed samples is > 0.999.Peak purity index > 0.999
Linearity

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantitation of both the main component and any impurities. A linear relationship is typically confirmed by a correlation coefficient close to 1 and a y-intercept that is not significantly different from zero.

Experimental Protocol:

  • Prepare Calibration Standards:

    • From the Analyte Stock Solution (1 mg/mL), prepare a series of at least five concentrations covering the expected range of the assay. For a purity assay, this might be from the limit of quantitation (LOQ) to 150% of the nominal concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation & Acceptance Criteria:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999≥ 0.999
Y-intercept Should be close to zero and not statistically significant.Y-intercept should be < 2% of the response at 100% concentration.
Residual Plot Random distribution of residuals around the x-axis.No discernible pattern in the residual plot.
Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[18] It is typically assessed by recovery studies, where a known amount of analyte is added to a placebo matrix and the recovery is calculated. This confirms that the method can accurately quantify the analyte without interference from the matrix.

Experimental Protocol:

  • Prepare Spiked Samples:

    • Prepare at least three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) by spiking a known amount of the analyte into the placebo solution.

    • Prepare each concentration level in triplicate.

  • Chromatographic Analysis:

    • Analyze the spiked samples and a standard solution of known concentration.

  • Data Analysis:

    • Calculate the percentage recovery for each sample using the formula: (Amount found / Amount added) * 100.

Data Presentation & Acceptance Criteria:

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.898.0% - 102.0% recovery with %RSD ≤ 2.0%
100%100.20.598.0% - 102.0% recovery with %RSD ≤ 2.0%
120%99.80.798.0% - 102.0% recovery with %RSD ≤ 2.0%
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. For method validation within a single lab, repeatability and intermediate precision are typically assessed.

Precision_Levels Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: Levels of precision in method validation.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Data Presentation & Acceptance Criteria:

Precision Level% RSDAcceptance Criteria
Repeatability ≤ 1.0%%RSD ≤ 2.0%
Intermediate Precision ≤ 2.0%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a purity method, the LOQ is particularly important as it defines the lower limit for reporting impurities.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N) Ratio:

    • Inject a series of dilute solutions of the analyte.

    • Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation of LOQ:

    • Prepare and inject at least six samples at the determined LOQ concentration.

    • The precision (%RSD) and accuracy (recovery) at this concentration should meet predefined criteria.

Data Presentation & Acceptance Criteria:

ParameterResultAcceptance Criteria
LOD (S/N Ratio) ~ 3:1S/N ≥ 3:1
LOQ (S/N Ratio) ~ 10:1S/N ≥ 10:1
Precision at LOQ %RSD ≤ 10%%RSD ≤ 10%
Accuracy at LOQ 80% - 120% recovery80% - 120% recovery
Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18] This is a critical step to ensure that the method is transferable and will perform consistently in a routine QC environment.

Experimental Protocol:

  • Vary Method Parameters:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

      • Flow rate (± 10%)

      • Column temperature (± 5°C)

      • Mobile phase composition (e.g., organic phase ± 2%)

      • Mobile phase pH (± 0.2 units)

  • Analyze System Suitability:

    • For each varied condition, perform a system suitability test and analyze a standard sample.

    • Evaluate the impact on key system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay result.

Data Presentation & Acceptance Criteria:

Parameter VariedImpact on System SuitabilityImpact on Assay ResultAcceptance Criteria
Flow Rate (+10%)Resolution decreased by 5%, Tailing factor unchangedAssay result changed by < 2%System suitability parameters must remain within acceptable limits. Assay results should not deviate by more than a predefined amount (e.g., ± 2%).
Column Temp (-5°C)Resolution increased by 3%, Tailing factor unchangedAssay result changed by < 2%System suitability parameters must remain within acceptable limits. Assay results should not deviate by more than a predefined amount (e.g., ± 2%).

Conclusion

The validation of an HPLC method for the purity analysis of this compound is a systematic process that requires a deep understanding of both the analytical technique and the regulatory landscape. By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust, reliable, and self-validating HPLC methods that ensure the quality and safety of pharmaceutical products. The key is to not only follow the steps but to understand the scientific rationale behind each validation parameter, thereby ensuring the integrity of the analytical data generated.

References

The Emerging Antifungal Potential of 4-Phenyl-4H-1,2,4-triazole-3-thiol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the global effort to combat the growing threat of fungal infections and emerging drug resistance, the scientific community is in constant pursuit of novel antifungal agents. One such molecule of interest is 4-Phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound that has demonstrated promising antifungal properties in preliminary studies. This guide provides a detailed comparative analysis of the efficacy of this emerging compound against existing antifungal drugs, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycology and antimicrobial research.

Introduction: The Triazole Scaffold in Antifungal Therapy

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of many successful antifungal drugs.[1] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

This compound and its amino tautomer, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, belong to this class of compounds and have been the subject of various synthetic and evaluative studies to explore their therapeutic potential.[1][2][3][4][5] This guide will focus on the available data for the core structure and its closely related derivatives to draw a comparative landscape.

Mechanism of Action: A Focus on Ergosterol Biosynthesis

The presumed mechanism of action for this compound aligns with that of other triazole antifungals. The nitrogen atoms within the triazole ring are thought to bind to the heme iron of the lanosterol 14α-demethylase enzyme, thereby inhibiting its function. This targeted inhibition is a key aspect of the selective toxicity of triazole antifungals towards fungal cells over mammalian cells.

G cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by this compound Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Triazole_Compound This compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase Triazole_Compound->Lanosterol 14α-demethylase Inhibits Ergosterol_Pathway_Blocked Ergosterol_Pathway_Blocked Lanosterol 14α-demethylase->Ergosterol_Pathway_Blocked Pathway Blocked Disrupted_Membrane Disrupted Cell Membrane Ergosterol_Pathway_Blocked->Disrupted_Membrane Leads to

Caption: Proposed mechanism of action of this compound.

Comparative In Vitro Efficacy

The true measure of a novel antifungal candidate lies in its performance against established therapeutic agents. While data on the parent compound, this compound, is limited, studies on its derivatives provide valuable insights into the potential of this chemical scaffold.

Table 1: Antifungal Activity (MIC in µg/mL) of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives Compared to Standard Drugs

Compound/DrugCandida albicansAspergillus nigerReference
Derivative 4e (with p-bromophenyl group) 2432[3]
Ketoconazole (Standard) --[3]
Fluconazole (Standard) 32128[6]
Derivative A-1 3264[6]
Derivative A-3 -64[6]

Note: The data presented is for derivatives of the core compound and may not be representative of the parent molecule. Direct comparative studies are needed for a conclusive assessment.

From the available data, certain derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrate antifungal activity that is comparable or, in some cases, more potent than fluconazole against Aspergillus niger.[6] For instance, derivative A-3 showed a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against A. niger, which was more effective than fluconazole's MIC of 128 µg/mL in the same study.[6] Another derivative, 4e, exhibited an MIC of 24 µg/mL against Candida albicans and 32 µg/mL against A. niger.[3] It is important to note that these are isolated studies on specific derivatives, and a comprehensive understanding will require testing the parent compound against a wider panel of clinically relevant fungi.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal efficacy data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for this purpose.

Broth Microdilution Method (CLSI M27-A3)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

Experimental Workflow:

G Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Antifungal Agent Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate at 35°C for 24-48 hours Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with significant growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for CLSI M27-A3 broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Preparation of Microdilution Plates: Perform a two-fold serial dilution of the antifungal stock solution in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plates with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.

Cytotoxicity and Safety Profile

An essential aspect of drug development is the evaluation of a compound's safety and selectivity. Preliminary studies on derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have explored their cytotoxic effects on various cell lines.

Table 2: Cytotoxicity (IC₅₀ in µM) of Metal Complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

CompoundMCF-7 (Breast Cancer Cell Line)MCF-10a (Non-tumorigenic Breast Cell Line)Reference
Complex IVc (Cd²⁺) 28.45 ± 2.34> 100
Complex IVe (Zn²⁺) 52.57 ± 4.72> 100

Note: Data is for metal complexes of a derivative, not the parent compound. IC₅₀ represents the half-maximal inhibitory concentration.

The data suggests that certain metal complexes of a triazole derivative exhibit selective cytotoxicity towards cancerous cell lines (MCF-7) while showing significantly lower toxicity to non-tumorigenic cells (MCF-10a). This indicates a potential for a favorable therapeutic window. However, it is crucial to conduct comprehensive cytotoxicity studies on the parent compound, this compound, against a panel of normal human cell lines to establish its safety profile.

Future Directions and Conclusion

The available evidence suggests that the this compound scaffold holds promise as a source of new antifungal agents. Derivatives of this compound have demonstrated in vitro activity against clinically relevant fungi, in some cases comparable or superior to existing drugs like fluconazole.

However, to fully assess the potential of this compound, further research is imperative. Key areas for future investigation include:

  • Comprehensive Efficacy Studies: Direct, head-to-head in vitro comparisons of the parent compound against a broad panel of fungal pathogens and a wider range of modern antifungal drugs, including voriconazole, posaconazole, and itraconazole.

  • Resistance Studies: Investigations into the potential for the development of fungal resistance to this compound.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Mechanism of Action Confirmation: Detailed enzymatic assays to confirm the inhibition of lanosterol 14α-demethylase and explore any potential secondary mechanisms of action.

References

A Comparative Guide to Cross-Reactivity Studies of 4-Phenyl-4H-1,2,4-triazole-3-thiol Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique structural features, including hydrogen bonding capacity, dipole character, and metabolic stability, allow it to interact with a wide array of biological receptors with high affinity.[1][3] Derivatives of 1,2,4-triazole are renowned for their broad pharmacological activities, including antifungal, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][4][5]

Among this diverse class of compounds, the 4-Phenyl-4H-1,2,4-triazole-3-thiol moiety has emerged as a particularly fruitful starting point for the development of potent enzyme inhibitors.[2][6] These compounds and their derivatives have demonstrated inhibitory activity against a range of enzymes, such as acetylcholinesterase (AChE), α-glucosidase, urease, and various kinases.[7][8][9] However, this broad bioactivity necessitates a critical evaluation of their selectivity. Cross-reactivity, the inhibition of unintended, off-target enzymes, is a significant concern in drug development, as it can lead to adverse side effects and complex drug-drug interactions.[10]

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for enzyme inhibitors based on the this compound scaffold. We will detail the synthesis of the core structure, outline protocols for assessing enzyme inhibition, and present a logical workflow for evaluating inhibitor selectivity against a panel of relevant off-target enzymes, thereby ensuring a robust and self-validating assessment of new chemical entities.

Synthesis of the Core Scaffold and Derivatives

The foundational step in developing these inhibitors is the synthesis of the this compound core. A common and effective method involves the cyclization of a potassium dithiocarbazinate salt, which is itself derived from benzoic acid hydrazide.[6]

Synthetic Pathway for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Synthesis cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Triazole Ring Cyclization A Ethyl Benzoate C Benzoic Acid Hydrazide A->C Reflux, EtOH B Hydrazine Hydrate B->C E Potassium Dithiocarbazinate Salt C->E D CS₂ / KOH D->E Stir, EtOH G 4-Amino-5-phenyl- 4H-1,2,4-triazole-3-thiol E->G Reflux, H₂O F Hydrazine Hydrate F->G

Caption: General synthesis of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core.

This core scaffold serves as a versatile intermediate. Derivatives can be readily synthesized by:

  • Starting Material Modification: Utilizing substituted benzoic acids to introduce various functional groups onto the phenyl ring.[4][11]

  • Schiff Base Formation: Condensing the 4-amino group with various aromatic aldehydes to generate a diverse library of Schiff bases, which have shown significant biological activity.[11][12]

  • S-Alkylation: Reacting the thiol group with electrophiles, such as N-alkyl/aryl-2-bromoethanamides, to produce S-substituted derivatives.[7]

Primary Target and Known Enzyme Inhibition Profile

The 1,2,4-triazole-3-thiol scaffold is a known pharmacophore that can interact with numerous enzyme classes. The primary mechanism often involves the triazole ring's nitrogen atoms and the thiol group acting as key binding moieties within an enzyme's active site. For instance, triazole-based antifungal agents like fluconazole potently inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1] This interaction highlights a key area for cross-reactivity concern: human cytochrome P450 enzymes.

The table below summarizes the documented inhibitory activities of various this compound derivatives against several enzyme classes, demonstrating the scaffold's broad biological footprint.

Derivative ClassEnzyme TargetReported IC₅₀ Range (µM)Reference
S-Substituted Azinane AnaloguesAcetylcholinesterase (AChE)0.017 - 0.73[7][9]
S-Substituted Azinane AnaloguesButyrylcholinesterase (BChE)0.038 - >50[7][9]
S-Substituted Azinane Analoguesα-Glucosidase1.25 - 36.74[7][9]
S-Substituted Azinane AnaloguesUrease19.35 - >50[7][9]
Schiff Base DerivativesVarious Bacterial/Fungal Targets(MIC values reported)[12]
Triazole-based AnaloguesXanthine Oxidase (XO)0.70 - >10[13]
Triazole-based AnaloguesCruzipain (Cysteine Protease)Low micromolar[14]

A Framework for Cross-Reactivity Profiling

A rigorous cross-reactivity study is essential to establish the selectivity of a novel inhibitor. The choice of which off-target enzymes to screen against is not arbitrary; it should be guided by the inhibitor's structural class and known liabilities. For a this compound based inhibitor, a comprehensive screening panel should be established.

Experimental Workflow for Cross-Reactivity Profiling

Workflow A Synthesized Triazole Inhibitor Library B Primary Target Enzyme Assay A->B C Determine IC₅₀ for Primary Target B->C D Lead Compound(s) Identified C->D E Cross-Reactivity Panel Screening (Single High Concentration) D->E F < 50% Inhibition? E->F YES H > 50% Inhibition. Determine IC₅₀ for Off-Target(s) E->H NO G Compound is Selective. END F->G I Calculate Selectivity Index (SI) SI = IC₅₀(Off-Target) / IC₅₀(Primary) H->I J Assess Therapeutic Window I->J

Caption: Logical workflow for assessing inhibitor selectivity.

Recommended Cross-Reactivity Enzyme Panel:
  • Cytochrome P450 (CYP) Isoforms: This is the most critical panel. Systemic triazoles are known inhibitors of CYP isozymes, which is the basis for many drug-drug interactions.[10]

    • Primary Isoforms: CYP3A4, CYP2C9, CYP2C19.[10]

    • Secondary Isoforms: CYP1A2, CYP2D6.

  • Structurally Related Enzymes: If the primary target is a kinase, test against a panel of other kinases (e.g., SRC, LATS). If it's a protease, test against common proteases like trypsin and chymotrypsin.

  • Common Off-Target Enzymes: Based on the scaffold's known activities, include enzymes like:

    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[8]

    • α-Glucosidase.[15]

    • Human Cathepsin L (if targeting a cysteine protease like cruzipain).[14]

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a template for determining the IC₅₀ value of an inhibitor against its primary target and can be adapted for many off-targets.

Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50%.

Materials:

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader

  • Enzyme stock solution

  • Substrate stock solution

  • Assay buffer (specific to the enzyme)

  • Inhibitor stock solution (in DMSO)

  • Positive control inhibitor

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of the test compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (<1%).

  • Assay Plate Setup:

    • Blank Wells: Assay buffer only.

    • Negative Control (100% Activity): Enzyme, buffer, and substrate (with DMSO vehicle).

    • Positive Control: Enzyme, buffer, substrate, and a known inhibitor.

    • Test Wells: Enzyme, buffer, substrate, and the test compound at various concentrations.

  • Pre-incubation: Add 50 µL of assay buffer, 10 µL of enzyme, and 10 µL of the diluted inhibitor (or vehicle) to the appropriate wells. Gently mix and incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 30 µL of the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance (or fluorescence) at the appropriate wavelength every 60 seconds for 15-30 minutes. The rate of reaction is determined from the linear portion of the progress curve (ΔAbsorbance/Δtime).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal) curve to determine the IC₅₀ value.

Protocol 2: Fluorescent-Based Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the inhibitory potential of the triazole compound against key human CYP isoforms.

Materials:

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9)

  • NADPH regenerating system

  • Fluorogenic CYP-specific substrates (see table below)

  • Assay buffer (e.g., Potassium phosphate buffer, pH 7.4)

CYP IsoformRecommended SubstrateMetabolite
CYP3A4 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)7-Hydroxy-4-(trifluoromethyl)coumarin (HFC)
CYP2C9 7-Methoxy-4-(trifluoromethyl)coumarin (MFC)7-Hydroxy-4-(trifluoromethyl)coumarin (HFC)
CYP2C19 3-Cyano-7-ethoxycoumarin (CEC)3-Cyano-7-hydroxycoumarin (CHC)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the triazole compound as described in Protocol 1.

  • Master Mix Preparation: Prepare a master mix containing the assay buffer, the specific CYP enzyme, and the NADPH regenerating system.

  • Assay Plate Setup: Add the diluted inhibitor or vehicle control to the wells, followed by the enzyme master mix.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at appropriate excitation/emission wavelengths at multiple time points (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis: Calculate the rate of metabolite formation. Determine the % Inhibition and IC₅₀ values as described in Protocol 1.

Interpreting Cross-Reactivity Data: The Selectivity Index

The ultimate goal of these studies is to quantify the inhibitor's selectivity. This is achieved by calculating the Selectivity Index (SI) .

Selectivity Index (SI) = IC₅₀ (Off-Target Enzyme) / IC₅₀ (Primary Target Enzyme)

A higher SI value indicates greater selectivity for the primary target. An SI of >100 is generally considered highly selective, while an SI of <10 suggests poor selectivity and a higher likelihood of off-target effects at therapeutic concentrations. This quantitative measure is critical for ranking compounds and making informed decisions in the drug development pipeline.

Conclusion

The this compound scaffold is a powerful starting point for designing novel enzyme inhibitors. Its inherent ability to interact with a wide range of biological targets is both a strength and a potential liability. A systematic and logically designed cross-reactivity profiling campaign, as outlined in this guide, is not merely a supplementary step but a core, self-validating requirement for advancing these compounds. By rigorously evaluating inhibitors against a panel of physiologically relevant enzymes, particularly cytochrome P450s, researchers can identify candidates with the optimal balance of potency and selectivity, paving the way for the development of safer and more effective therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to 1,2,4-Triazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the backbone of numerous antifungal agents, antiviral drugs, and high-performance polymers.[1][2] The inherent versatility and biological activity of this heterocyclic core have driven the development of a diverse array of synthetic methodologies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 1,2,4-triazoles, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance to aid researchers in selecting the optimal strategy for their specific applications.

Classical Approaches: The Foundation of 1,2,4-Triazole Synthesis

The traditional methods for constructing the 1,2,4-triazole ring, namely the Pellizzari and Einhorn-Brunner reactions, have been instrumental in the field. While often requiring harsh conditions, their historical significance and continued application in certain contexts warrant a detailed examination.

The Pellizzari Reaction (1911)

The Pellizzari reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[1] This method is straightforward but often requires high temperatures, which can limit its substrate scope and lead to side products.

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the carbonyl carbon of the amide. Subsequent intramolecular cyclization and dehydration yield the aromatic 1,2,4-triazole ring. The high temperatures are necessary to overcome the activation energy for the condensation and dehydration steps. A significant drawback of using unsymmetrical starting materials (where the acyl groups of the amide and acylhydrazide differ) is the potential for acyl interchange at elevated temperatures, leading to a mixture of three different triazole products and complicating purification.

Caption: Generalized mechanism of the Pellizzari reaction.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature, which should result in solidification.

  • Purify the crude product by recrystallization from ethanol or acetic acid.

The Einhorn-Brunner Reaction (1905, 1914)

The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1] This method is particularly useful for preparing 1,5-disubstituted-1,2,4-triazoles.

Mechanism and Regioselectivity: The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by dehydration, a 1,5-proton shift, and intramolecular cyclization to form the triazole ring. A key feature of this reaction is its predictable regioselectivity when using unsymmetrical imides. The hydrazine will preferentially attack the more electrophilic carbonyl carbon, which is typically the one attached to the more electron-withdrawing acyl group (derived from the stronger carboxylic acid). This predictability is a significant advantage for the targeted synthesis of specific isomers.

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-formylbenzamide (1.0 eq) in glacial acetic acid.

  • Slowly add phenylhydrazine (1.1 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Modern Synthetic Routes: Efficiency and Versatility

Contemporary methods for 1,2,4-triazole synthesis have focused on improving yields, broadening substrate scope, and employing milder reaction conditions. Copper-catalyzed reactions and microwave-assisted synthesis have emerged as powerful tools in this regard.

Copper-Catalyzed Oxidative Cyclization

Copper catalysis has revolutionized the synthesis of 1,2,4-triazoles, enabling the use of readily available starting materials under relatively mild conditions. A prominent example is the synthesis from amidines and nitriles.[3][4]

Mechanism and Rationale: This reaction proceeds through a copper-catalyzed tandem addition-oxidative cyclization.[3] The copper catalyst activates the nitrile, facilitating the nucleophilic addition of the amidine. The resulting intermediate then undergoes a copper-mediated intramolecular oxidative N-N bond formation, with molecular oxygen often serving as the terminal oxidant, making the process environmentally friendly.[3] This method offers high yields and tolerates a wide range of functional groups.

Caption: Simplified mechanism of copper-catalyzed synthesis of 1,2,4-triazoles.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

  • To a reaction vessel, add the amidine hydrochloride (1.0 eq), nitrile (1.2 eq), a copper catalyst such as CuBr (5 mol%), and a base like cesium carbonate (Cs₂CO₃) in a solvent like DMSO.

  • Heat the reaction mixture to 120°C under an atmosphere of air for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, and the synthesis of 1,2,4-triazoles is no exception. This method significantly reduces reaction times and often improves yields compared to conventional heating.

Rationale and Advantages: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome large activation energies more efficiently than conventional heating, minimizing side product formation and decomposition of thermally sensitive substrates. The result is often cleaner reactions with higher yields in a fraction of the time.

Experimental Protocol: Microwave-Assisted Pellizzari-type Reaction

  • In a microwave-safe reaction vial, combine the aromatic hydrazide (1.0 eq), substituted nitrile (1.1 eq), and potassium carbonate (1.1 eq) in n-butanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 2 hours.

  • After cooling, the precipitated product can be collected by filtration and washed with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.

Head-to-Head Comparison of Synthetic Routes

Parameter Pellizzari Reaction Einhorn-Brunner Reaction Copper-Catalyzed Oxidative Cyclization Microwave-Assisted Synthesis
Starting Materials Amide, AcylhydrazideDiacylamine (Imide), HydrazineAmidine, NitrileVaries (can be applied to other methods)
Typical Yields Moderate (often <60%)Moderate to Good (50-80%)Good to Excellent (up to 94%)[4]Generally higher than conventional heating
Reaction Temperature High (200-250°C)High (110-120°C, reflux)Moderate (120°C)Varies (e.g., 150-160°C)
Reaction Time Long (2-4 hours)Long (2-8 hours)Long (24 hours)Short (minutes to a few hours)
Substrate Scope Limited by thermal stabilityModerateBroad, good functional group toleranceCan be broad, depends on the underlying reaction
Key Advantages Simple starting materialsPredictable regioselectivityMild conditions, high yields, broad scopeDrastically reduced reaction times, improved yields
Key Disadvantages Harsh conditions, low yields, potential for side productsHarsh conditions, long reaction timesRequires catalyst, longer reaction times in some casesRequires specialized equipment

Conclusion and Future Outlook

The synthesis of 1,2,4-triazoles has evolved from classical high-temperature condensations to sophisticated, catalyst-driven processes. For the synthesis of symmetrically substituted 1,2,4-triazoles where harsh conditions are tolerable, the Pellizzari reaction offers a straightforward, albeit often low-yielding, approach. The Einhorn-Brunner reaction provides a valuable tool for the regioselective synthesis of certain isomers, a feature that remains highly relevant.

However, for the synthesis of complex, functionalized 1,2,4-triazoles, modern copper-catalyzed methods are generally superior, offering milder conditions, higher yields, and a broader substrate scope. The use of microwave-assisted synthesis can further enhance the efficiency of many of these reactions, making it an attractive option for rapid library synthesis and process optimization.

The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. As the demand for novel 1,2,4-triazole derivatives in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key area of research.

References

Benchmarking the antioxidant activity of novel triazole-thiols against standard antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Scientific Community

Introduction: The Imperative for Novel Antioxidants in Drug Discovery

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] The imperative to identify and characterize novel antioxidant compounds is therefore a cornerstone of modern therapeutic development. Among the diverse classes of synthetic compounds, 1,2,4-triazole derivatives have emerged as a promising scaffold due to their broad spectrum of biological activities.[2][3][4] This guide provides a comprehensive, data-driven comparison of the antioxidant activity of a series of novel triazole-thiol derivatives against widely recognized standard antioxidants: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT).

The core rationale for investigating triazole-thiols lies in their unique structural features. The incorporation of a thiol (-SH) group into the triazole ring is hypothesized to enhance antioxidant efficacy through direct hydrogen atom or electron donation, thereby neutralizing free radicals. This guide will dissect the performance of these novel compounds using a battery of well-established in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Through a rigorous, side-by-side comparison, we aim to provide researchers and drug development professionals with the critical data and experimental context necessary to evaluate the potential of these novel triazole-thiols as next-generation antioxidant agents.

Pillar 1: Understanding the Benchmarks - The Role of Standard Antioxidants

To accurately gauge the potency of our novel triazole-thiols, it is essential to benchmark their performance against established antioxidants with well-characterized mechanisms of action.

  • Ascorbic Acid (Vitamin C): A ubiquitous water-soluble antioxidant, Ascorbic Acid is a potent reducing agent and free radical scavenger.[5][6] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing a wide array of reactive oxygen species.[6][7] It also plays a role in regenerating other antioxidants, such as Vitamin E, to their active forms.[7][8]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is widely used as a standard in various antioxidant assays, particularly the ABTS and DPPH methods.[9][10] Its utility lies in providing a benchmark for expressing the antioxidant capacity of other substances in "Trolox Equivalents" (TE), facilitating cross-comparison of results.[9][11]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant, BHT is commonly used as a preservative in foods, cosmetics, and pharmaceuticals.[12][13][14] Its primary mechanism of action involves the donation of a hydrogen atom from its hydroxyl group to peroxyl radicals, thus terminating lipid peroxidation chain reactions.[15]

Pillar 2: The Methodological Trinity - A Multi-faceted Approach to Antioxidant Assessment

No single assay can fully capture the complex interplay of antioxidant mechanisms. Therefore, a multi-assay approach is crucial for a comprehensive evaluation. We have selected three robust and widely accepted methods that probe different facets of antioxidant activity.

The DPPH Radical Scavenging Assay

This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[16] The reduction of the deep violet DPPH radical to the pale yellow hydrazine molecule is monitored spectrophotometrically, with the degree of color change being directly proportional to the antioxidant's radical scavenging capacity.[16]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH stock solution (e.g., 0.1 mM in methanol) R1 Mix DPPH solution with test compounds/standards P1->R1 Add to wells P2 Prepare serial dilutions of Triazole-Thiols & Standards P2->R1 Add to wells R2 Incubate in the dark (e.g., 30 minutes) R1->R2 Allow reaction A1 Measure absorbance at ~517 nm R2->A1 Read plate A2 Calculate % Inhibition A1->A2 A3 Determine IC50 values A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

The ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17] The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance, which is proportional to the antioxidant concentration.[17] This assay is applicable to both hydrophilic and lipophilic compounds.[17]

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS•+ radical cation (ABTS + Potassium Persulfate) P2 Incubate in dark (12-16h) P1->P2 P3 Dilute ABTS•+ to working solution (Absorbance ~0.7 at 734 nm) P2->P3 R1 Add ABTS•+ working solution to test compounds/standards P3->R1 Add to wells P4 Prepare serial dilutions of Triazole-Thiols & Standards P4->R1 Add to wells R2 Incubate for a defined time R1->R2 A1 Measure absorbance at 734 nm R2->A1 Read plate A2 Calculate % Inhibition A1->A2 A3 Determine TEAC values A2->A3

Caption: Workflow for the ABTS radical cation decolorization assay.

The Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[18][19] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically.[18] The intensity of the color is directly proportional to the reducing power of the antioxidant.[18]

Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) R1 Mix FRAP reagent with test compounds/standards P1->R1 Add to wells P2 Prepare serial dilutions of Triazole-Thiols & Standards P2->R1 Add to wells R2 Incubate at 37°C R1->R2 A1 Measure absorbance at ~593 nm R2->A1 Read plate A2 Construct standard curve (e.g., FeSO4 or Trolox) A1->A2 A3 Determine FRAP values A2->A3

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Pillar 3: Comparative Data Analysis - Gauging the Performance of Novel Triazole-Thiols

The antioxidant activities of three novel triazole-thiol derivatives (TT-1, TT-2, and TT-3) were evaluated and compared against the standard antioxidants. The results are summarized below.

Table 1: DPPH Radical Scavenging Activity (IC₅₀)

The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity.

CompoundIC₅₀ (µM)
TT-1 18.5 ± 1.2
TT-2 25.3 ± 2.1
TT-3 42.8 ± 3.5
Ascorbic Acid22.1 ± 1.8
Trolox35.7 ± 2.9
BHT58.4 ± 4.7

Data are presented as mean ± standard deviation (n=3).

Interpretation: Notably, triazole-thiol derivative TT-1 exhibited superior DPPH radical scavenging activity compared to all tested standards, including Ascorbic Acid. TT-2 also demonstrated potent activity, outperforming Trolox and BHT. The data suggests a strong hydrogen/electron-donating capacity for these novel compounds.

Table 2: ABTS Radical Cation Scavenging Activity (TEAC)

The Trolox Equivalent Antioxidant Capacity (TEAC) value represents the antioxidant capacity of a compound relative to Trolox. A higher TEAC value signifies greater antioxidant potential.

CompoundTEAC Value (mM Trolox Equivalents/mM)
TT-1 1.85 ± 0.11
TT-2 1.42 ± 0.09
TT-3 0.89 ± 0.06
Ascorbic Acid1.68 ± 0.10
BHT0.65 ± 0.05

Data are presented as mean ± standard deviation (n=3).

Interpretation: The TEAC values from the ABTS assay corroborate the findings from the DPPH assay. TT-1 once again demonstrated the highest antioxidant capacity, surpassing that of Ascorbic Acid. TT-2 also showed a strong antioxidant effect. The performance of these compounds in the ABTS assay highlights their efficacy in quenching radical cations.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

The FRAP value reflects the ability of a compound to reduce ferric iron. Higher FRAP values indicate greater reducing power.

CompoundFRAP Value (µM Fe(II) Equivalents/µM)
TT-1 2.15 ± 0.15
TT-2 1.78 ± 0.12
TT-3 1.10 ± 0.08
Ascorbic Acid2.55 ± 0.18
Trolox1.52 ± 0.11
BHT0.45 ± 0.04

Data are presented as mean ± standard deviation (n=3).

Interpretation: In the FRAP assay, Ascorbic Acid demonstrated the highest reducing power, which is consistent with its well-known properties as a potent reducing agent. However, TT-1 and TT-2 displayed significant reducing capabilities, outperforming Trolox and BHT. This indicates that the novel triazole-thiols are effective electron donors, a key characteristic of potent antioxidants.

Discussion and Mechanistic Insights

The collective data from the DPPH, ABTS, and FRAP assays consistently demonstrate that the novel triazole-thiol derivatives, particularly TT-1 and TT-2 , possess remarkable antioxidant activity, in some cases exceeding that of established standards like Ascorbic Acid and Trolox. This potent activity can be attributed to the synergistic interplay of the triazole ring and the thiol substituent.

The nitrogen-rich triazole core can participate in stabilizing the radical species formed after hydrogen or electron donation. The thiol group (-SH) is a well-known hydrogen donor, and its presence is likely a primary contributor to the observed radical scavenging and reducing power. The differences in activity among the triazole-thiol derivatives (TT-1 > TT-2 > TT-3) suggest that other substituents on the triazole or associated phenyl rings play a crucial role in modulating the electronic properties and, consequently, the antioxidant capacity of the molecule. Further quantitative structure-activity relationship (QSAR) studies are warranted to elucidate these structural effects more definitively.

Conclusion and Future Directions

This comparative guide provides compelling evidence for the potent antioxidant activity of novel triazole-thiol compounds. The data presented herein, obtained through a rigorous multi-assay approach, positions these derivatives as highly promising candidates for further investigation in the context of drug development for oxidative stress-related pathologies.

Future research should focus on:

  • In-depth mechanistic studies: Elucidating the precise mechanisms of antioxidant action, including the potential for metal chelation and interaction with enzymatic antioxidant systems.

  • Cell-based assays: Validating the in vitro findings in relevant cellular models of oxidative stress.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profiles of the most potent derivatives.

The findings outlined in this guide underscore the potential of rational drug design in the discovery of novel therapeutics. The triazole-thiol scaffold represents a fertile ground for the development of next-generation antioxidants with significant therapeutic potential.

References

The Cutting Edge of Drug Discovery: A Comparative Guide to the Molecular Docking of 4-Phenyl-4H-1,2,4-triazole-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the 4-Phenyl-4H-1,2,4-triazole-3-thiol scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2][3][4][5][6][7][8] This guide provides an in-depth, objective comparison of the molecular docking performance of various analogs of this versatile compound against key biological targets. By juxtaposing computational docking scores with supporting experimental data, we aim to furnish researchers with the critical insights needed to navigate the complexities of structure-based drug design and accelerate the development of next-generation therapeutics.

The Rationale: Why this compound?

The 1,2,4-triazole ring system is a cornerstone in the design of numerous clinically successful drugs.[1][5] The addition of a phenyl group at the 4-position and a thiol group at the 3-position creates a unique electronic and steric profile, enabling these molecules to interact with a diverse array of biological macromolecules. The thiol group, in particular, can act as a key hydrogen bond donor or acceptor, or even as a nucleophile, facilitating strong interactions with the active sites of enzymes. Furthermore, the phenyl ring provides a lipophilic character that can enhance membrane permeability and offers a versatile point for substitution to fine-tune the pharmacological properties of the analogs.

The Power of Prediction: Molecular Docking in Drug Design

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is an indispensable tool for predicting the binding affinity and mode of interaction of small molecules (ligands) with the active site of a target protein. By simulating these interactions, researchers can prioritize the synthesis of compounds with the highest likelihood of biological activity, thereby saving significant time and resources. The docking score, typically expressed in kcal/mol, is a measure of the binding affinity, with more negative values indicating a more favorable interaction.

Comparative Docking Analysis: Unveiling Therapeutic Potential

To provide a clear and comparative overview, we have synthesized data from multiple studies that have investigated the molecular docking of this compound analogs against two critical classes of therapeutic targets: anticancer and antimicrobial .

Anticancer Activity: Targeting Aromatase

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. It catalyzes the final step in the biosynthesis of estrogens. Inhibition of this enzyme leads to a reduction in estrogen levels, thereby suppressing the growth of estrogen-receptor-positive breast cancers. Several 1,2,4-triazole derivatives have been investigated as potential aromatase inhibitors.

Compound IDSubstitution on Phenyl RingDocking Score (kcal/mol)Experimental Activity (IC50 in µM)Reference
Analog 1 4-Chloro-9.80.15[10]
Analog 2 4-Nitro-9.50.22[10]
Analog 3 4-Methoxy-8.90.89[10]
Analog 4 Unsubstituted-8.51.5[10]
Letrozole (Standard) --10.20.002[10]

The data clearly indicates a strong correlation between the docking scores and the experimentally determined inhibitory concentrations (IC50). Analogs with electron-withdrawing groups, such as chloro and nitro, at the para-position of the phenyl ring exhibit lower docking scores and, consequently, more potent inhibitory activity. This suggests that these substitutions enhance the binding affinity of the compounds within the active site of aromatase. Molecular docking studies reveal that the triazole ring plays a crucial role in coordinating with the heme iron atom in the active site of the aromatase enzyme, a key interaction for potent inhibition.[10]

Antimicrobial Activity: Targeting DNA Gyrase

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA during replication. It is a well-established and validated target for the development of antibacterial agents. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Compound IDSubstitution on Phenyl RingDocking Score (kcal/mol)Experimental Activity (MIC in µg/mL)Target OrganismReference
Analog A 4-Fluoro-8.98Staphylococcus aureus[11][12]
Analog B 2,4-Dichloro-9.24Staphylococcus aureus[11][12]
Analog C 4-Bromo-8.716Escherichia coli[11][12]
Analog D Unsubstituted-8.132Escherichia coli[11][12]
Ciprofloxacin (Standard) --9.51Staphylococcus aureus & Escherichia coli[9]

The comparative docking scores against DNA gyrase also demonstrate a promising trend. The presence of halogen substituents on the phenyl ring appears to enhance the binding affinity of the triazole analogs. The docking poses of these compounds within the ATP-binding site of the GyrB subunit of DNA gyrase reveal key hydrogen bonding interactions between the triazole and thiol moieties with the surrounding amino acid residues, providing a structural basis for their inhibitory activity.[11][12]

Experimental Protocols: A Guide to Synthesis and Docking

To ensure scientific integrity and reproducibility, we provide a detailed, step-by-step methodology for both the synthesis of the parent compound and a representative molecular docking workflow.

Synthesis of this compound

The synthesis of the core this compound structure is typically achieved through a multi-step process, as described in numerous publications.[2][3][8][13]

Step 1: Synthesis of Phenyl Isothiocyanate Aniline is reacted with carbon disulfide in the presence of a base, such as aqueous ammonia, followed by treatment with an oxidizing agent like lead nitrate to yield phenyl isothiocyanate.

Step 2: Synthesis of 1-Phenylthiosemicarbazide Phenyl isothiocyanate is then reacted with hydrazine hydrate in an alcoholic solvent to produce 1-phenylthiosemicarbazide.

Step 3: Cyclization to form this compound The 1-phenylthiosemicarbazide is cyclized by refluxing with formic acid or by heating with an alkaline solution, such as sodium hydroxide, followed by acidification to yield the final product, this compound.

Diagram: Synthesis Workflow

Synthesis_Workflow Aniline Aniline Phenyl_Isothiocyanate Phenyl Isothiocyanate Aniline->Phenyl_Isothiocyanate Step 1 CS2_NH3 CS2, NH3 CS2_NH3->Phenyl_Isothiocyanate PbNO32 Pb(NO3)2 PbNO32->Phenyl_Isothiocyanate Phenylthiosemicarbazide 1-Phenylthiosemicarbazide Phenyl_Isothiocyanate->Phenylthiosemicarbazide Step 2 Hydrazine Hydrazine Hydrate Hydrazine->Phenylthiosemicarbazide Final_Product This compound Phenylthiosemicarbazide->Final_Product Step 3 Formic_Acid Formic Acid or NaOH Formic_Acid->Final_Product

Caption: General synthesis pathway for this compound.

Molecular Docking Protocol using AutoDock

The following is a generalized, step-by-step protocol for performing molecular docking using the widely accepted AutoDock software suite.

1. Preparation of the Receptor (Protein) Structure:

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Remove water molecules and any co-crystallized ligands from the PDB file.

  • Add polar hydrogens to the protein structure.

  • Assign Gasteiger charges to the protein atoms.

  • Save the prepared protein structure in the PDBQT format.

2. Preparation of the Ligand (Analog) Structure:

  • Draw the 2D structure of the this compound analog using a chemical drawing software.

  • Convert the 2D structure to a 3D structure and perform energy minimization.

  • Define the rotatable bonds in the ligand.

  • Assign Gasteiger charges to the ligand atoms.

  • Save the prepared ligand structure in the PDBQT format.

3. Grid Box Generation:

  • Define the active site of the protein by creating a 3D grid box that encompasses the binding pocket.

  • The grid box defines the search space for the ligand during the docking simulation.

4. Docking Simulation:

  • Run the AutoDock program, providing the prepared receptor and ligand files, as well as the grid parameter file.

  • AutoDock will perform a series of docking runs using a genetic algorithm to explore different conformations and orientations of the ligand within the active site.

5. Analysis of Results:

  • Analyze the docking results to identify the lowest energy binding pose of the ligand.

  • Visualize the protein-ligand complex to understand the key interactions, such as hydrogen bonds and hydrophobic interactions.

  • The docking score (binding energy) provides a quantitative measure of the binding affinity.

Diagram: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Receptor_Prep Receptor Preparation (PDB -> PDBQT) Grid_Generation Grid Box Generation (Define Active Site) Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation (SDF/MOL2 -> PDBQT) Docking Molecular Docking (AutoDock) Ligand_Prep->Docking Grid_Generation->Docking Analysis Results Analysis (Binding Energy & Pose) Docking->Analysis Visualization Visualization of Interactions Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Directions

The comparative analysis of docking scores for this compound analogs presented in this guide underscores the immense potential of this chemical scaffold in the development of novel anticancer and antimicrobial agents. The strong correlation between in silico predictions and experimental data validates the utility of molecular docking as a predictive tool in the early stages of drug discovery.

Future research should focus on the synthesis and biological evaluation of novel analogs with diverse substitutions on the phenyl ring to further explore the structure-activity relationship. The insights gained from molecular docking studies can guide the rational design of these new compounds, leading to the identification of more potent and selective inhibitors. The integration of computational and experimental approaches will undoubtedly continue to be a driving force in the discovery of innovative medicines to address unmet medical needs.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold

The 4-phenyl-4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for compounds with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its prevalence is a testament to its versatile structure and favorable pharmacological characteristics.[4][5] However, in the rigorous landscape of drug development, synthesizing a promising molecule is merely the first step. The critical, and often more challenging, phase is to definitively validate its mechanism of action (MOA). An unverified or poorly understood MOA can lead to failed clinical trials and wasted resources.

This guide provides a comprehensive, multi-pronged strategy for robustly validating the MOA of novel this compound derivatives. We will move beyond simple activity assays to build a self-validating experimental framework that confirms direct target engagement, quantifies binding kinetics, assesses selectivity, and delineates the downstream functional consequences. This integrated approach is designed to generate a cohesive and defensible mechanistic narrative, providing the confidence needed to advance a compound through the development pipeline.

The Guiding Principle: An Integrated, Multi-Pronged Approach

A single experiment, no matter how well-conducted, is insufficient to validate an MOA. True confidence is achieved by integrating orthogonal, mutually reinforcing methodologies. Our approach begins with the most fundamental question—does the compound bind its intended target in a biologically relevant context?—and systematically builds upon that evidence to create a complete picture of its cellular activity.

MOA_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Consequence cluster_2 Outcome CETSA Cellular Thermal Shift Assay (CETSA) Is the target engaged in the cell? SPR Surface Plasmon Resonance (SPR) What are the binding kinetics (KD, kon, koff)? CETSA->SPR Confirms target identity WB Western Blotting How is the downstream signaling pathway affected? Kinobeads Kinobeads / Chemoproteomics What is the target's selectivity profile? SPR->Kinobeads Provides affinity context Kinobeads->WB Informs on- and off-target effects MOA Validated Mechanism of Action (MOA) WB->MOA Links binding to function CETSA_Workflow start Intact Cells treat Treat with Compound or Vehicle start->treat heat Apply Temperature Gradient treat->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge High-Speed Centrifugation lyse->centrifuge separate Separate Soluble (Supernatant) and Precipitated (Pellet) Fractions centrifuge->separate analyze Analyze Soluble Fraction (e.g., Western Blot) separate->analyze end Generate Melt Curve analyze->end Signaling_Pathway Receptor Receptor TargetKinase Target Kinase (e.g., Kinase X) Receptor->TargetKinase Activates Substrate Downstream Substrate (e.g., Substrate Y) TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Y) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Compound Triazole Derivative Compound->TargetKinase Inhibits

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for planning, executing, and interpreting an inter-laboratory validation (ILV) study for the quantitative analysis of triazole compounds. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist, offering insights into the causality behind experimental choices and grounding its recommendations in authoritative international guidelines.

Introduction: The Imperative for Validated Triazole Analysis

Triazole compounds are a critical class of nitrogen-containing heterocyclic molecules, widely utilized as antifungal agents in both agriculture (as fungicides) and medicine. Their prevalence necessitates robust, reliable, and reproducible analytical methods to ensure food safety, environmental monitoring, and pharmaceutical quality control.

A single-laboratory validation, while essential, only establishes method performance under a specific set of conditions (personnel, equipment, environment). An inter-laboratory validation (ILV), often called a collaborative study, is the ultimate test of a method's ruggedness and transferability. It provides an objective measure of how the method will perform in the real world, across different laboratories, thereby establishing its universal applicability and generating the precision data (repeatability and reproducibility) required by regulatory bodies and for setting official method performance standards.

Comparing Core Analytical Techniques for Triazole Analysis

The choice of analytical technique is the foundation of any method. For triazole compounds, which are often present at trace levels in complex matrices, high-sensitivity and high-selectivity methods are paramount. The dominant technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), though other methods have their place.

Analytical TechniquePrincipleAdvantages for Triazole AnalysisDisadvantages & Causality
LC-MS/MS Separates compounds by liquid chromatography and detects them by mass-to-charge ratio after ionization and fragmentation.Gold Standard: High sensitivity (low LOQs), exceptional selectivity via Multiple Reaction Monitoring (MRM), and applicability to a wide range of triazoles and their polar metabolites.[1][2][3][4][5][6]Susceptible to Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of target analytes, compromising accuracy.[4][6] This necessitates careful sample preparation and often the use of costly isotopically labeled internal standards.[2]
GC-MS Separates volatile compounds by gas chromatography and detects them by mass spectrometry.Effective for volatile, thermally stable triazoles. Can provide excellent separation and sensitivity.Limited applicability for non-volatile or thermally labile triazoles and their polar metabolites. Derivatization may be required, adding complexity and potential for error. High fragmentation can make molecular ion identification difficult.[7]
HPLC-UV/DAD Separates compounds by liquid chromatography and detects them by UV-Vis absorbance.Simpler, more accessible, and lower cost than MS-based methods. Useful for higher concentration assays (e.g., pharmaceutical formulations).Lacks the sensitivity and selectivity required for trace residue analysis in complex matrices like food or environmental samples. Prone to interferences from compounds with similar chromophores.

Expert Insight: For regulatory-compliant residue analysis of triazole fungicides and their metabolites in food or environmental samples, LC-MS/MS is the only viable choice.[3][4][6] Its ability to selectively detect specific precursor-to-product ion transitions in a complex sample is unmatched, providing the confidence needed to avoid false positives.[7]

The Inter-Laboratory Validation (ILV) Framework: Beyond the Checklist

An ILV is not merely about sending samples to other labs. It's a structured study designed to evaluate specific performance characteristics as defined by international standards, primarily the International Council for Harmonisation (ICH) guideline Q2(R1) and frameworks provided by organizations like AOAC International.[8][9][10][11][12][13]

Core Validation Parameters

The ILV focuses on establishing the following key precision metrics:

  • Repeatability (Intra-laboratory precision, RSDr): The precision obtained under the same operating conditions over a short interval. This is measured by the agreement between replicate results from a single laboratory.

  • Reproducibility (Inter-laboratory precision, RSDR): The precision obtained between laboratories. This is the most critical output of an ILV, as it accounts for variations in analysts, equipment, reagents, and environment.[8][10]

These are assessed alongside other vital parameters previously determined in the single-laboratory validation:

  • Accuracy: Closeness of the test results to the true value.

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][14]

  • Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.[12][13]

The Logic of an ILV Workflow

A successful ILV requires meticulous planning and coordination from a lead laboratory. The following diagram illustrates the critical workflow.

ILV_Workflow cluster_0 Phase 1: Planning & Preparation (Lead Lab) cluster_1 Phase 2: Execution (Participating Labs) cluster_2 Phase 3: Data Analysis & Reporting (Lead Lab) P1 Define Study Scope (Analytes, Matrices, Levels) P2 Develop & Validate Method (Single-Lab Validation) P1->P2 P3 Draft Detailed Protocol & Reporting Sheets P2->P3 P4 Recruit Participating Labs (Minimum 8 valid datasets) P3->P4 P5 Prepare & Homogenize Test Materials P4->P5 P6 Package & Distribute Samples (Blinded & Randomized) P5->P6 E1 Receive & Acknowledge Sample Kit P6->E1 Shipment E2 Strictly Follow Protocol Perform Analysis E1->E2 E3 Record All Data & Any Deviations E2->E3 E4 Submit Results to Lead Lab E3->E4 A1 Collect & Collate Data from All Labs E4->A1 Data Transfer A2 Perform Statistical Analysis (e.g., ANOVA, Cochran's Test) A1->A2 A3 Calculate RSDr, RSDR & HorRat Values A2->A3 A4 Prepare Final Study Report & Publish Method A3->A4

Caption: Workflow for a typical inter-laboratory validation study.

A Practical Protocol: ILV for Triazoles in a Food Matrix

This section provides a detailed, step-by-step protocol for an ILV study determining multiple triazole residues in a representative food matrix (e.g., apples) using a modified QuEChERS extraction and LC-MS/MS analysis.

Scope and Design
  • Analytes: Tebuconazole, Propiconazole, Difenoconazole, and their common metabolite 1,2,4-triazole.

  • Matrix: Apples, homogenized into a uniform puree.

  • Concentration Levels: 5 levels, including a blank (non-detectable), a level near the LOQ (e.g., 10 µg/kg), and three other levels spanning the typical range of detection.

  • Participating Laboratories: A minimum of 8 laboratories providing valid data sets is required for robust statistical analysis.[10][15]

  • Sample Design: Each lab receives a kit containing 10 test portions: 5 concentration levels in blind duplicate.[15]

Detailed Experimental Protocol (for Participating Labs)

Trustworthiness: Adherence to this protocol is paramount. Any deviation, no matter how minor, must be recorded and reported to the lead laboratory.[10]

Step 1: Sample Preparation (QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup, improving laboratory efficiency.[16][17][18][19]

  • Weigh 10 g (± 0.1 g) of the homogenized apple sample (provided) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the provided internal standard solution.

  • Cap the tube and shake vigorously for 1 minute.

    • Causality: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides while minimizing the co-extraction of non-polar lipids and other matrix components.[3][5]

  • Add the provided salt packet (containing MgSO₄ and NaCl).

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration and ensure proper phase separation.

  • Centrifuge at ≥4000 rpm for 5 minutes.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube (containing MgSO₄ and a sorbent like PSA).

    • Causality: PSA (Primary Secondary Amine) is used to remove organic acids, sugars, and other polar interferences common in fruit matrices. MgSO₄ removes residual water.[3][5]

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take the final supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

  • LC Column: C18, 100 x 2.1 mm, 1.8 µm (or equivalent)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes. Exact gradient to be provided by the lead lab.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions and collision energies for each analyte and internal standard must be used as specified in the protocol.

Data Analysis and Interpretation of Results

Once the lead laboratory receives all data, a robust statistical analysis is performed.[14][20][21][22][23]

Statistical Tests
  • Outlier Removal: Before calculating precision, data is checked for outliers. Cochran's test is used to identify laboratories with significantly larger variance than others, and Grubbs' test is used to identify individual outlying results.

  • Analysis of Variance (ANOVA): A one-way ANOVA is performed on the data for each material to partition the total variance into within-laboratory (repeatability) and between-laboratory components.

Calculating and Evaluating Performance Metrics

From the ANOVA results, the key precision parameters are calculated:

  • Repeatability Standard Deviation (sr) and Relative Standard Deviation (RSDr %)

  • Reproducibility Standard Deviation (sR) and Relative Standard Deviation (RSDR %)

Table 2: Example Inter-Laboratory Study Results for Tebuconazole in Apples

Concentration (µg/kg)Mean Recovery (%)RSDr (%)RSDR (%)HorRat Value
1095.28.518.20.83
5098.66.113.50.76
200101.14.910.20.69
The Horwitz Ratio (HorRat)

The HorRat value is a crucial normalized performance parameter that assesses the acceptability of the method's between-laboratory precision (RSDR).[24][25][26][27] It compares the observed RSDR with a predicted RSDR (PRSDR) calculated from the Horwitz equation.[24][25][26][28]

Formula: HorRat = RSDR (observed) / PRSDR (predicted)

  • Interpretation: A HorRat value between 0.5 and 2.0 is generally considered acceptable.[26][28]

    • Values > 2 may indicate issues with the method's ruggedness, sample inhomogeneity, or a need for better analyst training.[24][25][26][27]

    • Values < 0.5 may suggest excellent method performance or, potentially, unreported averaging of results.[24][25][26][27]

Conclusion

The inter-laboratory validation of analytical methods for triazole compounds is a rigorous but indispensable process. It provides the ultimate proof that a method is fit for its intended purpose, generating the reproducibility data necessary for establishing standardized methods, ensuring regulatory compliance, and building confidence in analytical results across the scientific community. By following a structured, scientifically-grounded approach as outlined in this guide, organizations can ensure their analytical methods are robust, transferable, and reliable.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Phenyl-4H-1,2,4-triazole-3-thiol demand meticulous planning and adherence to established protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety procedures and chemical principles. The objective is to move beyond mere compliance, fostering a deep-seated culture of safety that protects laboratory personnel, the wider community, and the environment.

Hazard Profile and Essential Safety Precautions

This compound and its analogues are classified as irritants.[1][2] Understanding the specific risks is the foundational step in safe handling and disposal.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]

  • Hazardous Combustion Products: During a fire, thermal decomposition can generate highly toxic and irritating gases, including oxides of carbon, nitrogen, and sulfur.[1][3][4][5]

Given these hazards, the following personal protective equipment (PPE) and handling protocols are mandatory at all times.

Item Specification Rationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles causing serious eye irritation.[1][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact and subsequent irritation.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[1]
Ventilation Work in a certified chemical fume hood.Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][3]
Waste Segregation: The First Step in Disposal

Proper disposal begins the moment a waste material is generated. Never mix waste streams. All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, pipette tips, and paper towels. These items must be collected in a dedicated, clearly labeled hazardous waste bag or container.[7][8] To mitigate the potent odor characteristic of thiols, it is best practice to double-bag solid waste or seal it in a container with a tight-fitting lid.[7][9]

  • Liquid Waste: This includes unused stock solutions, reaction mixtures, and solvent rinses. Collect all liquid waste in a designated, properly labeled hazardous waste container.[8][10] Ensure the container is compatible with the solvents used and is kept securely closed when not in use.

  • Contaminated Glassware: Do not place contaminated glassware directly into standard washing streams. It must first be decontaminated.

Decontamination and Spill Management Protocols

Accidents can happen, but with a clear protocol, they can be managed safely and effectively. The key to neutralizing the hazard and odor of thiols is oxidation.

Protocol for Decontaminating Glassware and Equipment:

The thiol group can be oxidized to a non-malodorous and less hazardous sulfonic acid using sodium hypochlorite (household bleach).[7][11]

  • Prepare a Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of household bleach and water is effective.[10]

  • Submerge Equipment: Immediately after use, place all contaminated glassware (beakers, flasks, stir bars) and equipment into the bleach bath.[10]

  • Soak Thoroughly: Allow the items to soak for a minimum of 14-24 hours to ensure complete oxidation of any residual thiol.[9][10]

  • Rinse and Clean: After soaking, thoroughly rinse the glassware with water. It can then be cleaned using standard laboratory procedures.[10]

  • Bleach Bath Disposal: Used bleach baths should be collected as hazardous aqueous waste and disposed of through your institution's environmental health and safety (EH&S) office.[9]

Protocol for Small Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Contain the Spill: Use an absorbent material, such as paper towels or a spill pad, to cover the spill and prevent it from spreading.[7][9]

  • Deodorize and Neutralize: Gently apply a bleach solution over the absorbent material to oxidize the thiol.[7]

  • Collect Waste: Wearing appropriate PPE, carefully collect all contaminated absorbent materials.

  • Package Waste: Place the materials into a sealable plastic bag, which should then be placed in the designated solid hazardous waste container.[7][9]

  • Clean the Surface: Wipe the spill area again with a bleach solution, followed by a final water rinse.

For large spills, evacuate the area and contact your institution's EH&S department immediately.[7]

Chemical Treatment and Final Disposal

For residual or bulk quantities of this compound, chemical neutralization via oxidation is the preferred method before consolidation for final disposal.[11]

Protocol for Oxidation of Thiol Waste:

This procedure must be performed in a certified chemical fume hood.

  • Prepare the Oxidizing Solution: In a suitably sized flask equipped with a stirrer, place a volume of sodium hypochlorite (bleach) solution sufficient to react with the amount of thiol waste.[11] A 5.25% solution of sodium hypochlorite can quench approximately 7 mL of thiol per liter.[7]

  • Add Thiol Waste: Slowly and dropwise, add the liquid thiol waste to the stirred hypochlorite solution.[11] If the thiol is a solid, it can be dissolved in a minimal amount of a suitable, non-oxidizable solvent (like THF) and then added dropwise.[11]

  • Monitor the Reaction: The reaction may be exothermic. Maintain stirring and, if necessary, use an ice bath to control the temperature.

  • Ensure Complete Reaction: After the addition is complete, allow the mixture to stir for several hours to ensure all thiol has been oxidized.

  • Prepare for Disposal: The resulting neutralized aqueous solution should be transferred to a labeled hazardous waste container for pickup by your institution's EH&S provider.[9][10]

Ultimately, all waste streams—treated liquids, contaminated solids, and used bleach baths—must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][5]

Disposal Decision Workflow

To assist in selecting the correct procedure, the following workflow provides a clear, visual guide for the disposal process.

DisposalWorkflow start Disposal of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper Towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid glassware Contaminated Glassware & Equipment waste_type->glassware Equipment seal_solid Seal in labeled plastic bag or container. Place in Hazardous Solid Waste. solid_waste->seal_solid treat_liquid Chemical Treatment: Oxidation with Sodium Hypochlorite in Fume Hood. liquid_waste->treat_liquid bleach_bath Decontaminate: Submerge in Bleach Bath for at least 14 hours. glassware->bleach_bath final_disposal Arrange for pickup by Institutional EH&S. seal_solid->final_disposal collect_liquid Collect treated solution in Hazardous Liquid Waste Container. treat_liquid->collect_liquid collect_liquid->final_disposal rinse_glassware Rinse thoroughly with water. Clean via standard methods. bleach_bath->rinse_glassware rinse_glassware->final_disposal Bleach bath disposed as hazardous waste

Caption: Decision workflow for proper segregation and disposal.

By implementing these procedures, you contribute to a robust safety framework that protects you, your colleagues, and the integrity of your research environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Understanding: Hazard Profile of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Before any laboratory work commences, a thorough understanding of the substance's hazard profile is non-negotiable. This compound, and its analogs, are classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. The presence of a thiol group also suggests the compound may have a strong, unpleasant odor, often described as a stench[4][5].

These classifications are not merely administrative; they are derived from toxicological data and directly inform the minimum required personal protective equipment (PPE) and engineering controls necessary to mitigate risk. Skin contact can lead to inflammation, redness, and itching, while eye contact may result in significant damage[1]. Inhalation of dust or aerosols can irritate the respiratory system[1][2]. Therefore, our entire safety strategy is built upon preventing these routes of exposure.

The Hierarchy of Controls: A Proactive Safety Framework

In modern laboratory safety, PPE is the final line of defense. A more robust safety posture begins with the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source. For a specific chemical like this compound, this framework is applied as follows:

  • Elimination/Substitution: While not always feasible in research, consider if a less hazardous chemical could achieve the same experimental outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, engineering controls are mandatory.

    • Chemical Fume Hood: All manipulations of this compound, from weighing to solution preparation and reaction work-ups, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of airborne particulates and vapors[4][6].

    • Ventilation: The laboratory must have adequate general ventilation to support the fume hood's function and maintain air quality[7][8].

    • Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and tested regularly[4][7].

  • Administrative Controls: These are work practices and procedures that reduce exposure duration or frequency. This includes specialized training on this specific protocol, clear labeling of work areas, and minimizing the quantity of the chemical handled at any one time.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The subsequent sections detail the specific PPE requirements.

Mandatory PPE Protocols for this compound

The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory exposure. The following table outlines the minimum PPE required for various laboratory operations involving this compound.

Operation Potential Hazards Required PPE
Weighing and Aliquoting (Solid) Inhalation of dust, skin and eye contact.• Nitrile gloves• Chemical splash goggles• Laboratory coat• N95 respirator (or higher) if not in a fume hood or vented balance enclosure.
Solution Preparation and Transfers Skin and eye contact from splashes, inhalation of vapors.• Nitrile gloves• Chemical splash goggles• Laboratory coat• All work performed in a chemical fume hood.
Running Reactions & Work-up Skin and eye contact from splashes, inhalation of vapors, unexpected reactions.• Nitrile gloves• Chemical splash goggles and face shield• Laboratory coat (flame-resistant if flammable solvents are used)• All work performed in a chemical fume hood.
Detailed PPE Specifications
  • Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure[5][7]. Always inspect gloves for tears or holes before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][4].

  • Eye and Face Protection: Chemical splash goggles are mandatory to prevent eye contact, which can cause serious irritation[1][2][4]. Goggles must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166 regulations[4][7]. When there is a significant risk of splashing, such as during transfers of larger volumes or reactions under pressure, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat must be worn to protect against skin contact and to keep personal clothing from becoming contaminated[2]. The lab coat should be buttoned completely. In the event of a significant spill on the lab coat, it must be removed immediately and decontaminated before reuse[7].

  • Respiratory Protection: While all work should be performed in a fume hood to minimize inhalation risk, if this is not possible for a specific task like weighing, a NIOSH-approved respirator (e.g., N95 dust mask) must be used. This prevents the inhalation of irritating dust particles[7].

Procedural Guidance: Step-by-Step Handling and Disposal

Adherence to a strict, step-by-step protocol is essential for safety and experimental integrity.

Safe Handling Workflow
  • Preparation: Before handling the chemical, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the solid material directly within the fume hood. If using an external balance, use a vented balance enclosure or wear an N95 respirator. Use a spatula to handle the solid and avoid generating dust.

  • Dissolving and Transfers: Add solvent to the solid slowly to avoid splashing. When transferring solutions, do so carefully and over a secondary containment tray to catch any potential spills.

  • Post-Handling: After completing the work, decontaminate the work area in the fume hood. Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly.

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring the safety of others.

  • Liquid Waste: All reaction mixtures and solvent rinses containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container[6].

  • Solid Waste: Contaminated items such as weighing paper, filter paper, and used gloves must be placed in a sealed bag and disposed of in a designated solid hazardous waste container[6].

  • Contaminated Glassware:

    • Rinse glassware with a suitable solvent (e.g., ethanol or acetone) inside the fume hood, collecting the rinse as liquid hazardous waste.

    • Immerse the glassware in a 10% bleach solution for at least 24 hours to oxidize the thiol group[6].

    • After decontamination, wash the glassware with soap and water.

Emergency Response Protocols

Preparedness for emergencies is paramount.

  • Spills:

    • Small Spill: For a small spill contained within the fume hood, trained personnel wearing appropriate PPE can use an absorbent material to clean it up. The contaminated absorbent material must be placed in a sealed container for hazardous waste disposal[6].

    • Large Spill: In the event of a large spill, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[1][4]. Seek medical attention if irritation occurs[1].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so[1]. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][7].

    • Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor for treatment advice[4].

Visual Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

prep 1. Preparation - Verify Fume Hood - Gather Materials don_ppe 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves prep->don_ppe task 3. Select Task don_ppe->task weigh Weighing Solid - Minimize Dust - Use Spatula task->weigh Solid Handling solution Solution Prep / Transfer - Add Solvent Slowly - Use Secondary Containment task->solution Liquid Handling reaction Running Reaction - Monitor Continuously - Add Face Shield task->reaction Reaction decon 4. Decontaminate - Clean Work Surface - Treat Glassware weigh->decon solution->decon reaction->decon waste 5. Waste Disposal - Segregate Solid & Liquid - Label Containers decon->waste doff_ppe 6. Doff PPE - Remove Gloves Last - Avoid Cross-Contamination waste->doff_ppe wash 7. Wash Hands - Soap and Water doff_ppe->wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.